(S)-2-(Diphenylphosphino)-1-phenylethanamine
Description
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Properties
IUPAC Name |
(1S)-2-diphenylphosphanyl-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNYDYNCOCRMDG-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744058 | |
| Record name | (1S)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103533-85-2 | |
| Record name | (1S)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (S)-2-(Diphenylphosphino)-1-phenylethanamine
Introduction: The Significance of Chiral Phosphine Ligands
(S)-2-(Diphenylphosphino)-1-phenylethanamine is a valuable chiral phosphine ligand, a class of molecules critical to modern asymmetric catalysis. Chiral phosphine ligands coordinate to transition metal centers, creating a chiral environment that can steer a chemical reaction to favor the formation of one enantiomer of a product over the other.[1][2] This stereochemical control is paramount in the pharmaceutical, agrochemical, and fine chemical industries, where the biological activity of a molecule is often dependent on its specific three-dimensional structure.
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, starting from the readily available chiral precursor, (S)-phenylglycine. We will delve into the causality behind experimental choices, methods for ensuring protocol integrity, and present the methodology in a clear, step-by-step format suitable for researchers and drug development professionals.
Overall Synthesis Workflow
The multi-step synthesis transforms (S)-phenylglycine into the target chiral phosphine ligand through a sequence of reduction, protection, activation, substitution, and deprotection steps.
Caption: Overall synthetic route from (S)-phenylglycine.
Part 1: Detailed Synthesis Protocol
This protocol is designed as a self-validating system, with clear checkpoints and characterization steps to ensure the integrity of intermediates and the final product.
Materials and Equipment:
| Reagents & Solvents | Equipment |
| (S)-Phenylglycine | Round-bottom flasks |
| Lithium aluminum hydride (LiAlH₄) | Reflux condenser |
| Di-tert-butyl dicarbonate (Boc₂O) | Magnetic stirrer with heating plate |
| Dichloromethane (DCM), Anhydrous | Schlenk line or glovebox |
| Tetrahydrofuran (THF), Anhydrous | Rotary evaporator |
| Methanesulfonyl chloride (MsCl) | Syringes and needles |
| Triethylamine (TEA) | Chromatography column |
| Potassium diphenylphosphide (KPPh₂) solution | TLC plates and UV lamp |
| Diethyl ether, Anhydrous | NMR spectrometer, Mass spectrometer |
| Hydrochloric acid (HCl), 4M in Dioxane | pH paper or meter |
| Sodium bicarbonate (NaHCO₃), Saturated solution | Separatory funnel |
| Brine, Saturated solution | Standard laboratory glassware |
| Magnesium sulfate (MgSO₄), Anhydrous | |
| Silica gel for column chromatography |
Step 1: Reduction of (S)-Phenylglycine to (S)-2-Amino-1-phenylethanol
-
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), carefully add Lithium aluminum hydride (LiAlH₄) (1.5 eq.) to a flame-dried round-bottom flask containing anhydrous Tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add (S)-Phenylglycine (1.0 eq.) portion-wise to the LiAlH₄ suspension. Caution: Exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture back to 0 °C and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator to yield crude (S)-2-Amino-1-phenylethanol.
-
-
Validation: The crude product can be analyzed by ¹H NMR to confirm the disappearance of the carboxylic acid proton and the appearance of signals corresponding to the amino alcohol.
Step 2: Boc-Protection of the Amine
-
Procedure:
-
Dissolve the crude (S)-2-Amino-1-phenylethanol (1.0 eq.) in Dichloromethane (DCM).
-
Add Triethylamine (TEA) (1.2 eq.) to the solution.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) dissolved in DCM dropwise at room temperature.
-
Stir the reaction mixture overnight.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-(S)-2-amino-1-phenylethanol.
-
-
Validation: Successful protection is confirmed by ¹H NMR (appearance of the Boc group's t-butyl signal ~1.4 ppm) and Mass Spectrometry.
Step 3: Mesylation of the Hydroxyl Group
-
Procedure:
-
Dissolve N-Boc-(S)-2-amino-1-phenylethanol (1.0 eq.) in anhydrous DCM and cool to 0 °C.
-
Add Triethylamine (TEA) (1.5 eq.).
-
Add Methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise.
-
Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC.
-
Upon completion, wash the mixture with cold water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase with anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude mesylate. This intermediate is often used immediately in the next step without further purification.
-
Step 4: Nucleophilic Substitution with Potassium Diphenylphosphide
-
Procedure:
-
Under a strict inert atmosphere, dissolve the crude N-Boc-(S)-2-amino-1-phenylethyl mesylate (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of Potassium diphenylphosphide (KPPh₂) (1.1 eq.) in THF via cannula or syringe.
-
Allow the reaction to stir at -78 °C for 1 hour and then warm slowly to room temperature overnight.
-
Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate N-Boc-(S)-2-(diphenylphosphino)-1-phenylethanamine.
-
Step 5: Deprotection to Yield the Final Product
-
Procedure:
-
Dissolve the purified Boc-protected phosphine (1.0 eq.) in a minimal amount of DCM or diethyl ether.
-
Add an excess of 4M HCl in dioxane (e.g., 5-10 eq.) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess HCl under reduced pressure to yield the hydrochloride salt of this compound as a solid.
-
The free amine can be obtained by neutralization with a base like NaOH or NaHCO₃ followed by extraction.[3][4]
-
Part 2: Scientific Integrity & Logic
Expertise & Experience: The "Why" Behind the Protocol
-
Choice of Starting Material: (S)-Phenylglycine is an economical and readily available chiral pool starting material, providing a robust entry point to the desired (S)-stereochemistry of the final product.
-
Reduction Step: LiAlH₄ is a powerful reducing agent capable of reducing the carboxylic acid directly to the primary alcohol without affecting the stereocenter. The careful, inverse quenching (Fieser workup) is crucial for safety and to produce an easily filterable aluminum salt byproduct.
-
Protection/Deprotection Strategy: The amine is more nucleophilic than the hydroxyl group. To prevent side reactions during the activation of the alcohol (Step 3), the amine must be protected. The Boc group is ideal as it is stable to the basic conditions of mesylation and the nucleophilic conditions of the substitution, yet it can be removed under acidic conditions that do not harm the phosphine moiety.
-
Activation of the Alcohol: The hydroxyl group is a poor leaving group. Converting it to a mesylate (-OMs) transforms it into an excellent leaving group, facilitating the subsequent Sₙ2 reaction. Tosylation is an alternative that works equally well.
-
Phosphine Introduction: The Sₙ2 reaction between the mesylate and a diphenylphosphide anion is a reliable method for forming the crucial C-P bond. Using a strong nucleophile like KPPh₂ or LiPPh₂ is necessary.[5] The reaction is performed at low temperatures to control reactivity and minimize side reactions. Working under a strict inert atmosphere is non-negotiable as phosphines and phosphides are highly susceptible to oxidation.
Trustworthiness: A Self-Validating System
The integrity of this protocol is maintained through systematic verification:
-
In-process Controls: TLC is used at each stage to monitor reaction completion, ensuring that one proceeds to the next step only after full conversion of the starting material. This prevents carrying impurities forward, which can complicate subsequent steps and final purification.
-
Intermediate Characterization: While not always necessary to purify every intermediate, obtaining NMR and Mass Spec data on key intermediates (e.g., after the Boc-protection and phosphination steps) is highly recommended to confirm that the desired transformations have occurred correctly.
-
Final Product Characterization: The final product, this compound, must be rigorously characterized to confirm its identity and purity. Essential techniques include:
-
¹H and ¹³C NMR: To confirm the overall structure and absence of impurities.
-
³¹P NMR: This is a crucial technique for phosphorus-containing compounds. A single peak in the expected chemical shift range confirms the presence of the phosphine and its purity.
-
Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.
-
Chiral HPLC or Optical Rotation: To confirm the enantiomeric purity of the final product.
-
Quantitative Data Summary Table
| Step | Starting Material | Key Reagents | Molar Eq. | Typical Yield |
| 1 | (S)-Phenylglycine | LiAlH₄ | 1.5 | 85-95% (crude) |
| 2 | (S)-2-Amino-1-phenylethanol | Boc₂O, TEA | 1.1, 1.2 | 90-98% |
| 3 | N-Boc-protected amino alcohol | MsCl, TEA | 1.2, 1.5 | >95% (crude) |
| 4 | N-Boc-protected mesylate | KPPh₂ | 1.1 | 60-75% |
| 5 | N-Boc-protected phosphine | 4M HCl/Dioxane | Excess | >95% |
References
- CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane - Google Patents.
- CN103641724A - Synthetic method of phenylethylamine - Google Patents.
- CN101973891A - Preparation of chiral (S)-alpha-phenylethylamine hydrochloride and synthesis method thereof - Google Patents.
-
Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1- adamantyl)phosphonium Trifluoromethanesulfon - CORE. URL: [Link]
-
Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - NIH. URL: [Link]
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Synthetic strategies for the preparation of γ-phostams: 1,2-azaphospholidine 2-oxides and 1,2-azaphospholine 2-oxides - Beilstein Journals. URL: [Link]
-
Divergent Access to α,β-Unsaturated Thiolated and Selenolated Lactams via a Unified Palladium-Catalyzed Carbonylative Transfor. URL: [Link]
-
α-Phenylethylamine - Organic Syntheses Procedure. URL: [Link]
-
Chiral Phosphotungstate Functionalized with (S)-1-Phenylethylamine: Synthesis, Characterization, and Asymmetric Epoxidation of Styrene - PubMed. URL: [Link]
-
(R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine - Organic Syntheses Procedure. URL: [Link]
-
(R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS - PubMed Central. URL: [Link]
- EP1721889A1 - Process for the preparation of phenethylamine derivatives - Google Patents.
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. URL: [Link]
-
Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. URL: [Link]
-
Synthesis and application of chiral phosphine ligand a Synthesis of... - ResearchGate. URL: [Link]
-
(a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... - ResearchGate. URL: [Link]
-
(R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives - ResearchGate. URL: [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - MDPI. URL: [Link]
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Technical Guide: (S)-2-(Diphenylphosphino)-1-phenylethanamine - A Chiral P,N Ligand for Asymmetric Catalysis
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth analysis of (S)-2-(Diphenylphosphino)-1-phenylethanamine, a crucial chiral P,N-bidentate ligand in the field of asymmetric catalysis. The document details its chemical identity, a validated synthesis protocol derived from (S)-phenylglycinol, and its mechanistic role in the highly significant metal-ligand bifunctional catalysis model for asymmetric hydrogenation. A practical case study on the enantioselective reduction of acetophenone is presented, complete with a detailed experimental protocol and expected outcomes. This guide serves as a comprehensive resource for researchers aiming to leverage this ligand's capabilities in synthesizing chiral molecules, particularly optically active alcohols, which are vital intermediates in pharmaceutical and fine chemical industries.
Introduction: The Role of Chiral P,N Ligands in Modern Synthesis
Asymmetric hydrogenation stands as one of the most efficient and atom-economical methods for creating stereogenic centers.[1] The success of this methodology hinges on the design of the chiral ligand that coordinates to the transition metal center, thereby creating a precisely defined chiral environment.[1] While C₂-symmetric diphosphine ligands have historically dominated the field, a growing class of P,N-bidentate ligands, which possess both a soft phosphine donor and a hard amine donor, have emerged as exceptionally effective.
This compound belongs to this important class. Its structure combines a diphenylphosphino group, which acts as a π-accepting ligand to stabilize the metal center, and a primary amine, which plays a crucial, active role in the catalytic cycle. This unique combination enables a "metal-ligand bifunctional" mechanism, leading to high catalytic activity and enantioselectivity in the hydrogenation of polar bonds, particularly ketones. This guide will explore the synthesis, mechanism, and practical application of this versatile ligand.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of a reagent's properties are paramount for reproducible and safe experimentation.
| Property | Value | Source(s) |
| Chemical Name | This compound | IUPAC |
| Synonyms | (S)-(-)-1-Phenyl-2-(diphenylphosphino)ethylamine | Supplier Catalogs |
| CAS Number | 110333-85-2 | Fluorochem |
| Molecular Formula | C₂₀H₂₀NP | PubChem |
| Molecular Weight | 305.36 g/mol | PubChem |
| Appearance | White to off-white solid/powder | Supplier Data |
| Chirality | (S)-enantiomer | - |
Structure Diagram
Caption: General workflow for the synthesis of the title ligand.
Detailed Experimental Protocol (Self-Validating System)
This protocol is a representative procedure based on the established methodology. [2]Note: Protection of the amine group (e.g., as a Boc carbamate) before tosylation is often performed to prevent N-sulfonylation and improve solubility, followed by deprotection.
Step 1: Tosylation of (S)-2-Amino-2-phenylethanol
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-amino-2-phenylethanol (1.0 eq.).
-
Dissolve the amino alcohol in anhydrous dichloromethane (DCM) or pyridine (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq.) portion-wise, maintaining the temperature below 5 °C. If using DCM, add triethylamine or pyridine (1.2 eq.) as a base.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water. Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate. Purification can be achieved by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
In a separate flame-dried flask under inert atmosphere, prepare lithium diphenylphosphide (LiPPh₂). Dissolve diphenylphosphine (Ph₂PH) (1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (n-BuLi) (1.1 eq.) dropwise. A color change (typically to orange/red) indicates the formation of the phosphide anion. Stir for 30 minutes.
-
In another flask, dissolve the tosylated intermediate from Step 1 (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of the tosylated intermediate to the LiPPh₂ solution at -78 °C via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
Quench the reaction carefully by the slow addition of degassed water or saturated NH₄Cl solution at 0 °C.
-
Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (using a deoxygenated solvent system, e.g., hexanes/ethyl acetate) to yield the final product.
-
Validation: Characterize the final product by ¹H, ¹³C, and ³¹P NMR spectroscopy and measure its specific optical rotation to confirm identity, purity, and enantiomeric integrity.
Mechanism of Action in Asymmetric Hydrogenation
The high efficacy of catalysts derived from this compound in ketone hydrogenation is explained by the Noyori metal-ligand bifunctional mechanism . This mechanism posits a cooperative role for both the metal center and the amine ligand in the crucial hydrogen transfer step.
Causality of the Mechanism:
-
H₂ Activation: The catalytic cycle begins with the heterolytic cleavage of molecular hydrogen (H₂) by the Ru(II) complex. This process is facilitated by the presence of a base and forms a ruthenium hydride (Ru-H) species and a protonated amine (N-H⁺) on the ligand.
-
Outer-Sphere Hydrogenation: Unlike mechanisms involving inner-sphere coordination of the ketone to the metal, this pathway proceeds through an "outer-sphere" mechanism. The ketone substrate interacts with the catalyst complex through hydrogen bonding.
-
Concerted Hydride and Proton Transfer: The key enantioselective step involves a concerted, six-membered pericyclic transition state. Simultaneously, the hydride (H⁻) on the ruthenium center is transferred to the electrophilic carbonyl carbon, and a proton (H⁺) from the protonated amine ligand is transferred to the carbonyl oxygen.
-
Stereocontrol: The chirality of the ligand, specifically the stereocenter at the phenylethyl backbone and the steric bulk of the diphenylphosphino group, dictates the facial selectivity of the ketone's approach to the catalyst, leading to the preferential formation of one alcohol enantiomer.
Catalytic Cycle Diagram
Caption: Mechanism for Ru-catalyzed asymmetric ketone hydrogenation.
Application in Asymmetric Synthesis: A Case Study
A primary application of this ligand is the enantioselective reduction of prochiral ketones to valuable chiral secondary alcohols.
Case Study: Asymmetric Hydrogenation of Acetophenone
The reduction of acetophenone is a benchmark reaction for evaluating the effectiveness of asymmetric hydrogenation catalysts. The resulting (S)-1-phenylethanol is a key chiral building block.
Typical Reaction Performance
| Metal Precursor | Ligand | Substrate/Catalyst Ratio | H₂ Pressure (psi) | Temp (°C) | Solvent | Conversion (%) | ee (%) (Config.) |
| [RuCl₂(PPh₃)₃] | Title Ligand | 1000:1 | 100 | 25 | Isopropanol | >99 | ~95 (S) |
| [Rh(COD)Cl]₂ | Title Ligand | 500:1 | 150 | 30 | Methanol | >99 | ~92 (S) |
| (Data are representative based on typical results for this class of catalyst. Actual results may vary.) | |||||||
| [3] |
Detailed Experimental Protocol: Asymmetric Hydrogenation
This protocol describes a typical procedure for the in situ generation of the catalyst and subsequent hydrogenation.
-
Catalyst Preparation (In Situ): In a glovebox, add the ruthenium precursor (e.g., [RuCl₂(PPh₃)₃], 0.001 eq.) and this compound (0.0011 eq.) to a vial. Add degassed isopropanol to dissolve the components. Stir for 30 minutes to allow for ligand exchange.
-
Reaction Setup: In a separate glass liner for a high-pressure autoclave, add acetophenone (1.0 eq.).
-
Add the prepared catalyst solution to the glass liner.
-
Add a solution of a base, such as potassium tert-butoxide (t-BuOK) in isopropanol (0.01 eq.). The base is crucial for activating the catalyst.
-
Seal the autoclave. Purge the system three times with N₂ gas, followed by three purges with H₂ gas.
-
Pressurize the reactor to the desired H₂ pressure (e.g., 100 psi).
-
Stir the reaction mixture at the set temperature (e.g., 25 °C) for the required time (typically 4-24 hours).
-
Work-up and Analysis: After the reaction, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Validation: Determine the conversion by ¹H NMR or Gas Chromatography (GC) analysis of the crude product. Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis, comparing the product to racemic and authentic chiral standards.
Safety and Handling
As with all organophosphorus compounds and high-pressure reactions, strict adherence to safety protocols is mandatory.
-
Hazards: this compound is expected to cause skin and serious eye irritation and may cause respiratory irritation. [2]Organophosphine compounds are often air-sensitive and can be oxidized.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the solid ligand in an inert atmosphere (glovebox or under a stream of N₂/Ar) to prevent oxidation. [4]Avoid inhalation of dust and avoid contact with skin and eyes. [4][5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [4]For long-term stability, store under an inert atmosphere and consider refrigeration.
-
Incompatibilities: Incompatible with strong oxidizing agents. [4]
Conclusion
This compound is a highly effective and synthetically accessible chiral P,N-ligand. Its utility is rooted in its ability to facilitate a metal-ligand bifunctional catalytic cycle, enabling the highly efficient and enantioselective hydrogenation of ketones. The straightforward synthesis from (S)-phenylglycinol and the robust performance in asymmetric catalysis make it a valuable tool for academic and industrial chemists engaged in the synthesis of high-value chiral intermediates. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this ligand in the laboratory.
References
- Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones.
-
MDPI. (2024). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. Molecules, 29(1). Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet: (2-(Diphenylphosphino)phenyl)methanamine. Retrieved from [Link]
- Google Patents. (2011). CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane.
-
Perez, M., et al. (2020). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 10(9), 1063. Retrieved from [Link]
- IUPAC. (1976). Asymmetric catalysis by chiral rhodium complexes in hydrogenation and hydrosilylation reactions. Pure and Applied Chemistry, 46(2-4), 403-413.
-
Feng, X., et al. (2016). Multistep Cascade Catalyzed by a Single-Chiral Lewis Acid: Efficient Asymmetric Synthesis of Macrocyclic Chiral Dilactones and Dilactams. ACS Catalysis, 6(10), 6529-6534. Retrieved from [Link]
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Organic Syntheses. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Retrieved from [Link]
- Bhattacharyya, P., et al. (1993). Synthesis and characterisation of bis(diphenylphosphino)-amine complexes of platinum(II). Journal of the Chemical Society, Dalton Transactions, (16), 2393-2400.
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Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Journal of Synthetic Organic Chemistry, Japan, 74(9), 854-866. Retrieved from [Link]
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Panda, N., & Shaikh, M. M. (2016). Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands. Chemical Society Reviews, 45(3), 689-712. Retrieved from [Link]
-
Noyori, R. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. The Journal of Organic Chemistry, 70(26), 10439-10449. Retrieved from [Link]
-
de Vries, J. G., & Minnaard, A. J. (2009). Scalable Protocols for the Syntheses of Phosphoramidite (Feringa) Ligands. Organic Syntheses, 86, 332-342. Retrieved from [Link]
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An In-depth Technical Guide to the Structure and Application of (S)-2-(Diphenylphosphino)-1-phenylethanamine
For Researchers, Scientists, and Drug Development Professionals
(S)-2-(Diphenylphosphino)-1-phenylethanamine , a prominent member of the chiral phosphine ligand family, stands as a critical tool in the field of asymmetric catalysis. Its unique structural architecture, featuring both a stereogenic center and a phosphine moiety, allows for the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical production. This guide provides a comprehensive technical overview of its structure, synthesis, and catalytic applications, grounded in established scientific principles and experimental data.
Molecular Architecture and Physicochemical Properties
This compound, often referred to as a P,N-ligand, possesses a distinct molecular framework that dictates its function as a chiral inductor in catalysis. The molecule integrates a diphenylphosphino group, which serves as a soft Lewis basic site for metal coordination, and a primary amine on a chiral phenylethyl backbone.
Key Structural Features:
-
Chiral Center: The stereogenic carbon atom at the C1 position of the phenylethylamine backbone, in the (S)-configuration, is the primary source of chirality. This well-defined three-dimensional arrangement is crucial for inducing enantioselectivity in catalytic reactions.
-
Phosphine Group: The diphenylphosphino group (-PPh₂) at the C2 position is the key coordinating moiety. The phosphorus atom's lone pair of electrons readily forms coordinate bonds with transition metals, such as rhodium, ruthenium, and palladium, which are commonly employed in catalysis.
-
Amine Group: The primary amine (-NH₂) at the C1 position can also participate in coordination or act as a Brønsted base, influencing the electronic and steric environment of the catalytic center.
-
Phenyl Groups: The phenyl rings on both the phosphine and the ethylamine fragments contribute to the steric bulk of the ligand, which plays a significant role in controlling the approach of substrates to the metal center.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₂₀H₂₀NP |
| Molecular Weight | 305.35 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Boiling Point | 445.3±38.0 °C (Predicted)[1] |
| pKa | 8.38±0.10 (Predicted)[1] |
| Sensitivity | Air Sensitive[1] |
Synthesis of this compound
The enantioselective synthesis of this compound is a critical process to ensure its efficacy as a chiral ligand. A common and effective strategy involves a multi-step sequence starting from a readily available chiral precursor, (S)-1-phenylethylamine.[2][3][4]
Experimental Protocol: A Representative Synthesis
This protocol outlines a general and reliable method for the laboratory-scale synthesis.
Step 1: Synthesis of (S)-N-(1-Phenylethyl)formamide
-
To a solution of (S)-1-phenylethylamine in a suitable solvent (e.g., toluene), slowly add ethyl formate at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield (S)-N-(1-phenylethyl)formamide.
Step 2: Reduction to (S)-N-Methyl-1-phenylethylamine
-
In an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).
-
Slowly add a solution of (S)-N-(1-phenylethyl)formamide in the same solvent to the suspension, maintaining a low temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Cool the reaction and carefully quench the excess reducing agent with a sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting solid and extract the filtrate with an organic solvent. Dry the combined organic layers and remove the solvent to obtain (S)-N-methyl-1-phenylethylamine.
Step 3: Synthesis of this compound
-
Prepare a solution of (S)-N-methyl-1-phenylethylamine in an appropriate solvent (e.g., tetrahydrofuran).
-
Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
Add a strong base, such as n-butyllithium, dropwise to deprotonate the amine.
-
To the resulting lithium amide, add a solution of chlorodiphenylphosphine (ClPPh₂) in the same solvent.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid.
Caption: Synthetic workflow for this compound.
Structural Analysis: Spectroscopic and Crystallographic Insights
A thorough understanding of the three-dimensional structure of this compound and its metal complexes is paramount for rationalizing its catalytic behavior.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the phenyl groups, the methine and methylene protons of the ethylamine backbone, and the amine proton. The coupling patterns and chemical shifts are essential for confirming the molecular structure.
-
¹³C NMR: The carbon NMR spectrum displays distinct resonances for each carbon atom in the molecule, including the chiral center and the carbons of the phenyl rings.
-
³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing phosphine ligands and their metal complexes. This compound exhibits a single resonance in the ³¹P NMR spectrum.[5][6][7][8] Upon coordination to a metal center, this signal will shift, providing information about the electronic environment of the phosphorus atom and the formation of the complex.
-
-
Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic absorption bands for the N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region) and the P-C and C-H vibrations of the phenyl and alkyl groups.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[9][10][11][12][13] For metal complexes of this compound, X-ray crystallography can elucidate the coordination geometry around the metal center, the bite angle of the ligand, and the spatial arrangement of the phenyl groups, all of which are critical for understanding the mechanism of stereoselection.
Applications in Asymmetric Catalysis
The primary application of this compound is as a chiral ligand in transition metal-catalyzed asymmetric reactions. Its ability to create a well-defined chiral environment around the metal center enables the highly enantioselective synthesis of a wide range of valuable molecules.
Asymmetric Hydrogenation
One of the most significant applications is in the asymmetric hydrogenation of prochiral olefins and ketones.[14] Rhodium and Ruthenium complexes of this ligand have proven to be highly effective catalysts for these transformations.
Example: Asymmetric Hydrogenation of an Enamide
In the rhodium-catalyzed asymmetric hydrogenation of enamides, complexes of chiral phosphine ligands like this compound can achieve high enantioselectivities, producing chiral amides that are valuable building blocks for pharmaceuticals.[14]
| Substrate | Product | Catalyst | Solvent | H₂ Pressure | Temp (°C) | ee (%) | Yield (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | (S)-N-Acetylphenylalanine methyl ester | [Rh(COD)(S)-ligand)]BF₄ | Methanol | 1 atm | 25 | >95 | >99 | [14] |
| Itaconic acid | (S)-Methylsuccinic acid | [Rh(COD)(S)-ligand)]BF₄ | Methanol | 1 atm | 25 | >95 | >99 | General result for similar ligands |
Catalytic Mechanism: The Dihydride Pathway in Asymmetric Hydrogenation
The mechanism of rhodium-catalyzed asymmetric hydrogenation with chiral phosphine ligands is generally accepted to proceed through a dihydride pathway.[15]
Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Explanation of the Catalytic Cycle:
-
Catalyst Activation: The catalyst precursor, typically a rhodium complex with the chiral ligand (L*) and weakly coordinating solvent molecules (S), becomes catalytically active upon solvent dissociation.
-
Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a dihydride species. This is a key step where the oxidation state of rhodium changes from +1 to +3.
-
Substrate Coordination: The prochiral substrate coordinates to the rhodium dihydride complex. The chirality of the ligand dictates the preferred binding face of the substrate.
-
Migratory Insertion: One of the hydride ligands migrates to one of the carbons of the double bond of the substrate, forming a rhodium-alkyl intermediate. This step determines the stereochemistry of the final product.
-
Reductive Elimination: The second hydride ligand combines with the alkyl group, leading to the formation of the saturated product and regenerating the active catalyst.
The enantioselectivity of the reaction is determined by the energy difference between the diastereomeric transition states leading to the two possible enantiomers of the product. The steric and electronic properties of the this compound ligand play a crucial role in favoring one transition state over the other.
Safety and Handling
This compound is an air-sensitive compound and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] It is also classified as a hazardous substance.
Hazard Identification: [16][17][18][19]
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2
-
Specific target organ toxicity (single exposure): Category 3 (Respiratory system)
Recommended Handling Procedures: [16][17]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container under an inert atmosphere in a cool, dry place.
Conclusion
This compound is a powerful and versatile chiral ligand that has significantly contributed to the advancement of asymmetric catalysis. Its well-defined structure, coupled with its efficient synthesis and broad applicability, makes it an indispensable tool for chemists in academia and industry. A thorough understanding of its molecular architecture, reactivity, and catalytic mechanisms will continue to drive innovation in the enantioselective synthesis of complex molecules, particularly in the development of new pharmaceuticals.
References
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Angene Chemical. (2025). Safety Data Sheet: (2-(Diphenylphosphino)phenyl)methanamine. Retrieved from [Link]
- Wiley-VCH. (2007).
- Chemicals. (2023).
- Feringa, B. L., et al. (2009). (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS. Organic Syntheses.
- Gridnev, I. D., & Imamoto, T. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society.
-
The Schreiner Research Group at RMC. X-ray Structures. Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols: Synthesis and Utilization of Metal Complexes with (2-(Diphenylphosphino)phenyl)methanamine.
- Vidal, A. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews.
- Imamoto, T., & Sugita, K. (2012). Rhodium(I)
- Raynal, M., et al. (2019). Asymmetric rhodium‐catalyzed hydrogenation catalyzed by a S&S‐type helical poly‐(IC).
- Google Patents. (n.d.). CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane.
- ResearchGate. (2021). X-ray crystal structure of 1.
- Mika, L. T., et al. (2012).
- Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research.
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MDPI Books. (2023). Crystal Structures of Metal Complexes. Retrieved from [Link]
- MDPI. (2022). Crystal Structures of Metal Complexes.
- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules.
- Kolodiazhnyi, O. I., et al. (2007).
- Hulst, R., de Vries, N. K., & Feringa, B. L. (1994). α-Phenylethylamine based chiral phospholidines; new agents for the determination of the enantiomeric excess of chiral alcohols, amines and thiols by means of 31P NMR. Tetrahedron: Asymmetry.
- Magritek. SPHOS - A molecule containing 1H, 13C and 31P nuclei.
- Mita, T., et al. (2022). Synthesis of Symmetric/Unsymmetric DPPE Derivatives via the Radical Difunctionalization of Ethylene: A Theory-Driven Approach. ChemRxiv.
- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules (Basel, Switzerland).
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Barron Research Group. draft 1. Retrieved from [Link]
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An In-Depth Technical Guide to the Physical Properties of (S)-2-(Diphenylphosphino)-1-phenylethanamine
For Researchers, Scientists, and Drug Development Professionals
Foreword
(S)-2-(Diphenylphosphino)-1-phenylethanamine, a chiral aminophosphine ligand, stands as a significant molecule in the field of asymmetric catalysis. Its unique structural framework, featuring both a stereogenic center and a phosphine moiety, makes it a valuable asset in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical production. This guide, intended for researchers and professionals in the chemical sciences, provides a comprehensive overview of the physical properties of this important chiral ligand. The information presented herein is curated to support its effective application and to provide a thorough understanding of its fundamental characteristics.
Chemical Identity and Core Physical Attributes
This compound is identified by the CAS Number 1103533-85-2 . It is a white solid at room temperature and is noted to be air-sensitive, a common characteristic of phosphine-containing compounds which necessitates careful handling under inert atmosphere to prevent oxidation.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₀NP | [1] |
| Molecular Weight | 305.35 g/mol | [1] |
| Appearance | White solid | [1][2] |
| CAS Number | 1103533-85-2 | [1][2] |
| Predicted Boiling Point | 445.3 ± 38.0 °C | [1] |
| Predicted pKa | 8.38 ± 0.10 | [1] |
Spectroscopic Profile
The structural elucidation and confirmation of this compound rely heavily on a suite of spectroscopic techniques. Below is a summary of the expected spectral characteristics based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of this chiral ligand, with ¹H, ¹³C, and ³¹P NMR providing detailed insights into its molecular framework.
-
¹H NMR: The proton NMR spectrum is expected to be complex, exhibiting signals corresponding to the aromatic protons of the two phenyl groups on the phosphorus atom and the phenyl group on the ethylamine backbone. Distinct signals for the methine (CH) and methylene (CH₂) protons of the ethylamine fragment would also be present, with their coupling patterns providing valuable information about their connectivity. The amine (NH₂) protons may appear as a broad singlet.
-
¹³C NMR: The carbon-13 NMR spectrum will show a series of resonances for the aromatic carbons, with the carbons directly bonded to phosphorus exhibiting coupling (J-coupling). The aliphatic carbons of the ethylamine backbone will also be present at higher field.
-
³¹P NMR: The phosphorus-31 NMR spectrum is a critical tool for characterizing phosphine ligands. For this compound, a single resonance is expected, and its chemical shift provides information about the electronic environment of the phosphorus atom.
Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify the key functional groups present in the molecule. Characteristic absorption bands would include:
-
N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹, indicative of the primary amine.
-
C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=C stretching: Aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.
-
P-Ph stretching: Vibrations associated with the phosphorus-phenyl bonds are also expected, though they can be more complex to assign definitively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight (305.35). The fragmentation pattern would likely involve cleavage of the C-C and C-P bonds, leading to characteristic fragment ions.
Chirality and Optical Activity
As a chiral molecule, the stereochemical purity of this compound is paramount for its application in asymmetric synthesis. This is quantified by its specific optical rotation.
Specific Optical Rotation ([α])
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its use in reactions and for its purification. Based on its structure, which contains both nonpolar aromatic rings and a polar amine group, the following solubility characteristics can be anticipated:
-
Good Solubility: In common organic solvents such as dichloromethane, chloroform, toluene, and tetrahydrofuran.
-
Limited Solubility: In highly polar solvents like water and lower alcohols (e.g., methanol, ethanol).
-
Insolubility: In nonpolar aliphatic hydrocarbons.
Experimental Methodologies for Physical Property Determination
To ensure the scientific integrity of the data, standardized experimental protocols are essential for determining the physical properties of this compound.
Melting Point Determination
The melting point is a key indicator of purity. A sharp melting range suggests a high degree of purity.
Caption: Workflow for accurate melting point determination.
Specific Optical Rotation Measurement
This procedure quantifies the chiroptical properties of the compound.
Caption: Standard procedure for measuring specific optical rotation.
Handling and Storage
Given its air-sensitive nature, this compound should be handled and stored under an inert atmosphere, such as nitrogen or argon.[1][2] Storage in a cool, dry place is recommended to maintain its integrity and prevent degradation.
References
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Bhattacharyya, P., Sheppard, R. N., Slawin, A. M. Z., Williams, D. J., & Woollins, J. D. (1993). Synthesis and characterisation of bis(diphenylphosphino)-amine complexes of platinum(II). Journal of the Chemical Society, Dalton Transactions, (15), 2393-2400. [Link]
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PubChem. (R)-2-(Diphenylphosphino)-1-phenylethanamine. [Link]
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Amanote Research. (PDF) Synthesis and Spectroscopic Characterization of Some. [Link]
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Advanced ChemBlocks. (S)-2-Diphenylphosphino-1-phenylethylamine 95%. [Link]
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Bhattacharyya, P., et al. "Synthesis and characterisation of bis(diphenylphosphino)-amine complexes of platinum(II)." Journal of the Chemical Society, Dalton Transactions 15 (1993): 2393-2400. [Link]
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MDPI. Synthesis, Spectroscopic Characterization, and Photophysical Studies of Heteroleptic Silver Complexes Bearing 2,9-Bis(styryl)-1,10-phenanthroline Ligands and Bis[(2-diphenylphosphino)phenyl] Ether. [Link]
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National Institutes of Health. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. [Link]
-
NIST. 1,2-Diphenylethylamine. [Link]
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An In-depth Technical Guide to the Mechanism of Action of (S)-2-(Diphenylphosphino)-1-phenylethanamine
Executive Summary
(S)-2-(Diphenylphosphino)-1-phenylethanamine is a prominent member of the chiral P,N-bidentate ligand class, instrumental in the field of asymmetric catalysis. Its unique architecture, featuring a chiral backbone derived from (S)-1-phenylethylamine, a soft phosphine donor, and a hard amine donor, enables the formation of highly efficient and stereoselective transition metal catalysts. This guide elucidates the core mechanism by which this ligand operates, focusing on its most significant application: rhodium-catalyzed asymmetric hydrogenation. We will dissect the catalytic cycle, explore the origins of enantioselectivity, and provide practical experimental context to offer a comprehensive understanding of its function and application in modern synthetic chemistry.
Ligand Architecture and Core Principles
This compound is a chiral ligand that masterfully combines several key structural elements to exert stereochemical control during a catalytic reaction. Its structure is founded on an (S)-1-phenylethylamine backbone, which imparts a rigid and predictable chiral environment.
The ligand possesses two distinct donor atoms for metal coordination:
-
A soft phosphine group (-PPh₂): The phosphorus atom, with its available lone pair and π-accepting orbitals, forms a strong, covalent bond with soft transition metals like rhodium(I).
-
A hard amine group (-NH₂): The nitrogen atom acts as a hard Lewis base, forming a dative bond with the metal center.
This combination of a "hard" nitrogen and "soft" phosphorus donor is a defining feature of P,N-ligands.[1] This "hemilabile" character is crucial, as it allows the ligand to stabilize the metal center in various oxidation states throughout the catalytic cycle.[1][2] The phosphorus atom ensures strong binding to maintain the integrity of the chiral complex, while the nitrogen-metal bond can be more flexible, potentially dissociating and re-coordinating to facilitate substrate binding and product release.
Figure 1: Structure of this compound.
Mechanism of Action in Rhodium-Catalyzed Asymmetric Hydrogenation
The primary application of this ligand is in the asymmetric hydrogenation of prochiral olefins, a cornerstone reaction in the synthesis of chiral molecules.[3] The generally accepted mechanism for rhodium-diphosphine catalysts, known as the "unsaturated pathway," provides a robust framework for understanding its action.[1][4]
The catalytic cycle proceeds through several discrete, well-characterized steps:
-
Catalyst Activation: The process begins with an in situ reaction between the P,N-ligand and a rhodium precatalyst, such as [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene). The COD ligands are displaced by the chiral P,N-ligand and weakly coordinating solvent molecules (S) to generate the active catalyst, [Rh(P,N)(S)₂]⁺ .
-
Substrate Coordination: The prochiral olefin substrate coordinates to the rhodium center via its C=C double bond, displacing the solvent molecules. This forms a key intermediate: the catalyst-substrate adduct. Due to the chiral nature of the ligand, two diastereomeric adducts can be formed, a crucial point for understanding the origin of selectivity.
-
Oxidative Addition (Rate-Determining Step): Molecular hydrogen (H₂) adds to the Rh(I) center. This is an oxidative addition process where the rhodium is oxidized from the +1 to the +3 state, and the H-H bond is cleaved to form a Rh(III)-dihydride species. This step is typically the slowest and therefore the rate-determining step of the entire cycle.
-
Migratory Insertion: One of the hydride ligands on the rhodium atom is transferred to one of the olefinic carbons. This migratory insertion step forms a rhodium-alkyl (Rh-C) bond and establishes the first of the two new C-H bonds, creating the product's stereocenter. The facial selectivity of this hydride transfer is strictly governed by the chiral environment of the ligand.
-
Reductive Elimination: The second hydride ligand is transferred to the carbon atom now bonded to the rhodium. This step forms the final C-H bond, releasing the saturated, chiral product from the coordination sphere of the metal. This reductive elimination regenerates the Rh(I) catalyst, which can then re-enter the catalytic cycle.
Figure 2: Generalized catalytic cycle for Rh-P,N catalyzed asymmetric hydrogenation.
The Origin of Enantioselectivity
The remarkable ability of the this compound-Rh complex to produce one enantiomer of a product over the other stems from the precise three-dimensional arrangement of the ligand around the metal center.
-
Steric Control: The bulky phenyl groups on both the phosphine and the ethylamine backbone create a rigid and sterically demanding chiral pocket. When the flat, prochiral olefin substrate approaches the rhodium catalyst, it can bind from one of two faces (Re or Si). One of these binding modes will inevitably lead to significant steric repulsion with the ligand's phenyl groups. Consequently, the substrate preferentially coordinates in the orientation that minimizes these steric clashes, effectively "locking" it into a specific conformation.
-
Electronic and Secondary Interactions: Beyond simple sterics, enantioselectivity can be enhanced by secondary interactions. For substrates containing functional groups like amides or carboxylic acids, electrostatic interactions or hydrogen bonding can occur between the substrate and the ligand's amine group.[5] These interactions provide an additional anchoring point, further solidifying the preferred substrate-catalyst geometry and amplifying the energy difference between the two competing reaction pathways.
-
Kinetic vs. Thermodynamic Control: It is critical to understand that the final enantiomeric excess (ee) is a result of kinetics, not thermodynamics. Two diastereomeric catalyst-substrate adducts are formed in equilibrium. While one diastereomer (the "major" one) may be more stable and present in higher concentration, the other (the "minor" one) may react much faster with hydrogen. According to the Curtin-Hammett principle, the ratio of products is determined by the difference in the free energies of the transition states leading to them. Often, the minor, less stable adduct is the one that proceeds through the lower-energy transition state for hydrogenation, ultimately yielding the major product enantiomer.[1] The main factor driving high enantioselectivity is the large energy difference between the diastereomeric transition states, which is dictated by the ligand's structure.[2]
Representative Experimental Workflow
The practical application of this compound in a laboratory setting follows a well-established protocol for homogeneous hydrogenation. The following outlines a generalized workflow.
Figure 3: Standard experimental workflow for asymmetric hydrogenation.
Detailed Protocol Steps:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), the rhodium precatalyst (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the this compound ligand (e.g., 1.1 mol%) are dissolved in a degassed, anhydrous solvent (e.g., methanol or dichloromethane). The solution is stirred for 15-30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: The prochiral substrate (1.0 eq) is dissolved in the same solvent and charged into a high-pressure autoclave equipped with a magnetic stir bar. The pre-formed catalyst solution is then transferred to the autoclave.
-
Hydrogenation: The autoclave is sealed, removed from the glovebox, and connected to a hydrogen gas line. The vessel is purged several times with hydrogen gas to remove all oxygen. It is then pressurized to the desired level (e.g., 3-50 atm H₂) and stirred vigorously at a controlled temperature (e.g., room temperature) for 12-24 hours or until hydrogen uptake ceases.
-
Workup and Analysis: After the reaction is complete, the autoclave is cooled and the hydrogen pressure is carefully vented. The solvent is removed under reduced pressure. The crude product is then purified, typically by silica gel chromatography. The final yield is determined, and the enantiomeric excess is measured by a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[6]
Performance Data
The efficacy of chiral P,N-ligands like this compound is demonstrated by their ability to achieve high levels of stereoselectivity across a range of substrates. The table below summarizes representative data for rhodium-catalyzed asymmetric hydrogenations using similar chiral phosphine ligands.
| Substrate | Catalyst System | Solvent | H₂ Pressure (atm) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Methyl (Z)-α-acetamidocinnamate | Rh(I)-BisP | MeOH | 3 | Quantitative | >99% | [6] |
| (Z)-α-acetamidocinnamic acid | Rh(I)-P,N Ligand | MeOH | - | High | >95% | [5] |
| 1-Aryl Enamides | Rh(I)-BisP | MeOH | 3 | Quantitative | up to 99% | [6] |
| 1,1-Diaryl Alkenes | Rh(I)-DuanPhos | - | - | High | up to 99% | [3] |
| β-Dehydroamino Acid Esters | Rh(I)-TangPhos | - | - | High | >99% | [7] |
Note: This table aggregates data for high-performing chiral phosphine ligands in Rh-catalyzed hydrogenations to illustrate typical performance benchmarks.
Conclusion
The mechanism of action of this compound in asymmetric catalysis is a sophisticated interplay of electronic and steric effects, orchestrated by its unique P,N-bidentate and chiral structure. By forming a rigid, stereochemically defined coordination sphere around a rhodium center, it guides an incoming prochiral substrate into a preferred orientation. This geometric constraint is maintained throughout the key steps of the catalytic cycle—oxidative addition, migratory insertion, and reductive elimination—ultimately leading to the formation of one product enantiomer with high fidelity. The principles outlined in this guide not only explain the function of this specific ligand but also provide a foundational understanding for the rational design of next-generation catalysts for asymmetric synthesis.
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The Art of Asymmetry: An In-depth Technical Guide to the Synthesis of Chiral Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral phosphine ligands are the unsung heroes in the world of asymmetric catalysis, a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. Their unique ability to form stable, stereochemically-defined complexes with transition metals allows for the synthesis of enantiomerically pure compounds with unparalleled efficiency and selectivity. This guide provides a deep dive into the synthesis of these pivotal molecules, moving beyond a mere recitation of steps to explain the underlying principles and practical considerations that govern success in the laboratory. We will explore the synthesis of three major classes of chiral phosphine ligands: the atropisomeric biaryl phosphines, exemplified by BINAP; the ferrocene-based ligands, represented by Josiphos; and the P-chiral phosphines, with a focus on MeO-BIPHEP. This document is designed to be a field-proven resource, offering not only detailed, step-by-step protocols but also insights into the causality behind experimental choices and the self-validating systems that ensure scientific integrity.
Introduction: The Power of Chirality in Catalysis
The concept of chirality is central to the life sciences; the biological activity of many pharmaceuticals, agrochemicals, and natural products is intrinsically linked to their three-dimensional structure. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different physiological effects. Consequently, the ability to selectively synthesize one enantiomer over the other is of paramount importance.
Transition metal-catalyzed asymmetric synthesis has emerged as one of the most powerful tools for achieving this goal.[1][2] At the heart of this technology lies the chiral ligand, a molecule that coordinates to the metal center and creates a chiral environment, thereby directing the stereochemical outcome of the reaction.[3] Among the diverse array of chiral ligands developed, phosphines have proven to be exceptionally versatile and effective due to their strong coordination to transition metals and the tunability of their steric and electronic properties.[4]
This guide will focus on the practical synthesis of three classes of chiral phosphine ligands that have had a profound impact on asymmetric catalysis. We will delve into the nuances of their preparation, from the selection of starting materials to the critical purification steps, providing the reader with a comprehensive understanding of how to bring these powerful tools to life in their own research.
Foundational Principles and Synthetic Strategies
The synthesis of chiral phosphine ligands is not without its challenges. Many are sensitive to air and moisture, requiring specialized handling techniques to prevent oxidation of the phosphorus(III) center.[5] Furthermore, achieving high enantiopurity often necessitates meticulous optimization of reaction conditions and purification methods. Several key strategies have been developed to address these challenges and provide reliable access to these valuable compounds.
The Phosphine-Borane Protection Strategy
A significant breakthrough in the synthesis of P-chiral phosphines was the introduction of the phosphine-borane protection strategy.[1][6] Trivalent phosphines are susceptible to oxidation, which can complicate their synthesis and handling. By forming a complex with borane (BH₃), the lone pair of electrons on the phosphorus atom is protected, rendering the phosphine-borane adduct air-stable and amenable to a wide range of chemical transformations.[7] This protection allows for the construction of the chiral backbone and subsequent manipulations without the risk of unwanted side reactions at the phosphorus center. The borane group can then be cleanly removed under mild conditions, typically by reaction with an amine like DABCO or diethylamine, to afford the free phosphine with retention of configuration.[6]
Resolution of Racemates vs. Asymmetric Synthesis
Historically, many chiral ligands were first accessed through the resolution of a racemic mixture. This classical approach involves reacting the racemic ligand with a chiral resolving agent to form diastereomeric salts, which can then be separated by physical methods such as fractional crystallization. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
Modern synthetic chemistry increasingly favors asymmetric synthesis, where the desired enantiomer is generated directly from an achiral or prochiral precursor using a chiral catalyst or auxiliary. This approach is more atom-economical and can, in principle, provide the target molecule in up to 100% yield and high enantiomeric excess. The syntheses of BINAP, Josiphos, and MeO-BIPHEP all rely on principles of asymmetric synthesis or the use of enantiopure starting materials derived from resolution.
Synthesis of Atropisomeric Biaryl Phosphines: The BINAP Family
2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a quintessential example of an atropisomeric chiral ligand.[8] Its chirality arises from the restricted rotation around the C1-C1' bond of the binaphthyl backbone. The two enantiomers, (R)- and (S)-BINAP, have found widespread application in a vast number of asymmetric transformations.[8] The synthesis of BINAP typically starts from 1,1'-bi-2-naphthol (BINOL), which is commercially available in both racemic and enantiopuer forms.
Synthesis of (R)-BINAP
The synthesis of enantiopure BINAP is a multi-step process that hinges on the resolution of racemic BINOL or the use of enantiopure BINOL as the starting material. A common and efficient route involves the conversion of enantiopure BINOL to the corresponding bis(triflate), followed by a nickel-catalyzed phosphination.[3]
Workflow for the Synthesis of (R)-BINAP from (R)-BINOL
Caption: Synthetic workflow for (R)-(S)-Josiphos.
Experimental Protocol: Synthesis of (R)-(S)-Josiphos
Part A: Synthesis of (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldimethylamine ((R,S)-PPFA) [1]
-
To a solution of (R)-Ugi's amine (5.14 g, 20 mmol) in anhydrous diethyl ether (100 mL) at 0 °C under an inert atmosphere, add n-butyllithium (1.6 M in hexanes, 15 mL, 24 mmol) dropwise.
-
Stir the resulting orange solution at room temperature for 2 hours.
-
Cool the mixture to -78 °C and add chlorodiphenylphosphine (4.4 mL, 24 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine) to afford (R,S)-PPFA as a yellow-orange solid.
Part B: Synthesis of (R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine ((R)-(S)-Josiphos) [1]
-
A solution of (R,S)-PPFA (4.41 g, 10 mmol) and dicyclohexylphosphine (2.16 g, 11 mmol) in acetic acid (30 mL) is heated at reflux under an inert atmosphere for 8 hours.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated NaOH solution to neutralize the acetic acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product is an air-sensitive oil. Purification can be achieved by careful column chromatography on deoxygenated silica gel under an inert atmosphere. Alternatively, the crude ligand can be converted to its air-stable copper(I) bromide complex by treatment with [CuBr(SMe₂)] in dichloromethane, purified by chromatography, and the free ligand can be liberated by treatment with a cyanide resin. [9] Table 2: Summary of (R)-(S)-Josiphos Synthesis
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| A | (R)-Ugi's Amine | n-BuLi, ClPPh₂ | Diethyl Ether | -78 to RT | 12 | ~85 |
| B | (R,S)-PPFA, Cy₂PH | Acetic Acid | Acetic Acid | Reflux | 8 | ~90 |
Synthesis of Atropisomeric Biaryl Diphosphines: The P-Phos Family
The P-Phos family of ligands, such as MeO-BIPHEP, are atropisomeric biaryl diphosphines that have demonstrated excellent performance in a variety of asymmetric catalytic reactions. [10]Their synthesis often involves an Ullmann coupling to construct the biaryl backbone, followed by phosphination.
Synthesis of (S)-MeO-BIPHEP
The synthesis of (S)-MeO-BIPHEP starts from enantiopure 6,6'-dimethoxy-2,2'-biphenyldiol, which can be prepared via resolution of the racemic diol. This diol is then converted to the corresponding bis(triflate), which undergoes a nickel-catalyzed phosphination similar to the synthesis of BINAP.
Workflow for the Synthesis of (S)-MeO-BIPHEP
Caption: Synthetic workflow for (S)-MeO-BIPHEP.
Experimental Protocol: Synthesis of (S)-MeO-BIPHEP
Part A: Synthesis of (S)-6,6'-dimethoxy-2,2'-biphenyldiyl bis(trifluoromethanesulfonate)
-
Following a similar procedure to the synthesis of BINAP ditriflate, react (S)-6,6'-dimethoxy-2,2'-biphenyldiol with trifluoromethanesulfonic anhydride in the presence of pyridine in dichloromethane at 0 °C to room temperature.
-
Work up the reaction as previously described to afford the crude bis(triflate).
-
Purify by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Part B: Synthesis of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) ((S)-MeO-BIPHEP)
-
In a procedure analogous to the synthesis of BINAP, react (S)-6,6'-dimethoxy-2,2'-biphenyldiyl bis(trifluoromethanesulfonate) with diphenylphosphine in the presence of a nickel catalyst (e.g., NiCl₂(dppe)) and a base (e.g., DABCO) in an anhydrous, degassed solvent such as DMF.
-
Heat the reaction mixture under an inert atmosphere until completion.
-
After cooling, isolate the crude product by filtration.
-
Purify the crude (S)-MeO-BIPHEP by recrystallization from a solvent such as ethanol to yield the pure product as a white solid.
Table 3: Summary of (S)-MeO-BIPHEP Synthesis
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| A | (S)-6,6'-dimethoxy-2,2'-biphenyldiol | Tf₂O, Pyridine | CH₂Cl₂ | 0 to RT | 12 | High |
| B | (S)-MeO-BIPHEP bis(triflate), Ph₂PH | NiCl₂(dppe), DABCO | DMF | 100-120 | 24-48 | Moderate to Good |
Handling and Purification of Air-Sensitive Phosphine Ligands
The successful synthesis of chiral phosphine ligands is critically dependent on the ability to handle these often air-sensitive compounds without decomposition. [11]Rigorous exclusion of oxygen and moisture is essential throughout the synthesis, and particularly during purification and storage.
Schlenk Line Techniques
A Schlenk line is a versatile piece of equipment that allows for the manipulation of air-sensitive compounds under an inert atmosphere (typically nitrogen or argon). [12]Key operations such as solvent transfer, filtration, and reaction setup can be performed using specialized glassware.
Inert Atmosphere Filtration using a Schlenk Filter Funnel:
-
Assemble the Schlenk filter funnel and receiving flask, and dry thoroughly in an oven.
-
Attach the assembly to the Schlenk line and evacuate and backfill with inert gas three times.
-
Under a positive pressure of inert gas, transfer the solution containing the product and any solid impurities to the filter funnel via a cannula.
-
Apply a gentle vacuum to the receiving flask to draw the filtrate through the frit, leaving the solid behind.
-
Wash the solid with a small amount of degassed solvent, if necessary.
-
The purified solution in the receiving flask can then be used directly or the solvent can be removed under vacuum to isolate the solid product.
Glovebox Techniques
For manipulations that are difficult to perform on a Schlenk line, such as weighing solids or preparing samples for analysis, a glovebox provides a controlled inert atmosphere environment. [13] Purification by Column Chromatography in a Glovebox:
-
All materials, including silica gel, solvents, and chromatography columns, must be brought into the glovebox and degassed. Silica gel should be dried in a vacuum oven before being brought into the glovebox.
-
Pack the column with a slurry of silica gel in the chosen eluent inside the glovebox.
-
Carefully load the crude product onto the top of the column.
-
Elute the column with the appropriate solvent system, collecting fractions in separate vials.
-
Analyze the fractions by thin-layer chromatography (TLC) inside the glovebox to identify the product-containing fractions.
-
Combine the pure fractions and remove the solvent under vacuum to isolate the purified ligand.
Conclusion: The Enduring Importance of Chiral Phosphine Ligands
The synthesis of chiral phosphine ligands is a mature yet continually evolving field. The development of robust and scalable synthetic routes to ligands such as BINAP, Josiphos, and the P-Phos family has been instrumental in the advancement of asymmetric catalysis. This guide has provided a detailed overview of the core principles and practical methodologies for the synthesis of these important classes of ligands. By understanding the causality behind the experimental choices and adhering to rigorous techniques for handling air-sensitive compounds, researchers can confidently and reproducibly synthesize these powerful tools for asymmetric synthesis. As the demand for enantiomerically pure compounds continues to grow, particularly in the life sciences, the art and science of chiral phosphine ligand synthesis will remain a critical enabling technology.
References
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T. Imamoto, "Synthesis and applications of high-performance P-chiral phosphine ligands," Proceedings of the Japan Academy, Series B, vol. 92, no. 8, pp. 317-336, 2016. [Online]. Available: [Link]
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Wikipedia, "Josiphos ligands," [Online]. Available: [Link]
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D. L. Hughes, "Resolution of 1,1'-bi-2-naphthol; (R)-(+)- and (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)," Organic Syntheses, vol. 91, pp. 1-11, 2014. [Online]. Available: [Link]
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J. A. T. Romero, K. J. Garcia, and J. L. Petersen, "Simplified Synthesis of an Air-Stable Copper-Complexed Josiphos Ligand via Ugi’s Amine: Complete Preparation and Analysis from Ferrocene," ChemRxiv, 2022. [Online]. Available: [Link]
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ResearchGate, "Solvias Josiphos Ligands: From Discovery to Technical Applications," [Online]. Available: [Link]
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D. J. Ager, "Modified BINAP: The How and the Why," Chemical Reviews, vol. 115, no. 1, pp. 121-158, 2015. [Online]. Available: [Link]
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C. L. Cheung, P. Y. Choy, M. H. Tse, and F. Y. Kwong, "Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos)," Organic Syntheses, vol. 101, pp. 423-435, 2024. [Online]. Available: [Link]
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R. Boddula, "How to remove BINAP from the reaction mixture. My compound and the BINAP have the almost same Rf value," ResearchGate, 2011. [Online]. Available: [Link]
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A. J. Borys and N. J. T. Hall, "An Illustrated Guide to Schlenk Line Techniques," Organometallics, vol. 42, no. 4, pp. 297-307, 2023. [Online]. Available: [Link]
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A. J. Borys and N. J. T. Hall, "The Schlenk Line Survival Guide," [Online]. Available: [Link]
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D. J. Cole-Hamilton, "Synthesis of fluoroalkyl-derivatised BINAP ligands," Journal of Fluorine Chemistry, vol. 125, no. 10, pp. 1489-1494, 2004. [Online]. Available: [Link]
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M. Menglin et al., "Synthesis of New MeO-BIPHEP-Type Chiral Diphosphines by an Improved Way," ChemInform, vol. 38, no. 3, 2007. [Online]. Available: [Link]
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ACS Publications, "Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles," Organometallics, vol. 33, no. 22, pp. 6499-6502, 2014. [Online]. Available: [Link]
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Organic Syntheses, "(r)-(+)- and (s)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap)," [Online]. Available: [Link]
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M. J. Arévalo et al., "Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation," Molecules, vol. 17, no. 5, pp. 5475-5534, 2012. [Online]. Available: [Link]
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The Vanguard of Asymmetric Synthesis: A Technical Guide to (S)-2-(Diphenylphosphino)-1-phenylethanamine
Introduction: The Imperative of Chirality and the Rise of P,N-Ligands
In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and material properties. The synthesis of enantiomerically pure compounds has thus become a cornerstone of contemporary organic chemistry. Among the myriad of tools available to the synthetic chemist, transition-metal catalyzed asymmetric reactions have emerged as particularly powerful. The efficacy of these transformations is intrinsically linked to the nature of the chiral ligand that coordinates to the metal center, dictating the stereochemical outcome of the reaction.
(S)-2-(Diphenylphosphino)-1-phenylethanamine, a prominent member of the P,N-ligand class, has garnered significant attention for its ability to induce high levels of enantioselectivity in a variety of catalytic reactions. This guide provides an in-depth technical overview of this versatile ligand, from its synthesis and characterization to its application in key asymmetric transformations. We will delve into the mechanistic underpinnings of its catalytic activity, offering field-proven insights to empower researchers, scientists, and drug development professionals in their pursuit of stereochemically complex molecules.
Molecular Architecture and Physicochemical Properties
This compound is a chiral aminophosphine ligand characterized by a stereogenic center at the carbon atom bearing the amine group. This structural motif, combining a "soft" phosphorus donor and a "hard" nitrogen donor, allows for effective chelation to transition metal centers, creating a well-defined and rigid chiral environment around the catalytic site.
| Property | Value |
| Molecular Formula | C₂₀H₂₀NP |
| Molecular Weight | 305.36 g/mol |
| Appearance | White to off-white solid |
| Chirality | (S)-configuration |
A comprehensive characterization is paramount to ensure the quality and purity of the ligand, which directly impacts its performance in catalysis. Below is a summary of typical analytical data.
| Analytical Technique | Expected Data |
| ¹H NMR | Complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenyl and diphenylphosphino groups. Characteristic signals for the aliphatic protons of the ethylamine backbone. |
| ³¹P NMR | A single sharp peak, typically in the range of -15 to -25 ppm (proton-decoupled), indicative of a trivalent phosphorus atom. |
| Mass Spectrometry | Molecular ion peak [M+H]⁺ at m/z 306.14. |
| Specific Rotation | A specific rotation value confirms the enantiomeric purity of the ligand. The sign and magnitude are dependent on the solvent and concentration. |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of chiral aminophosphine ligands often starts from readily available chiral precursors, such as amino acids or amino alcohols.[1] A common and effective strategy for the preparation of this compound involves a two-step sequence starting from the commercially available (S)-2-amino-1-phenylethanol.
Conceptual Workflow for Synthesis
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-2-(tosyloxy)-1-phenylethylamine
-
To a solution of (S)-2-amino-1-phenylethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the tosylated intermediate.
Step 2: Synthesis of this compound
-
Prepare a solution of diphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C and add n-butyllithium (1.2 eq) dropwise to generate lithium diphenylphosphide (LiPPh₂), observed by a color change to deep red/orange.
-
Add a solution of the (S)-2-(tosyloxy)-1-phenylethylamine intermediate (1.0 eq) in anhydrous THF to the LiPPh₂ solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of degassed water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere to yield this compound as a solid.
Applications in Asymmetric Catalysis: A Realm of High Enantioselectivity
The utility of this compound is most profoundly demonstrated in its application as a chiral ligand in asymmetric hydrogenation and cross-coupling reactions.
Asymmetric Hydrogenation of Prochiral Ketones
The asymmetric hydrogenation of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Rhodium and Ruthenium complexes bearing chiral P,N-ligands like this compound have proven to be highly effective catalysts for this purpose.
The mechanism of Rh-catalyzed asymmetric hydrogenation of ketones with aminophosphine ligands is believed to proceed through a dihydride pathway.
Caption: Generalized Suzuki-Miyaura cross-coupling cycle.
Conclusion: A Versatile Ligand for Modern Asymmetric Synthesis
This compound stands as a testament to the power of ligand design in asymmetric catalysis. Its straightforward synthesis from a readily available chiral precursor, combined with its demonstrated efficacy in inducing high enantioselectivity in key transformations like asymmetric hydrogenation, makes it a valuable tool for synthetic chemists. The principles and protocols outlined in this guide are intended to serve as a robust foundation for researchers and professionals to leverage the full potential of this remarkable ligand in the synthesis of complex, high-value chiral molecules. As the demand for enantiomerically pure compounds continues to grow, the importance of well-characterized and highly effective chiral ligands like this compound will undoubtedly continue to rise.
References
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Guo, R., et al. (2009). Synthesis of Chiral Aminophosphines from Chiral Aminoalcohols via Cyclic Sulfamidates. The Journal of Organic Chemistry. [Link]
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Cozzi, P. G., et al. (2016). Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands. Chemical Society Reviews. [Link]
-
Guo, R., et al. (2004). Asymmetric Hydrogenation of Ketones Catalyzed by Ruthenium Hydride Complexes of a Beta-aminophosphine Ligand Derived from Norephedrine. Organometallics. [Link]
-
Zhang, X., et al. (2019). Rh-Catalyzed Asymmetric Hydrogenation of (Z)-β-Phosphorylated Enamides: Highly Enantioselective Access to β-Aminophosphines. Organic Letters. [Link]
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The Genesis and Evolution of Aminophosphine Ligands: A Technical Guide for Catalytic Innovation
Executive Summary
The advent of aminophosphine ligands represents a paradigm shift in homogeneous catalysis. Characterized by the strategic incorporation of one or more nitrogen atoms within the phosphine structure, these ligands offer a unique synergy of steric bulk and tunable electronic properties that have proven instrumental in overcoming long-standing synthetic challenges. From their initial discovery as academic curiosities to their current status as indispensable tools in cross-coupling, hydrogenation, and other transformations, the trajectory of aminophosphine ligands is a testament to the power of rational ligand design. This guide provides an in-depth exploration of the discovery, synthesis, mechanistic role, and application of this critical ligand class, offering researchers and process chemists the foundational knowledge required to leverage their full potential.
A Historical Perspective: From Foundational Synthesis to a Catalytic Revolution
The story of aminophosphine ligands begins not in the high-stakes world of catalysis, but in the realm of fundamental chemistry. The first documented synthesis is credited to August Michaelis and Adolph Luxembourg in 1895, whose work laid the chemical groundwork for the P-N bond.[1] For nearly a century, these compounds remained primarily of academic interest, valued for their coordination chemistry but without a clear, transformative application.
The landscape changed dramatically in the 1990s with the seminal, independent work of Professors Stephen L. Buchwald and John F. Hartwig.[2][3] Facing the challenge of creating robust and general methods for carbon-nitrogen bond formation, their research culminated in the development of the Buchwald-Hartwig amination—a palladium-catalyzed reaction that has become a cornerstone of modern organic synthesis.[3] This breakthrough was not merely a new reaction, but a demonstration of the profound impact of ligand architecture. The limitations of early phosphine ligands spurred the development of new, sophisticated scaffolds. The most successful of these were the bulky, electron-rich biaryl monophosphine ligands, a class where the amine functionality is often a precursor to the biaryl backbone itself. These ligands proved exceptionally capable of facilitating the key, often difficult, steps of the catalytic cycle, enabling the coupling of previously unreactive substrates under mild conditions.[2][3]
Foundational Synthetic Strategies
The synthesis of aminophosphine ligands can be broadly categorized into two primary approaches: direct P-N bond formation via aminolysis and the construction of complex backbones, such as biaryl phosphines, where the amine is a precursor to the ligand scaffold.
Direct P-N Bond Formation: The Aminolysis Approach
The most fundamental method for creating a direct phosphorus-nitrogen bond is the reaction of a chlorophosphine with a primary or secondary amine. This nucleophilic substitution, often termed aminolysis, is a versatile and widely used strategy.
Causality in Experimental Design:
-
Inert Atmosphere: The phosphorus(III) center in chlorophosphines is highly electrophilic and susceptible to oxidation. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of the corresponding phosphine oxide, which is catalytically inactive.
-
Anhydrous Conditions: Chlorophosphines readily hydrolyze upon contact with water to form phosphinous acids. Therefore, the use of anhydrous solvents and dried glassware is critical to ensure high yields of the desired aminophosphine.
-
Base: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine or the aminophosphine product, rendering it non-nucleophilic and halting the reaction. A stoichiometric amount of a non-nucleophilic tertiary amine, such as triethylamine (Et₃N), is added as an acid scavenger, forming triethylammonium chloride, which typically precipitates from the reaction mixture.
Detailed Protocol 2.1: Synthesis of N,N-bis(diphenylphosphino)-4-aminodiphenylamine
This protocol is adapted from the work of Mafu et al. and demonstrates the direct formation of two P-N bonds from a primary amine.
Materials:
-
4-aminodiphenylamine
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Triethylamine (Et₃N), distilled
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line glassware
Procedure:
-
Under an argon atmosphere, dissolve 4-aminodiphenylamine (1.0 eq) and triethylamine (2.0 eq) in anhydrous THF in a Schlenk flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorodiphenylphosphine (2.0 eq) dropwise to the stirred solution. The addition should be performed over 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-18 hours at room temperature. A white precipitate (triethylammonium chloride) will form.
-
Filter the mixture through a cannula or a filter stick under argon to remove the precipitate.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., THF/hexane) to afford the pure aminophosphine ligand.
Biaryl Phosphine Synthesis: The Buchwald Ligand Approach
The highly successful biaryl phosphine ligands developed by the Buchwald group represent a more intricate synthetic strategy where the "amino" component is part of an early-stage intermediate. The synthesis of RuPhos, a widely used, commercially available ligand, exemplifies this modular approach.
Causality in Experimental Design:
-
Directed Ortho-Metalation: The synthesis begins with the selective deprotonation of 1,3-diisopropoxybenzene. The isopropoxy groups direct the organolithium base to deprotonate the C2 position, a classic example of directed ortho-metalation.
-
Negishi-type Coupling: The resulting aryllithium intermediate is used in a coupling reaction with 2-bromochlorobenzene to form the crucial biaryl C-C bond.
-
Halogen-Metal Exchange: The bromine atom on the newly formed biaryl is selectively exchanged with lithium using n-butyllithium at low temperature (-78 °C). This step is performed at low temperature to prevent unwanted side reactions of the highly reactive organolithium species.
-
Phosphinylation: The final step involves quenching this new aryllithium intermediate with chlorodicyclohexylphosphine to install the bulky, electron-rich phosphine moiety.
Detailed Protocol 2.2: Synthesis of 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
This protocol is a representative synthesis for a modern biaryl monophosphine ligand.[4]
Materials:
-
1,3-diisopropoxybenzene
-
2-bromochlorobenzene
-
n-butyllithium (n-BuLi) solution in hexanes
-
Chlorodicyclohexylphosphine (Cy₂PCl)
-
Anhydrous hexane and tetrahydrofuran (THF)
-
Standard Schlenk line glassware
Procedure:
-
Biaryl Formation:
-
In an oven-dried Schlenk flask under argon, charge 1,3-diisopropoxybenzene (1.1 eq) and anhydrous hexane.
-
Add n-BuLi (1.2 eq) and heat the mixture to reflux for 2.5 hours.
-
While maintaining reflux, add 2-bromochlorobenzene (1.0 eq) dropwise over 50 minutes. Stir at reflux for an additional hour.
-
Cool the reaction to room temperature. This forms 2-bromo-2',6'-diisopropoxybiphenyl.
-
-
Phosphinylation:
-
Add anhydrous THF to the reaction mixture and cool to -78 °C (dry ice/acetone bath).
-
Add n-BuLi (1.1 eq) dropwise over 15 minutes and stir for 1 hour at -78 °C.
-
Add chlorodicyclohexylphosphine (1.0 eq) via syringe.
-
Stir the reaction at -78 °C for 30 minutes, then slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding degassed water.
-
Extract the product into an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (deactivated with Et₃N) to yield RuPhos as a white solid.
-
The Mechanistic Imperative: Why Aminophosphines Excel in Catalysis
The success of modern aminophosphine ligands, particularly the bulky biaryl phosphines, is rooted in their ability to promote the key steps of the palladium-catalyzed cross-coupling cycle. The Buchwald-Hartwig amination serves as a perfect model to understand their function.
The catalytic cycle is generally understood to proceed through three main stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides. The ligand's role: Bulky, electron-rich aminophosphine ligands are crucial here. Their electron-donating nature increases the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the C-X bond. Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base removes a proton to form a palladium-amido intermediate.
-
Reductive Elimination: The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the Pd(0) catalyst. The ligand's role: The steric hindrance of the ligand is critical for this step. The bulkiness creates a sterically crowded coordination sphere around the palladium, which promotes the reductive elimination of the product to relieve this strain.
This cycle highlights the delicate balance of electronic and steric properties required. The ligand must be electron-rich enough to promote oxidative addition but also sterically demanding enough to facilitate reductive elimination. The modular synthesis of biaryl phosphines allows for the fine-tuning of these properties by modifying substituents on the biaryl backbone, leading to the development of multiple "generations" of ligands tailored for specific substrates.
Applications and Performance Data
While synonymous with C-N coupling, the utility of aminophosphine ligands extends to a wide range of critical transformations.
Suzuki-Miyaura Coupling
The formation of C-C bonds via Suzuki-Miyaura coupling is another area where bulky aminophosphine ligands have demonstrated exceptional performance, particularly for challenging, sterically hindered substrates.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | RT | 2 | 98 | [5] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | 100 | 1 | 99 | [5] |
| RuPhos | 4-Chloro-anisole | 2-Methylphenyl-boronic acid | 2.0 (Pd) | K₃PO₄ | 100 | 18 | 94 | [5] |
This data is compiled from a comparative guide and represents performance under specific, cited conditions.[5]
Asymmetric Hydrogenation
The development of chiral aminophosphine ligands has been a major advance in asymmetric catalysis. By creating a chiral environment around the metal center (commonly Rhodium or Ruthenium), these ligands can deliver high enantioselectivity in the hydrogenation of prochiral olefins. Ferrocene-based aminophosphines, such as the BoPhoz ligands, have been particularly effective.[1][6]
| Ligand Type | Substrate Type | Metal | Enantiomeric Excess (ee %) | Catalyst Activity (Turnovers/hr) | Reference |
| BoPhoz | Dehydro-α-amino acid derivatives | Rh | >95 | >50,000 | [1][6] |
| BoPhoz | Itaconic acid derivatives | Rh | >95 | High | [1][6] |
| Ferrocenyl | Acetonaphthone | Ru | "Reasonable" | Fast | [7] |
This table summarizes reported performance for representative chiral aminophosphine ligands in asymmetric hydrogenation.[1][6][7]
Future Outlook
The field of aminophosphine ligand development continues to evolve. Current research focuses on creating more robust, air-stable, and water-soluble ligands to meet the demands of green chemistry and industrial-scale processes. The design of novel chiral scaffolds for asymmetric catalysis remains a vibrant area of exploration, promising access to increasingly complex and valuable chiral molecules. As our mechanistic understanding deepens, the rational, data-driven design of aminophosphine ligands will undoubtedly continue to push the boundaries of what is possible in chemical synthesis.
References
-
Boaz, N. T., Ponasik, J. A., & Large, S. E. (2002). Synthesis and application of phosphinoferrocenylaminophosphine ligands for asymmetric catalysis. Journal of the American Chemical Society, 124(10), 2414-2415. [Link]
-
Boaz, N. T., Ponasik, J. A., & Large, S. E. (2016). Synthesis and Application of Phosphinoferrocenylaminophosphine Ligands for Asymmetric Catalysis. figshare. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2019). Honoring 25 Years of the Buchwald–Hartwig Amination. Organic Process Research & Development, 23(8), 1427-1428. [Link]
-
Mafu, L. M., et al. (2016). Synthesis of the N,N-bis(diphenylphosphino)-4-aminodi-phenylamine... ResearchGate. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Chemicool. (n.d.). The application and synthesis of 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Aminophosphine Ligands [sigmaaldrich.com]
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- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (S)-2-(Diphenylphosphino)-1-phenylethanamine: A Chiral Ligand for Asymmetric Catalysis
Abstract
(S)-2-(Diphenylphosphino)-1-phenylethanamine is a crucial chiral phosphine ligand extensively utilized in the fields of synthetic chemistry and drug development. Its unique structure, featuring both a stereogenic carbon center and a phosphino group, makes it an effective ligand for a variety of transition metal-catalyzed asymmetric reactions. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthesis protocol, its mechanistic role in asymmetric catalysis, and validated analytical methods for its characterization. It is intended to serve as a vital resource for researchers and professionals engaged in the synthesis of enantiomerically pure compounds.
Introduction: The Role of Chiral Phosphine Ligands in Modern Synthesis
The synthesis of single-enantiomer pharmaceuticals and fine chemicals is a cornerstone of modern chemistry. Asymmetric catalysis, which employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, has emerged as the most elegant and efficient strategy to achieve this. At the heart of many of these catalytic systems are chiral phosphine ligands. These molecules coordinate to a transition metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.
This compound belongs to the class of P,N-ligands, which can chelate to a metal center through both the phosphorus and nitrogen atoms. This bidentate coordination often results in a rigid and well-defined catalytic complex, which is essential for high enantioselectivity. This guide will delve into the specific attributes of this valuable ligand.
Physicochemical Properties and Molecular Structure
A thorough understanding of the physical and chemical properties of a ligand is fundamental to its effective application.
Molecular Identity
The molecular structure of this compound is characterized by a 1-phenylethylamine backbone with a diphenylphosphino group attached to the second carbon. The "(S)" designation refers to the stereochemistry at the chiral carbon atom bonded to the nitrogen and the phenyl group.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀NP | [1] |
| Molecular Weight | 305.35 g/mol | |
| CAS Number | 1103533-85-2 | |
| Appearance | White to off-white solid | Generic Material Property |
| IUPAC Name | (1S)-2-(diphenylphosphanyl)-1-phenylethan-1-amine | [1] |
Synthesis of this compound
The synthesis of this ligand is typically achieved from its corresponding chiral amine precursor, (S)-1-phenylethylamine, which is commercially available in high enantiomeric purity. The key transformation is the introduction of the diphenylphosphino group.
Rationale for Synthetic Strategy
The most direct route involves the nucleophilic substitution of a suitable leaving group on a two-carbon electrophile by a diphenylphosphine source, or the reaction of a derivative of the amine with chlorodiphenylphosphine. A common and reliable method involves the protection of the amine, followed by deprotonation and reaction with chlorodiphenylphosphine. This ensures that the phosphorus reagent reacts at the desired position and avoids side reactions with the amine.
Representative Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
(S)-1-phenylethylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodiphenylphosphine (ClPPh₂)
-
Hydrochloric acid (HCl) in dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Protection of the Amine:
-
Dissolve (S)-1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to yield Boc-(S)-1-phenylethylamine, which can be used in the next step without further purification.
-
-
Phosphination:
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add n-BuLi (2.2 eq) and stir the mixture at this temperature for 2 hours.
-
Add chlorodiphenylphosphine (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Carefully quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified Boc-protected ligand in a minimal amount of diethyl ether.
-
Add an excess of HCl in dioxane and stir at room temperature for 4 hours.
-
The hydrochloride salt of the product will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
-
The free amine can be obtained by neutralization with a base.
-
Role in Asymmetric Catalysis
The efficacy of this compound lies in its ability to form stable and catalytically active complexes with transition metals such as rhodium and iridium.[2][3]
Mechanism of Action
In a typical asymmetric hydrogenation of a prochiral olefin or ketone, the catalytic cycle involves the following key steps:
-
Catalyst Activation: The ligand coordinates to the metal precursor to form the active chiral catalyst.
-
Substrate Coordination: The prochiral substrate coordinates to the metal center. The chiral environment created by the ligand forces the substrate to bind in a specific orientation.
-
Oxidative Addition/Hydrogenolysis: Molecular hydrogen is activated by the metal complex.
-
Migratory Insertion and Reductive Elimination: The hydrogen atoms are transferred to the coordinated substrate, and the chiral product is released, regenerating the catalyst.
The enantioselectivity of the reaction is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products. The rigid chelate ring formed by the P,N-ligand and the steric bulk of the diphenylphosphino and phenyl groups play a crucial role in maximizing this energy difference.
Caption: Generalized catalytic cycle for asymmetric hydrogenation.
Applications in Enantioselective Reductions
This ligand, in combination with rhodium or iridium precursors, is highly effective for the asymmetric hydrogenation of various substrates.
-
Asymmetric Hydrogenation of Ketones: The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Rhodium and Iridium complexes of this compound have demonstrated high enantioselectivities for this reaction.[4]
-
Asymmetric Hydrogenation of Olefins: The hydrogenation of unfunctionalized and functionalized olefins to yield chiral alkanes is another important application. Iridium catalysts, in particular, have shown remarkable activity and selectivity with this class of ligands for the hydrogenation of challenging substrates.[2][5]
Analytical Characterization
Ensuring the chemical purity and enantiomeric excess of the ligand and the final products is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the molecular structure of the ligand. The ³¹P NMR spectrum should show a single resonance, indicating the presence of a single phosphorus environment.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.
Chromatographic Analysis: Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of the ligand and the products of the asymmetric reactions it catalyzes.[7]
Rationale for Method: Chiral HPLC utilizes a stationary phase that is itself chiral. This allows for the differential interaction with the two enantiomers of the analyte, leading to their separation. For amine-containing compounds like this compound, columns based on derivatized polysaccharides (e.g., cellulose or amylose) or Pirkle-type columns are often effective.[8]
Detailed Protocol for Enantiomeric Excess (ee) Determination:
-
Column Selection:
-
Select a suitable chiral column, such as a Chiralcel OD-H or a Chiralpak AD-H.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase typically consisting of a mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A common starting point is 90:10 (v/v) hexane:isopropanol + 0.1% DEA.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
The two enantiomers should elute as separate peaks.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Handling and Storage
Phosphine ligands can be sensitive to air and moisture. Proper handling and storage are crucial to maintain their integrity.
-
Handling: this compound should be handled in an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon) to prevent oxidation of the phosphine group. Wear appropriate personal protective equipment, including gloves and safety glasses.[9]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry place away from light and sources of ignition.[10]
Conclusion
This compound is a powerful and versatile chiral ligand for asymmetric catalysis. Its well-defined structure, accessible synthesis, and demonstrated efficacy in a range of enantioselective transformations make it an invaluable tool for chemists in academia and industry. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its successful application in the development of new synthetic methodologies and the efficient production of chiral molecules.
References
-
Lightfoot, A., et al. (2001). Enantioselective Hydrogenation of Olefins with Iridium-Phosphanodihydrooxazole Catalysts. Angewandte Chemie International Edition, 40(8), 1445-1448. Available at: [Link]
-
Organic Syntheses. (n.d.). Resolution of (±)-α-Phenylethylamine. Available at: [Link]
-
Berger, M. L., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry, 17(9), 3456-3462. Available at: [Link]
-
Toma, S., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4949. Available at: [Link]
- Google Patents. (n.d.). Preparation method of phenylethylamine. CN103641725A.
-
RSC Publishing. (2015). Novel chiral phosphine ligands and complexes from amino acid esters. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
ACS Publications. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics, 33(22), 6351–6362. Available at: [Link]
-
NIH. (n.d.). Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-2-(Diphenylphosphino)-1-phenylethanamine. PubChem Compound Summary for CID 71463641. Available at: [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Available at: [Link]
-
ResearchGate. (2017). (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... Available at: [Link]
-
ResearchGate. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Available at: [Link]
-
RSC Publishing. (2021). Iridium/f-diaphos catalyzed asymmetric hydrogenation of 2-imidazolyl aryl/alkyl ketones. Organic & Biomolecular Chemistry, 19, 9746-9751. Available at: [Link]
-
Wu, J., et al. (2006). Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water. Chemistry – A European Journal, 12(9), 2510-2518. Available at: [Link]
-
NIH. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4949. Available at: [Link]
-
ResearchGate. (2019). Iridium-catalyzed enantioconvergent hydrogenation of trisubstituted olefins. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Improved Synthesis of Phenylethylamine Derivatives by Negishi Cross-Coupling Reactions. Available at: [Link]
-
PubMed. (2007). Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine. Available at: [Link]
-
ResearchGate. (2012). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :... Available at: [Link]
-
ACS Publications. (2012). Enantioselective Rh(I)-catalyzed cyclization of arylboron compounds onto ketones. Organic Letters, 14(10), 2548–2551. Available at: [Link]
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(S)-2-(Diphenylphosphino)-1-phenylethanamine safety data sheet
An In-depth Technical Guide to the Safe Handling of (S)-2-(Diphenylphosphino)-1-phenylethanamine
Introduction
This compound is a chiral phosphine ligand frequently employed in asymmetric synthesis. Its unique structure, combining a primary amine and a diphenylphosphino group on a chiral backbone, makes it valuable for creating stereoselective catalysts. However, as with any specialized chemical reagent, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental work. This guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for this compound, grounded in established safety data sheets and chemical literature.
Section 1: Chemical Identification and Properties
Correctly identifying a chemical is the foundational step in assessing its risk. This compound is a solid material with several identifiers.
| Property | Value |
| IUPAC Name | (1S)-2-(diphenylphosphanyl)-1-phenylethanamine |
| Molecular Formula | C₂₀H₂₀NP[1] |
| Molecular Weight | 305.35 g/mol [1] |
| CAS Number | 1103533-85-2[1][2] |
| Appearance | White solid[1][2] |
| Melting Point | 87-93 °C |
| Sensitivity | Air sensitive[1] |
Note: Multiple CAS numbers may be associated with related isomers or derivatives. The primary CAS for the specified (S)-isomer is cited.
Section 2: Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are associated with irritation and acute toxicity if ingested.
| GHS Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation |
The following diagram illustrates the logical flow from hazard identification to the necessary precautionary actions.
Caption: Hazard identification workflow leading to required controls.
Section 3: Safe Handling and Storage Protocols
Adherence to strict protocols is essential to minimize exposure and maintain the chemical's integrity.
Laboratory Handling Protocol
-
Preparation and Engineering Controls :
-
Always handle this compound inside a certified chemical fume hood to mitigate inhalation risks.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]
-
Designate a specific area within the hood for handling this compound to prevent cross-contamination.
-
-
Personal Protective Equipment (PPE) :
-
Handling and Dispensing :
-
As the compound is a solid, avoid generating dust during transfer.[5] Use appropriate spatulas and weighing techniques (e.g., weighing by difference).
-
The compound is air-sensitive; consider handling under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) for reactions requiring stringent anhydrous or anaerobic conditions.[6]
-
Keep the container tightly closed when not in use.[4]
-
-
Hygiene :
Storage Protocol
-
Container : Keep the compound in its original, tightly sealed container.[4]
-
Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation due to air sensitivity.[4][6]
-
Location : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5] The area should be a designated chemical storage cabinet.
-
Security : Store in a locked-up location, accessible only to authorized personnel.[4]
The following diagram outlines the safe handling workflow from receiving the chemical to its final storage.
Caption: Standard workflow for handling this compound.
Section 4: Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms occur, call a POISON CENTER or doctor.[4][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[4][7][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4][7][8] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor for treatment advice.[3][4] |
Spill Cleanup Protocol
-
Evacuate : Clear the immediate area of all non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : Prevent the spill from spreading. For a solid, avoid actions that create dust.
-
Absorb/Collect : Carefully sweep or vacuum the spilled solid material. Do not use compressed air for cleaning. Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[5]
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : Dispose of the waste container according to institutional and local regulations.[4]
Section 5: Fire and Explosion Hazards
While not highly flammable, containers may burn if exposed to fire.
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
-
Unsuitable Extinguishing Media : A heavy water stream may not be effective.
-
Hazardous Combustion Products : In a fire, this compound may decompose to produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and oxides of phosphorus.[4]
-
Firefighter Protection : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[4]
Section 6: Disposal Considerations
Disposal of this compound and its containers must be handled as hazardous waste.
-
Procedure : All waste material should be disposed of through a licensed waste disposal company. Do not allow the chemical to enter drains or waterways.
-
Regulations : Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[4]
Conclusion
This compound is a valuable reagent whose safe use is contingent upon a clear understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document—including consistent use of engineering controls and PPE, proper storage, and preparedness for emergencies—researchers can effectively mitigate risks and maintain a safe laboratory environment.
References
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Fisher Scientific. (2025). Safety Data Sheet for (1S,2S)-2-(Diphenylphosphino)-1,2-diphenylethylamine.
-
Sigma-Aldrich. (2024). Safety Data Sheet.
-
CPAchem Ltd. (n.d.). Safety data sheet for 2-Phenylethylamine.
-
Sigma-Aldrich. (2025). Safety Data Sheet for 2-Phenylethylamine.
-
Sigma-Aldrich. (n.d.). (1S,2S)-2-(Diphenylphosphino)-1,2-diphenylethylamine kanata purity.
-
Apollo Scientific. (2022). Safety Data Sheet for (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl.
-
Merck Millipore. (n.d.). Safety Data Sheet.
-
Fisher Scientific. (2025). Safety Data Sheet for (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl.
-
Sigma-Aldrich. (2025). Safety Data Sheet for Bis(1,2- diphenylphosphino)ethane.
-
Fisher Scientific. (n.d.). Safety Data Sheet for Phenethylamine.
-
Fluorochem. (n.d.). This compound.
-
Sigma-Aldrich. (2025). Safety Data Sheet.
-
PubChem. (n.d.). (R)-2-(Diphenylphosphino)-1-phenylethanamine. National Center for Biotechnology Information.
-
Sigma-Aldrich. (2024). Safety Data Sheet.
-
Strem Chemicals. (n.d.). (S)-2-(Diphenylphosphino)-1-phenylethylamine, min. 97%.
-
Fisher Scientific. (2025). Safety Data Sheet for Ethyl chloroacetate.
-
BASF Mexicana S.A. de C.V. (2023). Safety Data Sheet TDA 90% Vicinal.
-
Loba Chemie. (2016). ETHYL CHLOROACETATE FOR SYNTHESIS MSDS.
-
Santa Cruz Biotechnology, Inc. (2015). Safety Data Sheet for N-(4-Phenylbenzylidene)benzylamine.
-
Fisher Scientific. (2009). Safety Data Sheet for Methyl chloroacetate.
-
Sigma-Aldrich. (2024). Safety Data Sheet for Methyl chloroacetate.
-
Sigma-Aldrich. (2024). Safety Data Sheet.
-
Fisher Scientific. (2025). Safety Data Sheet for Phenethylamine.
-
ChemicalBook. (2023). (S)-2-(Diphenylphosphino)-1-phenylethylamine, min. 97%.
-
Wikipedia. (n.d.). 1-Phenylethylamine.
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A Senior Application Scientist's Guide to (S)-2-(Diphenylphosphino)-1-phenylethanamine: Commercial Availability, Quality Control, and Application
Introduction: The Strategic Importance of (S)-2-(Diphenylphosphino)-1-phenylethanamine in Asymmetric Synthesis
This compound, identified by CAS Number 1103533-85-2, is a crucial chiral phosphine ligand in the field of asymmetric catalysis. Its unique structure, featuring both a stereogenic center and a phosphino group, makes it a valuable asset for researchers and drug development professionals aiming to synthesize enantiomerically pure compounds. The precise spatial arrangement of its phenyl, amino, and diphenylphosphino groups allows for the formation of highly effective transition metal complexes. These complexes are instrumental in catalyzing a variety of chemical transformations with high stereoselectivity, most notably in asymmetric hydrogenation reactions.[1] The efficiency and selectivity imparted by such ligands are paramount in the synthesis of chiral pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or even harmful.
This guide provides an in-depth analysis of the commercial landscape for this ligand, offers insights into critical quality control parameters, outlines best practices for handling and storage, and presents a practical application protocol to demonstrate its utility.
Section 1: Commercial Availability and Supplier Landscape
This compound is commercially available from a range of chemical suppliers, catering to both academic research and industrial development needs. The compound is typically supplied as a white to off-white solid.[2] Availability spans from small, milligram-scale quantities for initial screening experiments to multi-gram or kilogram quantities for process development and scale-up.
The commercial landscape is populated by both large, well-established chemical distributors and specialized manufacturers focusing on chiral technologies. When selecting a supplier, researchers should consider not only price but also the supplier's reputation, the comprehensiveness of their analytical data, and their ability to provide larger quantities if required for future work.
Below is a comparative summary of representative suppliers for this compound.
| Supplier | Reported Purity | Available Quantities | CAS Number |
| Strem Chemicals (Ascensus) | min. 97% | 250mg, 1g | 1103533-85-2[2] |
| Alfa Aesar | 97+% | 250mg | 1103533-85-2[3] |
| Bide Pharmatech Ltd. | 98%, 99%ee | 100mg, 250mg, 1g | 1103533-85-2[3] |
| J & K SCIENTIFIC LTD. | min. 97% | 250mg, 1g | 1103533-85-2[3] |
| Amatek Scientific Co. Ltd. | 97% (HPLC) | 1g, 5g, 25g, 100g | 1103533-85-2[3] |
| Zhengzhou Alfachem Co., Ltd. | 98% | 50g, 100g, 500g, 1kg, 5kg, 25kg | 1103533-85-2[3] |
Note: This table is for illustrative purposes. Availability, purity, and sizing are subject to change. Researchers should always verify information directly with the supplier.
Section 2: Quality Control and Analytical Validation
The efficacy of a chiral ligand in asymmetric catalysis is directly dependent on its chemical and enantiomeric purity. Therefore, a rigorous quality control (QC) process is non-negotiable. When procuring this compound, it is imperative to obtain and scrutinize the Certificate of Analysis (CoA) from the supplier.
Core QC Parameters:
-
Identity Confirmation: The structure should be unequivocally confirmed, typically via ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy. Mass spectrometry provides definitive molecular weight confirmation.
-
Chemical Purity: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing chemical purity. Suppliers commonly offer purities of ≥97% or higher.[2][3]
-
Enantiomeric Purity (Enantiomeric Excess - ee): This is the most critical parameter for a chiral ligand. Enantiomeric excess is determined using a chiral stationary phase in either HPLC or Gas Chromatography (GC). For most applications, an ee of ≥99% is required.
-
Residual Solvents: The CoA should provide information on the presence of any residual solvents from the synthesis and purification process, typically determined by GC.
The following diagram illustrates a robust workflow for the qualification of a new batch of a chiral phosphine ligand like this compound.
Caption: Workflow for incoming quality control of chiral ligands.
Section 3: Handling, Storage, and Safety Considerations
Phosphine ligands, including this compound, require careful handling to maintain their integrity and ensure user safety.
-
Air Sensitivity: Phosphines are susceptible to oxidation. Strem Chemicals notes that this compound is air-sensitive.[2] It should be handled under an inert atmosphere (e.g., nitrogen or argon), particularly when in solution.
-
Storage: Proper storage is critical. The compound should be kept in a tightly sealed container, in a cool, dry place, and often under an inert atmosphere. Long-term storage in a freezer is recommended to minimize degradation.
-
Safety: As with any chemical reagent, a thorough review of the Safety Data Sheet (SDS) is mandatory before use.[4][5][6][7] The SDS will provide comprehensive information on hazards, personal protective equipment (PPE), and emergency procedures. General laboratory PPE, including safety glasses, a lab coat, and appropriate gloves, should be worn at all times.
Section 4: Application in Asymmetric Catalysis - A Methodological Overview
The primary application of this compound is as a ligand in transition metal-catalyzed asymmetric reactions. It is particularly effective in rhodium- or ruthenium-catalyzed asymmetric hydrogenations of prochiral olefins.[1] The ligand coordinates to the metal center, creating a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product.
Generalized Protocol for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol is a representative example of how this compound would be used in a laboratory setting. It is adapted from standard procedures for evaluating chiral phosphine ligands.[8]
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
This compound
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
High-purity hydrogen gas
Procedure:
-
Catalyst Preparation (In-situ):
-
In a glovebox, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the this compound ligand (1.1-1.2 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed methanol to dissolve the components.
-
Stir the solution at room temperature for 30-60 minutes to allow for complex formation. The solution will typically change color, indicating coordination.
-
-
Hydrogenation Reaction:
-
To a separate hydrogenation-rated vessel, add the substrate, Methyl (Z)-α-acetamidocinnamate (100 mol%).
-
Transfer the prepared catalyst solution to the hydrogenation vessel via a cannula under an inert atmosphere.
-
Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-10 bar).
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 25 °C) until the reaction is complete (monitor by TLC or HPLC).
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen pressure.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Determine the conversion by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
The following diagram outlines the logical flow of this experimental process.
Caption: General workflow for a lab-scale asymmetric hydrogenation.
Conclusion
This compound stands as a commercially accessible and highly effective chiral ligand for asymmetric catalysis. Its ready availability from numerous suppliers facilitates its use in both academic and industrial research. However, its successful application hinges on a diligent approach to quality control, with particular emphasis on enantiomeric purity. By adhering to stringent analytical validation, proper handling protocols, and well-designed experimental procedures, researchers can fully leverage the capabilities of this powerful catalytic tool to advance the synthesis of complex, enantiomerically pure molecules.
References
-
(1S)-2-diphenylphosphanyl-1-phenylethanamine. GlobalChemMall. [Link]
-
Chiral Recognition and Resolution of Phosphoric Acids Using Octahedral Cobalt Complexes. ACS Publications. [Link]
-
Safety data sheet. CPAchem. [Link]
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- 2. strem.com [strem.com]
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- 4. bg.cpachem.com [bg.cpachem.com]
- 5. tcichemicals.com [tcichemicals.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
(S)-2-(Diphenylphosphino)-1-phenylethanamine in asymmetric hydrogenation
Application Note & Protocol Guide
Topic: (S)-2-(Diphenylphosphino)-1-phenylethanamine in Asymmetric Hydrogenation
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of this compound
This compound is a chiral P,N-bidentate ligand prized in the field of asymmetric catalysis. Derived from readily available (S)-1-phenylethylamine, its structure features a stereogenic center adjacent to a nitrogen donor and a diphenylphosphino group. This unique architecture allows it to form stable, chiral chelate complexes with transition metals, most notably rhodium and ruthenium.
In asymmetric hydrogenation, the ligand, when complexed with a metal center, creates a highly organized and chiral catalytic environment. This environment forces the prochiral substrate and hydrogen to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product. The combination of the "hard" amine donor and the "soft" phosphine donor provides both electronic and steric control, making it a versatile ligand for the reduction of various functional groups. This guide provides a detailed overview of its mechanism, applications, and field-tested protocols for its use in rhodium-catalyzed asymmetric hydrogenation.
Mechanism of Enantioselection: The Catalytic Cycle
The precise mechanism of rhodium-catalyzed asymmetric hydrogenation has been a subject of extensive study, with two primary pathways often considered for substrates like enamides: the unsaturated pathway and the dihydride pathway.[1] For many P,N-ligand systems, the unsaturated pathway is prevalent.
The key steps are as follows:
-
Catalyst Activation & Substrate Coordination: The in situ generated cationic Rh(I) catalyst, bearing the chiral P,N-ligand, coordinates with the prochiral olefin (e.g., an enamide). The substrate binds to the rhodium center, forming two diastereomeric catalyst-substrate complexes. These diastereomers are in rapid equilibrium, but one is typically more stable than the other.
-
Oxidative Addition (Rate-Determining Step): Molecular hydrogen (H₂) undergoes oxidative addition to the rhodium center. This step is generally considered the rate-determining and enantio-determining step. The less stable (minor) diastereomeric complex often reacts faster with H₂ than the more stable (major) diastereomer, a phenomenon known as the anti-lock-and-key mechanism. This kinetic preference is the origin of the high enantioselectivity.
-
Migratory Insertion & Reductive Elimination: One of the hydride ligands on the rhodium center inserts into the C=C bond of the substrate. This is followed by reductive elimination of the saturated product, regenerating the active Rh(I) catalyst, which can then enter another catalytic cycle.
The amine moiety of the this compound ligand plays a crucial role. It can influence the electronic properties of the metal center and may participate in secondary interactions (e.g., hydrogen bonding) with the substrate, further enhancing stereochemical control.[2][3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sci-Hub. Asymmetric Hydrogenation with Rhodium(I)–Chiral Diphosphinites. The Effect of the Dimethylamino Group of the Ligand on the Asymmetric Induction / Bulletin of the Chemical Society of Japan, 1984 [sci-hub.red]
- 3. Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: (S)-2-(Diphenylphosphino)-1-phenylethanamine as a High-Performance P,N-Chiral Ligand in Asymmetric Catalysis
Abstract: This guide provides a detailed technical overview of (S)-2-(Diphenylphosphino)-1-phenylethanamine, a monodentate P,N-chiral ligand. We explore its structural advantages and its application in transition-metal-catalyzed asymmetric reactions, with a specific focus on rhodium-catalyzed asymmetric hydrogenation. The unique electronic and steric properties arising from its phosphine and amine moieties make it a compelling choice for the synthesis of high-value, enantiomerically enriched compounds essential for pharmaceutical and fine chemical development.[1][2] This document furnishes researchers and drug development professionals with both the theoretical basis and practical, step-by-step protocols for its effective implementation.
Introduction to this compound
This compound is a chiral ligand featuring two distinct donor atoms: a soft phosphine (P) and a hard amine (N) group, linked by a chiral ethylamine backbone. This P,N-ligand structure is instrumental in its function in asymmetric catalysis.
1.1 Structure and Core Physicochemical Properties
-
Chemical Name: this compound
-
Molecular Formula: C₂₀H₂₀NP[3]
-
Molecular Weight: 305.35 g/mol [5]
-
Appearance: White to off-white solid[4]
-
Key Feature: Air-sensitive; requires handling under an inert atmosphere.[3]
The ligand's architecture, derived from readily available (S)-1-phenylethylamine, positions a diphenylphosphino group and an amino group on a stereodefined backbone. This arrangement is crucial for creating a well-defined and rigid chiral pocket around a coordinated metal center.
1.2 The P,N Ligand Advantage in Catalysis
The combination of a phosphine and an amine donor within a single ligand offers significant advantages over symmetric P,P or N,N ligands. The electronically dissimilar heteroatoms create an asymmetric electronic environment at the metal center. This difference in trans-influence can effectively discriminate between two coordination sites on a prochiral substrate, leading to high levels of stereoinduction.[2] This inherent electronic asymmetry is a powerful tool for controlling the enantioselectivity of a catalytic reaction.[2][6]
Core Applications in Asymmetric Catalysis
While applicable to a range of reactions, this compound and similar P,N ligands have demonstrated profound efficacy in asymmetric hydrogenation.
2.1 Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a cornerstone of modern organic synthesis, valued for its high atom economy and efficiency in producing chiral molecules. Transition metal complexes, particularly those of rhodium and iridium, when combined with chiral phosphine ligands, are highly effective catalysts for the enantioselective reduction of prochiral olefins, ketones, and imines.[7][8][9]
The this compound ligand, when complexed with a rhodium precursor, forms a highly active catalyst for the hydrogenation of substrates like α-dehydroamino acid derivatives. The ligand's structure dictates the facial selectivity of hydrogen addition to the olefin substrate coordinated to the metal, resulting in one enantiomer of the product being formed preferentially.
Detailed Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
This protocol describes the in situ preparation of the Rh-catalyst and its use in the asymmetric hydrogenation of a model olefin substrate.
Causality Behind Experimental Design: The in situ generation of the active catalyst from a stable rhodium precursor like [Rh(COD)₂]BF₄ and the ligand is a common and efficient practice. It avoids the need to synthesize and isolate the often more sensitive catalyst complex. The choice of a polar solvent like methanol is typical for hydrogenation of polar substrates like α-dehydroamino acid derivatives, as it aids in substrate solubility and can stabilize charged intermediates in the catalytic cycle. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox to prevent oxidation of the phosphine ligand and the active Rh(I) catalyst.
3.1 Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Strem Chemicals | min. 97% | Store under Argon. |
| [Rh(COD)₂]BF₄ (Bis(cyclooctadiene)rhodium(I) tetrafluoroborate) | Sigma-Aldrich | 98% | Air and moisture sensitive. |
| Methyl α-acetamidoacrylate | Commercially Available | ≥98% | The prochiral substrate. |
| Methanol (MeOH), Anhydrous | Acros Organics | 99.8% | Degas before use. |
| Dichloromethane (DCM), Anhydrous | Fisher Scientific | 99.8% | For work-up. |
| Hydrogen (H₂) gas | High-Purity Grade | 99.999% | Use with a certified regulator. |
3.2 In Situ Catalyst Preparation
-
In a glovebox or under a positive pressure of Argon, add this compound (3.4 mg, 0.011 mmol, 1.1 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Add the rhodium precursor [Rh(COD)₂]BF₄ (4.1 mg, 0.010 mmol, 1.0 eq) to the same flask.
-
Add 2.0 mL of degassed, anhydrous methanol to the flask.
-
Stir the resulting orange-red solution at room temperature for 30 minutes to allow for complete ligand exchange and catalyst formation.
3.3 Step-by-Step Hydrogenation Procedure
-
To a separate Schlenk flask, add methyl α-acetamidoacrylate (143.1 mg, 1.0 mmol, 100 eq).
-
Dissolve the substrate in 3.0 mL of degassed, anhydrous methanol.
-
Using a gas-tight syringe, transfer the freshly prepared catalyst solution from step 3.2 to the substrate solution.
-
Seal the reaction flask, connect it to a hydrogenation manifold (or a balloon filled with H₂), and purge the flask by evacuating and backfilling with H₂ gas three times.
-
Pressurize the flask to the desired H₂ pressure (e.g., 2 bar) and stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots. The reaction is typically complete within 2-4 hours.
3.4 Work-up and Purification
-
Once the reaction is complete, carefully vent the excess H₂ gas in a fume hood.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in a minimal amount of dichloromethane (DCM) and pass it through a short plug of silica gel to remove the catalyst.
-
Elute with DCM or an ethyl acetate/hexane mixture.
-
Combine the filtrate and concentrate in vacuo to yield the crude product, N-acetyl-alanine methyl ester.
3.5 Analysis of Enantiomeric Excess (ee%)
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or similar).
Experimental Insights and Data
4.1 Table of Expected Results
The following table presents anticipated results for the hydrogenation of various substrates using the Rh/(S)-2-(Diphenylphosphino)-1-phenylethanamine catalyst system, demonstrating its effectiveness.
| Substrate | S/C Ratio | H₂ Pressure (bar) | Time (h) | Conversion (%) | ee (%) |
| Methyl α-acetamidoacrylate | 100:1 | 2 | 2 | >99 | 95-98 |
| Methyl (Z)-α-acetamidocinnamate | 100:1 | 5 | 4 | >99 | 92-96 |
| Itaconic acid dimethyl ester | 100:1 | 10 | 12 | >99 | 88-93 |
4.2 Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst (oxidation). | Ensure all reagents and solvents are anhydrous and properly degassed. Use rigorous inert atmosphere techniques. |
| Insufficient H₂ pressure or poor stirring. | Increase H₂ pressure. Ensure vigorous stirring to overcome gas-liquid mass transfer limitations. | |
| Low Enantioselectivity | Ligand impurity. | Verify the enantiomeric and chemical purity of the this compound ligand. |
| Reaction temperature too high. | Run the reaction at or below room temperature. Lower temperatures often enhance enantioselectivity. | |
| Inconsistent Results | Incomplete catalyst formation. | Increase the pre-stirring time for the ligand and metal precursor to ensure complete complexation before adding the substrate. |
Visualizing the Process
5.1 Experimental Workflow
The following diagram outlines the key stages of the experimental protocol, from reagent preparation to final analysis.
Caption: General workflow for asymmetric hydrogenation.
5.2 Proposed Catalytic Cycle
This diagram illustrates a plausible mechanism for the rhodium-catalyzed asymmetric hydrogenation of an olefin, highlighting the role of the chiral P,N-ligand.
Sources
- 1. P,N ligands in asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-2-(Diphenylphosphino)-1-phenylethylamine, min. 97% | 1103533-85-2 [chemicalbook.com]
- 4. strem.com [strem.com]
- 5. (R)-2-(Diphenylphosphino)-1-phenylethanamine | C20H20NP | CID 71463641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sci-Hub. ChemInform Abstract: P‐Chiral Phosphine Ligands for Transition‐Metal‐Catalyzed Asymmetric Reactions / ChemInform, 2008 [sci-hub.jp]
- 8. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P,N ligands in asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Rhodium-Catalyzed Asymmetric Hydrogenation with a Chiral P,N-Ligand
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of the chiral P,N-ligand, (S)-2-(Diphenylphosphino)-1-phenylethanamine, in rhodium-catalyzed asymmetric hydrogenation. This guide delves into the mechanistic principles, provides detailed, field-proven protocols for in situ catalyst preparation and general hydrogenation procedures, and offers insights into reaction optimization and troubleshooting. The objective is to equip researchers with the necessary knowledge to effectively leverage this catalytic system for the synthesis of high-value chiral molecules, particularly enantiomerically enriched alcohols and amines, which are critical building blocks in the pharmaceutical industry.
Principles and Mechanistic Insights
The enantioselective hydrogenation of prochiral substrates, such as ketones and olefins, is a cornerstone of modern synthetic chemistry. The catalyst system derived from a rhodium(I) precursor and the bidentate ligand this compound has proven effective for such transformations. This ligand features both a soft phosphine donor and a hard amine donor, creating a well-defined and constrained chiral environment around the rhodium center.
The Ligand: this compound
This P,N-ligand coordinates to the rhodium metal center through both the phosphorus and nitrogen atoms, forming a stable five-membered chelate ring. The chirality is derived from the stereocenter on the ethylamine backbone, which effectively dictates the facial selectivity of substrate coordination and subsequent hydrogen delivery. The phenyl group on the chiral backbone and the two phenyl groups on the phosphine moiety create a specific steric environment that is crucial for achieving high levels of enantioselectivity.
Catalyst Activation and the Catalytic Cycle
The active catalyst is typically generated in situ by reacting the ligand with a rhodium precursor, such as [Rh(COD)₂]BF₄ or [Rh(COD)Cl]₂ (where COD = 1,5-cyclooctadiene). The COD ligands are displaced by the chiral P,N-ligand and the substrate.
The generally accepted mechanism for rhodium-catalyzed hydrogenation of functionalized olefins, known as the "unsaturated pathway," provides a framework for understanding this system.[1]
-
Ligand Exchange & Substrate Coordination: The chiral Rh-P,N complex coordinates to the prochiral substrate (e.g., a ketone or enamide) to form a catalyst-substrate adduct. This step is often reversible, and the diastereomer that proceeds to the next step may not be the most abundant one in solution.[1]
-
Oxidative Addition: Molecular hydrogen (H₂) adds to the rhodium center, oxidizing it from Rh(I) to a Rh(III) dihydride species. Computational studies have shown that the barrier to this step can be significant.[2]
-
Migratory Insertion (Enantiodetermining Step): One of the hydride ligands transfers to a carbon atom of the coordinated substrate. This step is typically irreversible and is the primary determinant of the final product's stereochemistry.[2]
-
Reductive Elimination: The second hydride ligand transfers to the substrate, and the now-saturated, chiral product is released from the coordination sphere, regenerating the active Rh(I) catalyst to re-enter the catalytic cycle.
dot digraph "Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Figure 1: Simplified Catalytic Cycle for Asymmetric Hydrogenation", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes CAT [label="[Rh(I)(P,N)]+", fillcolor="#F1F3F4", fontcolor="#202124"]; SUB_COMPLEX [label="[Rh(I)(P,N)(Substrate)]+", fillcolor="#F1F3F4", fontcolor="#202124"]; DIHYDRIDE [label="[Rh(III)(H)₂(P,N)(Substrate)]+", fillcolor="#F1F3F4", fontcolor="#202124"]; ALKYLHYDRIDE [label="[Rh(III)(H)(Alkyl)(P,N)]+", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges with labels CAT -> SUB_COMPLEX [label="+ Substrate\n- Solvent", color="#34A853"]; SUB_COMPLEX -> DIHYDRIDE [label="+ H₂\n(Oxidative Addition)", color="#EA4335"]; DIHYDRIDE -> ALKYLHYDRIDE [label="Migratory Insertion\n(Enantiodetermining Step)", color="#FBBC05"]; ALKYLHYDRIDE -> CAT [label="Reductive Elimination\n(+ Chiral Product)", color="#4285F4"]; }
Caption: Figure 1: Simplified Catalytic Cycle for Asymmetric Hydrogenation
Experimental Protocols
Safety First: All procedures should be carried out in a well-ventilated fume hood. Rhodium compounds are precious and potentially toxic. Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Schlenk flasks and line |
| [Rh(COD)Cl]₂ or [Rh(COD)₂]BF₄ | Magnetic stirrer and stir bars |
| Prochiral substrate (e.g., acetophenone) | Syringes and needles |
| Anhydrous, degassed solvent (e.g., Methanol, Toluene) | Inert gas supply (N₂ or Ar) |
| Hydrogen gas (high purity) | Hydrogenation reactor or balloon |
| Sodium bicarbonate (NaHCO₃), saturated solution | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) | TLC plates, GC, or HPLC for analysis |
Protocol 1: In Situ Preparation of the Rhodium Catalyst
This protocol describes the preparation of a 0.01 M stock solution of the catalyst, sufficient for multiple reactions.
-
Preparation: In a fume hood, add this compound (e.g., 6.7 mg, 0.022 mmol, 1.1 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and purge with inert gas (N₂ or Ar) for 10-15 minutes.
-
Precursor Addition: Under a positive pressure of inert gas, add the rhodium precursor, for example, [Rh(COD)Cl]₂ (e.g., 4.9 mg, 0.01 mmol, 0.5 eq).
-
Solvent Addition: Add 2.0 mL of anhydrous, degassed solvent (e.g., methanol or dichloromethane) via syringe.
-
Activation: Stir the resulting orange-yellow solution at room temperature for 30-60 minutes to allow for complete ligand coordination and catalyst formation. The solution is now ready for use in the hydrogenation reaction.
Scientist's Note: The 1.1:1 ligand-to-metal ratio (or 2.2:1 for the dimeric precursor) is a common starting point. For some substrates, optimizing this ratio can improve enantioselectivity and activity. In situ preparation is preferred for its convenience and because it avoids the isolation of potentially sensitive catalyst complexes.
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
This protocol details a typical asymmetric transfer hydrogenation, a common and often safer alternative to using high-pressure hydrogen gas.[3][4]
-
Catalyst Preparation: Prepare the rhodium catalyst in situ as described in Protocol 2.2. For a reaction with a substrate-to-catalyst (S/C) ratio of 100, you would use a specific aliquot of the stock solution.
-
Reaction Setup: To a separate dry Schlenk flask under inert atmosphere, add the ketone substrate (e.g., acetophenone, 1.0 mmol).
-
Hydrogen Source: Add a hydrogen donor, such as a formic acid/triethylamine (5:2 azeotrope) mixture or isopropanol.[5]
-
Catalyst Addition: Transfer the prepared catalyst solution to the reaction flask via a gas-tight syringe.
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., 28-40°C).[4][5]
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography if necessary.
-
Analysis: Determine the enantiomeric excess (ee) of the product, (R)-1-phenylethanol, using chiral HPLC or chiral GC.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 2: General Experimental Workflow", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes A [label="In Situ Catalyst Preparation\n(Rh Precursor + Ligand)"]; B [label="Reaction Setup\n(Substrate + H₂ Source)"]; C [label="Combine & React\n(Stir at Temp)"]; D [label="Monitor Progress\n(TLC / GC)"]; E [label="Aqueous Workup\n(Quench & Extract)"]; F [label="Purification\n(Column Chromatography)"]; G [label="Analysis\n(Chiral HPLC / GC for ee)"];
// Edges A -> C; B -> C; C -> D; D -> E [label="Reaction Complete"]; E -> F; F -> G; }
Caption: Figure 2: General Experimental Workflow
Performance and Optimization
The success of a rhodium-catalyzed asymmetric hydrogenation reaction is highly dependent on several factors. The following table summarizes key parameters and provides insights for optimization.
| Parameter | Typical Range | Expert Insight & Rationale |
| Solvent | Methanol, Toluene, THF, Dichloromethane | The polarity and coordinating ability of the solvent can influence catalyst solubility, activity, and enantioselectivity. A screening of solvents is often the first step in optimization. |
| Temperature | 0°C to 60°C | Lower temperatures often lead to higher enantioselectivity but at the cost of slower reaction rates. The optimal temperature balances reaction time with stereochemical outcome. |
| Hydrogen Pressure | 1 atm (balloon) to 50 bar | For direct hydrogenation, higher pressure typically increases the reaction rate. However, for some systems, it can negatively impact enantioselectivity. Transfer hydrogenation avoids the need for high-pressure equipment. |
| S/C Ratio | 100:1 to 1000:1 | A higher substrate-to-catalyst ratio is economically desirable. However, very high ratios may require longer reaction times or lead to catalyst deactivation. Starting at 100:1 is a robust baseline.[3][4] |
| Ligand/Metal Ratio | 1.05:1 to 1.2:1 | A slight excess of the ligand can help prevent the formation of less selective or inactive rhodium species. However, a large excess can sometimes inhibit the reaction. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Catalyst deactivation (oxygen, moisture).2. Insufficient reaction time or temperature.3. Poor quality reagents or solvents. | 1. Ensure all procedures are done under a strictly inert atmosphere with anhydrous, degassed solvents.2. Increase reaction time or temperature incrementally.3. Use freshly purified reagents and high-purity solvents. |
| Low Enantioselectivity (ee) | 1. Non-optimal solvent or temperature.2. Incorrect ligand-to-metal ratio.3. Racemization of the product during workup. | 1. Screen a range of solvents and run the reaction at a lower temperature.2. Optimize the L/Rh ratio (e.g., try 1.05:1, 1.1:1, 1.2:1).3. Ensure workup conditions are mild (e.g., avoid strong acids/bases). |
| Inconsistent Results | 1. Trace impurities in substrate or solvent.2. Variations in catalyst preparation.3. Inconsistent inert atmosphere technique. | 1. Purify the substrate before use; use high-purity solvents.2. Ensure the catalyst activation time is consistent between runs.3. Re-evaluate Schlenk line or glovebox techniques. |
Conclusion
The rhodium/(S)-2-(Diphenylphosphino)-1-phenylethanamine catalyst system represents a valuable tool for asymmetric hydrogenation. Its ability to be prepared in situ from readily available components makes it an accessible and versatile system for academic and industrial laboratories. By understanding the underlying mechanistic principles and carefully controlling key reaction parameters, researchers can effectively harness this catalyst to produce highly enantiomerically enriched compounds, thereby accelerating research and development in pharmaceuticals and fine chemicals.
References
-
Landis, C. R., et al. (2005). Ligand and Substrate Effects on the Mechanism of Rhodium-Catalyzed Hydrogenation of Enamides. Journal of the American Chemical Society, 127(29), 10305–10317. Available at: [Link]
-
Reek, J. N. H., et al. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. ACS Catalysis, 9(8), 7171–7181. Available at: [Link]
-
Pàmies, O., et al. (2015). Rhodium-Catalyzed Pauson–Khand Reaction Using a Small-Bite-Angle P-Stereogenic C1-Diphosphine Ligand. Organometallics, 34(19), 4759–4767. Available at: [Link]
-
Hayashi, T., et al. (1998). Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts. Journal of the Chemical Society, Perkin Transactions 1, (2), 373-378. Available at: [Link]
-
Xiao, J., et al. (2015). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. Available at: [Link]
-
Xiao, J., et al. (2008). Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water. Chemistry - A European Journal, 14(25), 7588-7596. Available at: [Link]
-
Reek, J. N. H., et al. (2019). Phosphine Oxide Based Supramolecular Ligands in the Rhodium-Catalyzed Asymmetric Hydrogenation. Organometallics, 38(18), 3469–3477. Available at: [Link]
-
Guedes da Silva, M. F. C., et al. (2015). Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands. Journal of the Brazilian Chemical Society, 26(10), 2146-2152. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Morris, R. H., et al. (2013). Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines. Science, 342(6162), 1080-1083. Available at: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-2-(Diphenylphosphino)-1-phenylethanamine applications in pharmaceuticals
An in-depth guide for researchers, scientists, and drug development professionals on the pharmaceutical applications of the chiral ligand (S)-2-(Diphenylphosphino)-1-phenylethanamine.
Application Note & Protocols: this compound
Introduction: The Ligand and the Challenge of Chirality
In modern pharmaceutical development, the stereochemistry of an Active Pharmaceutical Ingredient (API) is not a trivial detail—it is fundamental to its efficacy and safety. A vast number of small-molecule drugs are chiral, existing as enantiomers that are non-superimposable mirror images. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, cause undesirable side effects. This reality places immense importance on asymmetric synthesis: the ability to selectively produce a single enantiomer of a chiral molecule.
Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of this field, valued for its high efficiency and atom economy.[1] The success of this technique hinges on the design of the chiral ligand that coordinates to the metal center. This compound is a highly effective bidentate P,N-ligand used in this context. Its structure, featuring a chiral backbone with a phosphine group for strong metal coordination and a primary amine for potential secondary interactions, creates a precisely defined chiral environment around the catalytic metal center. This guide explores the application of this ligand, focusing on its role in the synthesis of chiral amines—a privileged structural motif in over 40% of small-molecule pharmaceuticals.[2]
Mechanism of Stereoselection: The Causality Behind Enantiocontrol
The efficacy of this compound in asymmetric hydrogenation stems from its ability to form a stable, rigid chelate complex with a transition metal, typically from the rhodium or iridium families. This complex serves as the active catalyst.
The key principles of stereodifferentiation are:
-
Creation of a Chiral Pocket: The phenyl group on the stereocenter and the two phenyl groups on the phosphorus atom create a well-defined three-dimensional space around the metal's active site.
-
Substrate Coordination: A prochiral substrate, such as an imine or an enamide, must coordinate to the metal center before hydrogenation can occur. The steric bulk of the ligand's chiral environment forces the substrate to bind in a specific, lower-energy orientation.
-
Directed Hydrogen Delivery: Molecular hydrogen (H₂) is activated by the metal complex. The subsequent delivery of hydrogen atoms to the coordinated substrate occurs preferentially from one face, dictated by the orientation imposed by the chiral ligand.
This directed pathway ensures the formation of one enantiomer of the product in high excess. The amine group of the ligand can also play a crucial role through hydrogen bonding or other non-covalent interactions with the substrate, further locking it into the desired conformation for highly selective hydrogenation.
Figure 1: Conceptual workflow of stereoselection in asymmetric hydrogenation.
Core Application: Asymmetric Hydrogenation for Chiral Amine Synthesis
The asymmetric hydrogenation of prochiral imines is the most direct and efficient method for producing valuable α-chiral amines, which are critical intermediates for a wide array of drugs.[2][3] Catalytic systems employing ligands like this compound have demonstrated high activity and enantioselectivity in this transformation.
Key Pharmaceutical Precursors Synthesized via Asymmetric Hydrogenation
The versatility of this catalytic approach allows for the synthesis of diverse chiral building blocks. Below is a summary of representative transformations relevant to pharmaceutical synthesis.
| Substrate Type | Catalyst System (Metal/Ligand Class) | Product Type | Typical Enantiomeric Excess (% ee) | Pharmaceutical Relevance & Examples |
| N-Aryl Imines | Iridium / P,N-Ligands | Chiral Secondary Amines | 90-97% | Building blocks for various APIs. High enantioselectivity is consistently achieved for a broad range of substrates.[3] |
| Cyclic Imines | Rhodium / Bisphosphine Ligands | Chiral Cyclic Amines | 86-95% | Core structures in numerous drugs and natural products, including potential GSK-3β inhibitors and D3 receptor agonists.[1][2][4] |
| Enamides | Rhodium / BisP* Ligands | Chiral Amides | >98% | Precursors to chiral amines and amino acids; used in the synthesis of acetylcholinesterase inhibitors.[5] |
| N-Alkyl Imines | Iridium / f-Binaphane | N-Alkyl Chiral Amines | up to 90% | Straightforward route to unnatural amino acids, which are incorporated into peptidomimetics and other complex APIs.[2] |
Detailed Protocol: Asymmetric Hydrogenation of an N-Aryl Imine
This protocol describes a general procedure for the synthesis of a chiral secondary amine using an in-situ generated Iridium/(S)-2-(Diphenylphosphino)-1-phenylethanamine catalyst.
Objective: To synthesize (S)-N-(1-phenylethyl)aniline with high enantiomeric excess.
Materials:
-
Metal Precursor: [Ir(COD)Cl]₂ (Bis(1,5-cyclooctadiene)diiridium(I) dichloride)
-
Ligand: this compound
-
Substrate: N-benzylideneaniline (prochiral imine)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Additive: Iodine (I₂)
-
Hydrogen Source: High-purity H₂ gas
-
Equipment: Schlenk line or glovebox, stainless steel autoclave with magnetic stirring, appropriate glassware.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for asymmetric hydrogenation.
Step-by-Step Procedure:
-
Catalyst Preparation (under inert atmosphere):
-
Rationale: The iridium catalyst and phosphine ligand are sensitive to oxygen and moisture. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.
-
To a dry Schlenk flask, add [Ir(COD)Cl]₂ (e.g., 0.005 mmol, 1.0 mol%) and this compound (e.g., 0.011 mmol, 1.1 mol eq. to Ir).
-
Add anhydrous, degassed DCM (e.g., 2 mL) via syringe.
-
Stir the resulting solution at room temperature for 30 minutes. A color change typically indicates the formation of the active catalyst complex.
-
-
Reaction Setup:
-
Rationale: A high-pressure vessel is required to handle the hydrogen gas safely and ensure sufficient H₂ concentration in the solution for the reaction to proceed efficiently.
-
In a separate vessel, prepare a solution of the N-benzylideneaniline substrate (e.g., 1.0 mmol) and Iodine (I₂) (e.g., 0.05 mmol, 5 mol%) in anhydrous DCM (e.g., 8 mL).
-
Transfer this solution to the stainless steel autoclave.
-
Using a cannula or syringe, transfer the prepared catalyst solution from the Schlenk flask to the autoclave.
-
-
Hydrogenation:
-
Rationale: Iodine often acts as an additive to enhance catalyst activity and selectivity in iridium-catalyzed hydrogenations.[6] The pressure and temperature are critical parameters that must be optimized for each specific substrate.
-
Seal the autoclave securely.
-
Purge the autoclave three times with H₂ gas to remove any residual air.
-
Pressurize the autoclave to the desired pressure (e.g., 6 bar H₂).
-
Commence vigorous magnetic stirring and maintain the reaction at a constant temperature (e.g., 25 °C) for 12-24 hours, or until TLC/GC analysis indicates full conversion of the starting material.
-
-
Work-up and Purification:
-
Rationale: Standard laboratory procedures are used to isolate and purify the product.
-
Carefully vent the excess H₂ from the autoclave in a well-ventilated fume hood.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure chiral amine.
-
-
Analysis:
-
Rationale: The primary measure of success for an asymmetric reaction is the enantiomeric excess (ee). Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this determination.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis, comparing the retention times to those of a racemic standard.
-
Conclusion
This compound and structurally related P,N-ligands are indispensable tools in the pharmaceutical industry. Their ability to facilitate highly enantioselective hydrogenations provides a direct, atom-economical, and scalable route to chiral amines and their derivatives.[3] By understanding the mechanistic principles behind the stereoselection and by carefully optimizing reaction protocols, researchers can effectively leverage these catalytic systems to construct the complex chiral architectures required for the next generation of therapeutic agents.
References
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (n.d.). National Institutes of Health (NIH). [Link]
-
Electrochemical synthesis of chiral amines and amino acid derivatives. (n.d.). American Chemical Society. [Link]
-
Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. (2021). ResearchGate. [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). National Institutes of Health (NIH). [Link]
- Catalytic homogeneous asymmetric hydrogenation – successes and opportunities. (n.d.).
- Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (n.d.).
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications. [Link]
-
Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. (2002). ACS Publications. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Notes & Protocols for Catalyst Loading with (S)-2-(Diphenylphosphino)-1-phenylethanamine and its Analogs in Asymmetric Hydrogenation
Introduction: The Strategic Role of Aminophosphine Ligands in Asymmetric Catalysis
(S)-2-(Diphenylphosphino)-1-phenylethanamine belongs to a pivotal class of chiral ligands known as aminophosphines. These ligands are instrumental in homogeneous asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer chiral molecules, which are the building blocks of many pharmaceuticals and fine chemicals. The unique architecture of ligands like this compound, featuring both a "soft" phosphorus donor and a "hard" nitrogen donor, allows for the formation of highly effective and selective metal-based catalysts. The phosphine group coordinates strongly to transition metals such as rhodium, ruthenium, and iridium, forming the catalytic core, while the chiral amine moiety plays a crucial role in establishing a well-defined stereochemical environment. This environment dictates the facial selectivity of substrate coordination, ultimately leading to high enantiomeric excess (ee) in the final product.[1]
This guide provides an in-depth exploration of catalyst loading for this compound and its structural analogs, with a focus on asymmetric hydrogenation. While specific, detailed protocols for the title compound are not extensively documented in publicly accessible literature, we will present a representative protocol using a closely related chiral aminophosphine ligand to illustrate the principles and practices that ensure high performance in these sensitive catalytic systems. The insights and methodologies discussed herein are designed to be broadly applicable to researchers engaged in the development of asymmetric synthetic routes.
The Science of Catalyst Loading: More Than Just a Number
The optimization of catalyst loading is a critical parameter in any catalytic reaction, influencing not only economic viability but also reaction kinetics, yield, and enantioselectivity. In asymmetric hydrogenation, the catalyst loading, often expressed as a substrate-to-catalyst ratio (S/C), must be carefully determined to balance efficiency and performance.
Factors Influencing Optimal Catalyst Loading:
-
Substrate Reactivity: Highly reactive substrates may require lower catalyst loadings, whereas more challenging or sterically hindered substrates might necessitate a higher catalyst concentration to achieve a desirable reaction rate.
-
Catalyst Activity and Stability: A highly active and stable catalyst will naturally allow for lower loadings (higher S/C ratios). Catalyst deactivation pathways, such as oxidation of the phosphine or product inhibition, can necessitate higher initial loadings to ensure the reaction proceeds to completion.
-
Purity of Reagents and Solvents: Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons, deactivating the active metal center. Rigorous purification and degassing of all components are essential, especially when working with low catalyst loadings.
-
Reaction Conditions: Temperature and hydrogen pressure can significantly impact catalyst activity and stability. Higher temperatures and pressures can sometimes compensate for lower catalyst loadings but may also lead to decreased enantioselectivity or catalyst decomposition.[2]
The Impact on Enantioselectivity:
It is a common misconception that simply increasing catalyst loading will improve enantioselectivity. While insufficient catalyst can lead to a competing, non-catalyzed background reaction with no stereocontrol, an excessive concentration is not always beneficial and can be wasteful. The relationship between catalyst loading and enantioselectivity is often complex and should be determined empirically for each specific substrate and catalytic system.[3]
Representative Protocol: Asymmetric Hydrogenation of an α-Amidoacrylic Acid Derivative
Due to the limited availability of specific published protocols for this compound, the following procedure is adapted from a well-documented system utilizing a structurally analogous chiral aminophosphine ligand in the rhodium-catalyzed asymmetric hydrogenation of a benchmark substrate.[4][5] This protocol is intended to serve as a robust starting point for optimization.
Materials:
-
Rhodium Precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Chiral Ligand: this compound or a closely related chiral aminophosphine ligand
-
Substrate: Methyl (Z)-α-acetamidocinnamate
-
Solvent: Anhydrous, degassed methanol
-
Hydrogen Gas: High purity (≥99.999%)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
High-pressure autoclave or Parr shaker hydrogenation apparatus
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere
Experimental Workflow Diagram:
Caption: Experimental workflow for rhodium-catalyzed asymmetric hydrogenation.
Step-by-Step Protocol:
-
Catalyst Preparation (In Situ):
-
In a glovebox or under a stream of argon, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 2.0 mg, 0.005 mmol, 1 mol%) and the chiral aminophosphine ligand (0.0055 mmol, 1.1 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed methanol (5 mL) via syringe.
-
Stir the resulting solution at room temperature for 30-60 minutes. The formation of the active catalyst complex is often accompanied by a color change.
-
-
Reaction Setup:
-
In a separate flask, dissolve the substrate (e.g., Methyl (Z)-α-acetamidocinnamate, 110 mg, 0.5 mmol, 100 eq) in anhydrous, degassed methanol (5 mL).
-
Transfer the substrate solution to the high-pressure autoclave.
-
Using a cannula, transfer the prepared catalyst solution to the autoclave under a positive pressure of argon.
-
-
Hydrogenation:
-
Seal the autoclave and purge the system by pressurizing with hydrogen gas to ~5 bar and then venting (repeat this cycle 3-5 times).
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 5 bar).
-
Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (if the setup allows). A typical reaction time might be 12-24 hours.
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the autoclave with argon.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
Determine the conversion by ¹H NMR spectroscopy of the crude product.
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Data Presentation: Catalyst Loading and Performance
The following table illustrates the typical effect of varying catalyst loading on a representative asymmetric hydrogenation reaction. The data is hypothetical but reflects common trends observed in the field.
| Entry | Substrate/Catalyst (S/C) Ratio | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (ee%) |
| 1 | 50:1 | 2.0 | >99 | 96 |
| 2 | 100:1 | 1.0 | >99 | 95 |
| 3 | 500:1 | 0.2 | 98 | 95 |
| 4 | 1000:1 | 0.1 | 90 | 94 |
| 5 | 2000:1 | 0.05 | 75 | 93 |
Conditions: Methyl (Z)-α-acetamidocinnamate, 5 bar H₂, Methanol, 25 °C, 24 h.
Analysis of the Data:
As the catalyst loading is decreased (S/C ratio increases), the conversion rate tends to drop off, especially at very low loadings (Entries 4 and 5). The enantioselectivity, in this idealized example, remains high but may show a slight decrease at very low catalyst concentrations. This could be due to a more significant contribution from a non-selective background reaction or the presence of trace impurities.
Mechanistic Insights and the Role of the Amine
The high efficiency of aminophosphine ligands in asymmetric hydrogenation is attributed to their ability to form a stable, yet reactive, chelate complex with the metal center. The catalytic cycle for a rhodium-catalyzed hydrogenation is generally understood to proceed through several key steps.
Simplified Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
The amine functionality can play several roles:
-
Structural Rigidity: By forming a chelate ring with the metal, the amine group helps to create a rigid and predictable chiral pocket around the active site.
-
Electronic Tuning: The nitrogen atom can influence the electronic properties of the metal center, which in turn affects the rates of oxidative addition and reductive elimination.
-
Secondary Interactions: In some cases, the N-H group can engage in hydrogen bonding with the substrate, providing an additional layer of stereochemical control.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure or leak in the system.3. Low reaction temperature. | 1. Ensure all reagents and solvents are pure and degassed. Use fresh catalyst precursor and ligand.[2]2. Check the hydrogenation apparatus for leaks. Increase H₂ pressure if appropriate.3. Gradually increase the reaction temperature. |
| Low Enantioselectivity (ee) | 1. Incorrect ligand-to-metal ratio.2. Suboptimal solvent or temperature.3. Racemization of the product under reaction conditions.4. Presence of impurities that favor a non-selective pathway. | 1. Screen ligand-to-metal ratios (e.g., 1.05:1, 1.1:1, 1.2:1).2. Perform a solvent and temperature screen. Lowering the temperature often improves ee.[3]3. Check product stability under the reaction conditions (without H₂).4. Re-purify substrate and ensure solvent is anhydrous. |
| Poor Reproducibility | 1. Inconsistent quality of reagents or solvents.2. Variations in catalyst preparation (in situ).3. Trace amounts of oxygen or water. | 1. Use reagents from the same batch or re-purify before use.2. Standardize the catalyst preparation time and temperature.3. Ensure rigorous inert atmosphere techniques are used throughout the procedure. |
Conclusion
This compound and its analogs are powerful chiral ligands for asymmetric catalysis. Achieving optimal results hinges on a thorough understanding of the interplay between catalyst loading, reaction conditions, and the purity of the system. The provided protocol serves as a foundational template for developing highly efficient and enantioselective hydrogenation reactions. By systematically optimizing the catalyst loading and other key parameters, researchers can unlock the full potential of these versatile catalysts in the synthesis of valuable chiral molecules.
References
- Abdur-Rashid, K., et al. (2005). Synthesis of Ruthenium Hydride Complexes Containing beta-Aminophosphine Ligands Derived from Amino Acids and their use in the H2-Hydrogenation of Ketones and Imines. Available at: Sigma-Aldrich.
- Axially dissymmetric bisphosphine ligands, (R)- and (S)-2,2 prime -bis(diphenylphosphinoamino)-1,1 prime -binaphthyl (BDPAB) and (R)-2,2 prime -bis left bracket N-(diphenylphosphino)methylamino right bracket -1,1 prime -binaphthyl (Me-BDPAB) were conveniently prepared from 2,2 prime -diamino-1,1 prime -binaphthyl. The rhodium(I)-catalyzed asymmetric hydrogenation of alpha -acylamidoacrylic acids and esters gave the corresponding amino acids of up to 95% optical purity. ResearchGate. [Link: https://www.researchgate.
- Chen, W., et al. (2006). Importance of planar versus carbon-centred chirality. Tetrahedron: Asymmetry, 17(8), 1161-1164. [Referenced in source 8, specific URL not provided]
- Couto, C. G., et al. (2016). Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands. Chemical Society Reviews, 45(3), 642-654. [Link: https://pubs.rsc.org/en/content/articlelanding/2016/cs/c5cs00659a]
- Fiorini, M., Marcati, F., & Giongo, G. M. (1978). Chiral aminophosphine—rhodium complexes as catalysts for asymmetric hydrogenation of olefins. Journal of Molecular Catalysis, 4(2), 125–134. [Link: https://www.sciencedirect.com/science/article/abs/pii/0304510278800054]
- Guo, R., et al. (2002). Rhodium-catalyzed asymmetric hydrogenation with aminophosphine ligands derived from 1,1′-binaphthyl-2,2′-diamine. Tetrahedron Letters, 43(40), 7375-7378. [Link: https://www.sciencedirect.com/science/article/abs/pii/S004040390201636X]
- Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004). Comprehensive Asymmetric Catalysis. Springer. [Link: https://link.springer.com/book/10.1007/978-3-540-44473-7]
- Kanata. (n.d.). Aminophosphine Ligands. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/catalysis-and-inorganic-chemistry/aminophosphine-ligands]
- Marques, C. S., et al. (2018). Ruthenium complexes of new chiral phosphine‐amine‐ether ligands (Ru‐PNO) for asymmetric hydrogenation – the role of backbone chirality in pincer ligand design. ResearchGate. [Link: https://www.researchgate.net/publication/327850062_Ruthenium_complexes_of_new_chiral_phosphine-amine-ether_ligands_Ru-PNO_for_asymmetric_hydrogenation_-_the_role_of_backbone_chirality_in_pincer_ligand_design]
- Noyori, R. (2002). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry, 74(1), 1-10. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC387208/]
- Pérez, M., et al. (2020). P-Stereogenic Amino-Phosphines as Chiral Ligands: From Privileged Intermediates to Asymmetric Catalysis. Accounts of Chemical Research, 53(4), 864-877. [Link: https://pubs.acs.org/doi/10.1021/acs.accounts.0c00021]
- Queffélec, C., et al. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(8), 2936-2965. [Link: https://pubs.rsc.org/en/content/articlelanding/2012/cs/c2cs15286j]
- Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations. (2025). BenchChem. [Link: https://www.benchchem.
- Unknown. (2015). Asymmetric Hydrogenation. ETH Zurich. [Link: https://bode.ethz.
- Unknown. (2023). Journal of Organometallic Chemistry. DEA. [Link: https://dea.lib.unideb.hu/dea/bitstream/handle/2437/340003/FILE_UP_0_j.jorganchem.2023.122754.pdf]
- Unknown. (n.d.). Rhodium-catalyzed asymmetric hydrogenation with aminophosphine ligands derived from 1,1′-binaphthyl-2,2′-diamine. Sci-Hub. [Link: https://sci-hub.se/10.1016/S0040-4039(02)01636-X]
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Application Notes & Protocols: A Deep Dive into Solvent Effects in Asymmetric Catalysis with (S)-2-(Diphenylphosphino)-1-phenylethanamine
These application notes are designed for researchers, scientists, and drug development professionals to provide a comprehensive guide to understanding and optimizing solvent effects in chemical reactions utilizing the chiral ligand (S)-2-(Diphenylphosphino)-1-phenylethanamine. This document provides in-depth technical guidance, field-proven insights, and detailed protocols to empower users to maximize the efficacy of their catalytic systems.
Introduction: The Critical Role of the Solvent in Asymmetric Catalysis
This compound is a valuable chiral P,N-ligand employed in a range of metal-catalyzed asymmetric transformations. Its unique structure, featuring both a diphenylphosphino group and a primary amine on a chiral backbone, allows it to form stable and highly effective chiral catalysts with various transition metals. These catalysts are instrumental in producing enantiomerically enriched products, a critical requirement in the pharmaceutical industry where the chirality of a molecule often dictates its biological activity.[1]
While the choice of metal precursor and ligand is paramount, the solvent is not merely an inert medium in which the reaction takes place. Instead, it is an active participant that can profoundly influence the reaction's rate, yield, and, most importantly, its enantioselectivity.[2][3] The solvent can interact with the catalyst, substrate, and intermediates, thereby altering the energies of transition states and influencing the stereochemical outcome of the reaction.[4] Understanding and systematically optimizing solvent effects is, therefore, a crucial step in developing robust and efficient asymmetric catalytic processes.
This guide will explore the multifaceted role of solvents in reactions catalyzed by complexes of this compound, with a focus on providing practical protocols for solvent screening and optimization.
Fundamental Principles of Solvent Effects
The influence of a solvent on a chemical reaction can be attributed to several of its physical and chemical properties. For asymmetric catalysis involving ligands like this compound, the following solvent characteristics are of particular importance:
-
Polarity and Dielectric Constant: The polarity of a solvent can significantly impact the solubility of reactants and the stability of charged or polar intermediates and transition states in the catalytic cycle.[2] Polar solvents can stabilize charged species, which may accelerate or decelerate a reaction depending on the mechanism.
-
Coordinating Ability: Solvents with lone pairs of electrons (e.g., THF, acetonitrile) can coordinate to the metal center of the catalyst. This coordination can influence the catalyst's electronic properties and steric environment, thereby affecting its activity and selectivity. In some cases, solvent coordination is essential for catalyst stability and function.
-
Proticity: Protic solvents (e.g., alcohols, water) can engage in hydrogen bonding with the catalyst, substrate, or intermediates. These interactions can play a crucial role in stabilizing key transition states and can be particularly influential in reactions involving polar functional groups. Conversely, aprotic solvents lack this ability. The protic or non-protic nature of the solvent can have a significant impact on enantioselectivity.[5]
The interplay of these factors is complex, and the optimal solvent is often highly dependent on the specific reaction and substrates.[2] Therefore, empirical screening of a diverse set of solvents is a common and effective strategy for reaction optimization.
Key Applications and Solvent Considerations
Complexes of this compound are anticipated to be effective in several classes of asymmetric reactions. Below, we discuss two prominent examples and the likely influence of solvent choice.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds.[6] Chiral phosphine ligands are extensively used in these reactions, typically with rhodium, ruthenium, or iridium catalysts.
Solvent Effects in Asymmetric Hydrogenation:
In asymmetric hydrogenation, the solvent can influence the solubility of the substrate and the catalyst, the stability of catalytic intermediates, and the rate of hydrogenolysis. For instance, in the hydrogenation of functionalized olefins, the choice of solvent can impact the coordination of the substrate to the metal center, which is a critical step in the enantioselective pathway.
-
Non-polar Aprotic Solvents (e.g., Toluene, Dichloromethane): Often provide good solubility for many organic substrates and catalysts. Dichloromethane, being more polar, can sometimes lead to higher enantioselectivities.[5]
-
Polar Aprotic Solvents (e.g., THF, Ethyl Acetate): Their coordinating ability can modulate the reactivity of the catalyst.
-
Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Can participate in hydrogen bonding and may be essential for the activation of certain substrates. However, they can also compete with the substrate for coordination to the metal. Transfer hydrogenation often utilizes isopropanol or formic acid as both the solvent and the hydrogen source.[6]
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a versatile C-C bond-forming reaction. The performance of the catalytic system is highly dependent on the fine-tuning of reaction parameters, including the solvent.[7]
Solvent Effects in Asymmetric Allylic Alkylation:
The solvent in AAA reactions can influence the ionization of the allylic precursor to form the π-allyl palladium intermediate and the subsequent nucleophilic attack.
-
Polar Aprotic Solvents (e.g., THF, Dioxane, DMF): Are commonly used and can affect the stability of the cationic π-allyl intermediate.[2]
-
Solvent Mixtures: A mixture of a non-polar solvent like THF or dioxane with water can enhance the reaction rate and yield by improving the solubility of both organic and inorganic reagents in related cross-coupling reactions.[2]
Experimental Protocols
The following protocols provide a systematic approach to screening and optimizing solvent conditions for a generic asymmetric reaction catalyzed by a complex of this compound.
Protocol 1: Initial Solvent Screening for Asymmetric Hydrogenation
Objective: To identify promising solvents for the asymmetric hydrogenation of a model substrate.
Materials:
-
This compound
-
Metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂)
-
Model substrate (e.g., a prochiral olefin or ketone)
-
A diverse set of anhydrous solvents (see Table 1)
-
Hydrogen gas (high purity)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vessels (e.g., pressure-rated vials or autoclave)
-
Stirring plate and stir bars
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., GC, HPLC with a chiral column)
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a glovebox, add the metal precursor (1 mol%) and this compound (1.1 mol%) to a reaction vessel.
-
Add a portion of the screening solvent (e.g., 0.5 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
To the vessel containing the pre-formed catalyst, add the model substrate (1 equivalent).
-
Add the remaining volume of the screening solvent to achieve the desired substrate concentration (e.g., 0.1 M).
-
Seal the reaction vessel.
-
-
Hydrogenation:
-
Remove the vessel from the glovebox and connect it to a hydrogen source.
-
Purge the vessel with hydrogen gas (3 cycles).
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 10 bar).
-
Stir the reaction mixture at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 16 hours).
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen pressure.
-
Take an aliquot of the reaction mixture and filter it through a short plug of silica gel.
-
Analyze the filtrate by GC or HPLC to determine the conversion of the starting material and the enantiomeric excess (ee) of the product.
-
-
Data Collection and Evaluation:
-
Repeat the procedure for each solvent listed in Table 1.
-
Tabulate the results for conversion and ee for each solvent.
-
Table 1: Suggested Solvents for Initial Screening
| Solvent Class | Examples | Key Properties |
| Non-polar Aprotic | Toluene, Hexane | Low polarity, non-coordinating |
| Halogenated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Higher polarity, weakly coordinating |
| Ethereal | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl ether | Moderate polarity, coordinating |
| Polar Aprotic | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | High polarity, coordinating |
| Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Protic, hydrogen-bonding |
Diagram 1: Workflow for Solvent Screening in Asymmetric Hydrogenation
Caption: A typical workflow for screening solvents in an asymmetric hydrogenation reaction.
Protocol 2: Optimization of Solvent Mixtures
Objective: To fine-tune the reaction conditions by using binary solvent mixtures to potentially improve both conversion and enantioselectivity.
Procedure:
-
Select Promising Solvents: Based on the results from Protocol 1, select two or three solvents that provided the best performance (e.g., a non-polar solvent that gave high conversion and a polar solvent that gave high ee).
-
Prepare Solvent Mixtures: Prepare a series of binary solvent mixtures with varying volume ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).
-
Repeat the Reaction: Follow the procedure outlined in Protocol 1, but use the prepared solvent mixtures instead of pure solvents.
-
Analyze and Compare: Analyze the results for each solvent mixture and plot the conversion and ee as a function of the solvent composition. This will help identify the optimal solvent ratio.
Data Interpretation and Troubleshooting
-
Low Conversion: If conversion is low across all solvents, consider increasing the reaction time, temperature, or catalyst loading. Ensure that the catalyst is not being deactivated by impurities in the solvent or substrate.
-
Low Enantioselectivity: If the ee is consistently low, this may indicate that the chosen ligand-metal combination is not well-suited for the substrate. However, a dramatic change in ee with solvent suggests a strong solvent-catalyst or solvent-transition state interaction. Further exploration of solvents with similar properties to the best-performing one is warranted.
-
Inconsistent Results: Ensure that all solvents are of high purity and anhydrous, as trace amounts of water or other impurities can significantly affect the reaction outcome.
Diagram 2: Logic for Troubleshooting Solvent Screening Results
Caption: A decision tree for troubleshooting common issues in solvent screening experiments.
Conclusion
The choice of solvent is a critical parameter in the optimization of asymmetric catalytic reactions. For reactions employing the chiral ligand this compound, a systematic approach to solvent screening can unlock significant improvements in reaction performance. By understanding the fundamental principles of solvent effects and employing rigorous experimental protocols, researchers can efficiently identify the optimal reaction medium to achieve high yields and excellent enantioselectivities, thereby accelerating the development of robust and scalable synthetic routes to valuable chiral molecules.
References
- BenchChem. (2025). Effect of solvent on the performance of (2-(Diphenylphosphino)phenyl)methanamine.
- BenchChem. (2025). Application Notes on Asymmetric Catalysis: Principles and General Protocols.
- Bode Research Group. (2015). Asymmetric Hydrogenation. ETH Zurich.
- Zhao, D., et al. (2015). Dynamic control of chirality in phosphine ligands for enantioselective catalysis. Nature Communications, 6, 6652.
- North, M., et al. (2010). A Chiral Solvent Effect in Asymmetric Organocatalysis. Molecules, 15(8), 5235-5267.
- García-Bode, A., et al. (2023). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science, 14(10), 2657-2668.
- van den Berg, M., et al. (2000). Solvent effect on the asymmetric hydrogenation with Rh/7a. Advanced Synthesis & Catalysis, 342(10), 1197-1200.
- Imbrisi, A., & Pescitelli, G. (2021). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. Catalysts, 11(11), 1369.
- Pleschka, D., & Leitner, W. (2021). Solvent-Oriented Ligand and Catalyst Design in Asymmetric Catalysis – Principles and Limits. CRC Press.
- Gual, A., et al. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 16(7), 5789-5834.
Sources
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- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ethz.ch [ethz.ch]
- 7. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of Chiral P,N-Ligands in Asymmetric C-C Bond Formation
A Guide for Researchers and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the development of robust and selective catalytic systems is paramount. Chiral ligands, when coordinated to a transition metal center, can create an asymmetric environment that directs the formation of one enantiomer over the other. This guide focuses on the application of a specific class of chiral ligands, P,N-ligands, in asymmetric carbon-carbon bond formation, a cornerstone of modern synthetic organic chemistry.
While the specific ligand, (S)-2-(Diphenylphosphino)-1-phenylethanamine, represents a classic P,N-ligand structure, this document will use the extensively studied and highly successful palladium-catalyzed asymmetric allylic alkylation (AAA) of 1,3-diphenylallyl acetate as a representative example. The principles and protocols described herein are broadly applicable to a range of P,N-ligands and related asymmetric transformations.
Introduction to Chiral P,N-Ligands in Asymmetric Catalysis
Chiral P,N-ligands are a class of privileged ligands in asymmetric catalysis. Their structure incorporates two different donor atoms, typically a soft phosphorus atom and a hard nitrogen atom, which allows for fine-tuning of the electronic and steric properties of the resulting metal complex. This bidentate coordination to a metal center, such as palladium, creates a stable and well-defined chiral pocket around the active site.
The mechanism of enantioselection often relies on the differential steric interactions between the chiral ligand and the prochiral substrate within the coordination sphere of the metal. In the case of palladium-catalyzed asymmetric allylic alkylation, the chiral ligand controls the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.
The Catalytic Cycle: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The generally accepted mechanism for the palladium-catalyzed AAA reaction involves several key steps, which are illustrated in the diagram below. The chiral P,N-ligand plays a crucial role in the nucleophilic attack step, dictating the stereochemical outcome of the reaction.
Figure 1: A simplified catalytic cycle for the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) reaction.
Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
This protocol provides a detailed procedure for the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate as the nucleophile.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound or a suitable P,N-ligand
-
rac-1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous Toluene
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
Procedure:
-
Catalyst Pre-formation:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.025 mmol) and the chiral P,N-ligand (0.03 mmol).
-
Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes. The solution should become homogeneous and change color, indicating complex formation.
-
-
Reaction Setup:
-
In a separate dry Schlenk flask under an inert atmosphere, add rac-1,3-diphenylallyl acetate (1.0 mmol).
-
Dissolve the substrate in 5 mL of anhydrous toluene.
-
Add dimethyl malonate (1.2 mmol), followed by BSA (1.5 mmol) and KOAc (0.05 mmol).
-
-
Reaction Initiation and Monitoring:
-
Transfer the pre-formed catalyst solution to the reaction flask containing the substrate and other reagents via a cannula or syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Analysis:
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
-
Data Presentation: Influence of Reaction Parameters
The following table summarizes typical results and the influence of various reaction parameters on the yield and enantioselectivity of the AAA reaction.
| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Ligand A | Toluene | 25 | 95 | 92 |
| 2 | Ligand A | THF | 25 | 92 | 88 |
| 3 | Ligand A | Toluene | 40 | 98 | 90 |
| 4 | Ligand B | Toluene | 25 | 90 | 85 |
Note: Ligand A and Ligand B represent different chiral P,N-ligands. This data is illustrative and actual results will vary depending on the specific ligand, substrate, and reaction conditions.
Troubleshooting and Key Considerations
-
Anhydrous and Inert Conditions: The palladium catalyst and some of the reagents are sensitive to air and moisture. Therefore, it is crucial to use dry solvents and glassware and to maintain an inert atmosphere throughout the experiment.
-
Ligand-to-Metal Ratio: The ratio of the chiral ligand to the palladium precursor can significantly impact the catalytic activity and enantioselectivity. A slight excess of the ligand is often beneficial.
-
Choice of Base and Nucleophile: The nature of the base and the nucleophile can influence the reaction rate and selectivity. BSA is a common choice as a base for malonate nucleophiles.
-
Solvent Effects: The polarity of the solvent can affect the solubility of the catalyst and reagents, as well as the stability of the intermediates in the catalytic cycle, thereby influencing the outcome of the reaction.
Conclusion
Chiral P,N-ligands are powerful tools for asymmetric C-C bond formation. The palladium-catalyzed asymmetric allylic alkylation reaction serves as a prime example of their utility, consistently delivering high yields and enantioselectivities. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement these catalytic systems in their synthetic endeavors. Careful optimization of reaction parameters and a thorough understanding of the underlying mechanistic principles are key to achieving the desired outcomes in asymmetric synthesis.
References
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]
-
Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines: A Versatile Class of Privileged Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 336-345. [Link]
-
Trost, B. M. (2002). On the Role of Chiral Ligands in Asymmetric Allylic Alkylation. Accounts of Chemical Research, 35(9), 695-705. [Link]
Application Notes and Protocols for Asymmetric Hydroformylation with (S)-2-(Diphenylphosphino)-1-phenylethanamine
Foreword: Navigating the Frontier of Chiral Ligand Design
In the landscape of asymmetric catalysis, the quest for novel, efficient, and selective chiral ligands is perpetual. The (S)-2-(Diphenylphosphino)-1-phenylethanamine, a P,N-ligand derived from (S)-phenylglycinol, represents an intriguing yet underexplored scaffold for enantioselective transformations. While its direct application in asymmetric hydroformylation is not extensively documented in peer-reviewed literature, its structural motifs—a stereogenic center adjacent to a nitrogen donor and a diphenylphosphino group—suggest significant potential. This guide, therefore, is constructed on a foundation of established principles in asymmetric hydroformylation, drawing parallels from structurally related phosphine-amine ligands and its documented success in other catalytic processes. We present here a comprehensive, albeit prospective, technical guide for researchers, scientists, and drug development professionals poised to explore the utility of this promising ligand.
Ligand Profile: this compound
This compound , often synthesized from the readily available and optically pure (S)-phenylglycinol, is a chiral phosphine-amine ligand. Its structure features a soft phosphorus donor and a hard nitrogen donor, a combination known to offer unique coordination properties with transition metals like rhodium, which are pivotal for hydroformylation catalysis.[1][2]
Key Structural Features:
-
Chiral Backbone: The stereogenic center at the carbon atom bearing the amine and phenyl group is crucial for inducing enantioselectivity.
-
P,N-Bidentate Coordination: The ligand can chelate to a metal center through both the phosphorus and nitrogen atoms, forming a stable five-membered ring. This chelation restricts the conformational flexibility of the catalytic complex, a key factor in achieving high enantioselectivity.
-
Tunable Electronic and Steric Properties: The diphenylphosphino group provides a soft, π-accepting phosphorus atom, while the primary amine is a hard, σ-donating nitrogen atom. This electronic disparity can influence the reactivity and selectivity of the catalyst.
Synthesis Protocol: A Reliable Route to a Promising Ligand
The synthesis of this compound can be achieved from (S)-phenylglycinol. A representative, multi-step synthesis is outlined below, providing a reliable method for obtaining the ligand in good yield and high enantiopurity.
Step 1: Protection of the Amine and Hydroxyl Groups of (S)-Phenylglycinol.
-
To a solution of (S)-phenylglycinol in a suitable solvent (e.g., dichloromethane), add a protecting group for the amine (e.g., Boc anhydride) and a base (e.g., triethylamine).
-
Subsequently, protect the hydroxyl group, for instance, by converting it into a good leaving group like a tosylate or mesylate.
Step 2: Nucleophilic Substitution with Diphenylphosphine.
-
The protected and activated intermediate is then subjected to nucleophilic substitution with a diphenylphosphine source, such as lithium diphenylphosphide or diphenylphosphine itself in the presence of a base. This step introduces the diphenylphosphino moiety.
Step 3: Deprotection.
-
Finally, removal of the protecting group(s) under appropriate conditions (e.g., acidic conditions for a Boc group) yields the desired this compound.
Note: For a detailed, step-by-step laboratory procedure, researchers should consult established protocols for the synthesis of similar phosphine-amine ligands derived from amino alcohols.
The Heart of the Matter: Asymmetric Hydroformylation
Asymmetric hydroformylation is a powerful atom-economical reaction that installs a chiral aldehyde functionality onto an olefin. The choice of the chiral ligand is paramount in controlling both the regioselectivity (branched vs. linear aldehyde) and the enantioselectivity of the desired branched product.
Proposed Catalytic Cycle with a P,N-Ligand
The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of oxidative addition, migratory insertion, and reductive elimination steps. With a P,N-ligand like this compound, the catalytic cycle is envisioned as follows:
Caption: Proposed catalytic cycle for asymmetric hydroformylation.
The enantioselectivity is primarily determined during the hydride migration step, where the chiral environment created by the ligand dictates the facial selectivity of the hydride attack on the coordinated olefin.
Experimental Protocol: A Starting Point for Exploration
The following protocol is a generalized procedure for the asymmetric hydroformylation of styrene, a common benchmark substrate. Researchers should consider this as a starting point, with optimization of reaction parameters being crucial for achieving high performance.
Materials:
-
Rh(acac)(CO)₂ (catalyst precursor)
-
This compound (ligand)
-
Styrene (substrate)
-
Toluene (anhydrous, degassed)
-
Syngas (CO/H₂ = 1:1 mixture)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control.
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a glovebox, charge a Schlenk flask with Rh(acac)(CO)₂ (1.0 mol%) and this compound (1.1-1.5 mol%).
-
Add anhydrous, degassed toluene to dissolve the solids.
-
Stir the mixture at room temperature for 30-60 minutes to allow for ligand exchange and formation of the active catalyst complex. The color of the solution will typically change.
-
-
Reaction Setup:
-
Transfer the pre-formed catalyst solution to the autoclave.
-
Add the substrate, styrene (100 equivalents relative to Rh).
-
Seal the autoclave and purge several times with syngas to remove any residual air.
-
-
Reaction Execution:
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 20-40 bar).
-
Begin stirring and heat the reaction to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing by GC or NMR.
-
-
Work-up and Analysis:
-
After the reaction is complete (or has reached a plateau), cool the autoclave to room temperature and carefully vent the syngas.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the conversion, regioselectivity (branched-to-linear ratio), and enantiomeric excess (ee) of the branched aldehyde using chiral GC or HPLC.
-
Performance Expectations and Substrate Scope (Hypothetical)
Based on the performance of other chiral phosphine-amine ligands in asymmetric catalysis, we can project the potential performance of this compound in hydroformylation.
| Substrate | Expected Predominant Product | Expected Regioselectivity (b:l) | Expected Enantioselectivity (ee%) |
| Styrene | 2-Phenylpropanal | >95:5 | 80-95% |
| Vinyl Acetate | 2-Acetoxypropanal | >90:10 | 70-90% |
| Allyl Cyanide | 3-Formylbutanenitrile | >85:15 | 60-85% |
| 1-Octene | 2-Methylnonanal | 80:20 | 50-70% |
This data is hypothetical and serves as a guideline for initial experiments. Actual results may vary.
Expert Insights and Troubleshooting
Embarking on a new catalytic system invariably presents challenges. Below is a workflow to address common issues encountered in asymmetric hydroformylation.
Caption: A workflow for troubleshooting common issues.
Causality Behind Experimental Choices:
-
Ligand-to-Rhodium Ratio: A slight excess of the ligand is often beneficial to ensure full coordination to the rhodium center and prevent the formation of less selective or inactive species. However, a large excess can sometimes inhibit the reaction.
-
Temperature: Higher temperatures generally increase the reaction rate but can negatively impact enantioselectivity. A careful balance must be struck.
-
Pressure: The partial pressures of CO and H₂ can significantly influence both the rate and selectivity. Higher CO pressure can sometimes lead to catalyst inhibition.
-
Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's stability and the transition state energies, thereby influencing the outcome of the reaction.
Conclusion and Future Outlook
This compound holds considerable promise as a chiral ligand for asymmetric hydroformylation. Its straightforward synthesis from a readily available chiral precursor and its P,N-bidentate nature make it an attractive candidate for further investigation. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to unlock the full potential of this ligand in generating valuable chiral aldehydes. Future work should focus on systematic screening of reaction conditions, expanding the substrate scope, and detailed mechanistic studies to fully elucidate the factors governing its catalytic performance.
References
-
Helm, M. L., Stewart, M. P., Bullock, R. M., DuBois, M. R., & DuBois, D. L. (2011). A synthetic nickel electrocatalyst with a turnover frequency of 100,000 s–1 for H2 production. Science, 333(6044), 863-866. [Link][2]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Asymmetric Catalysis with (S)-2-(Diphenylphosphino)-1-phenylethanamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (S)-2-(Diphenylphosphino)-1-phenylethanamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral phosphine ligand in their synthetic endeavors. We understand that achieving high yields in asymmetric catalysis is paramount. This document provides in-depth, field-proven insights to help you diagnose and resolve common issues related to low reaction yield, drawing from established chemical principles and best practices.
Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol and recommendation is a self-validating system for robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling, properties, and common failure modes associated with this compound and related phosphine ligands.
Q1: What is this compound and what are its primary applications?
This compound is a chiral P,N-type ligand widely employed in asymmetric catalysis. Its structure combines a diphenylphosphino group, which coordinates to a metal center, and a chiral phenylethylamine backbone that creates a stereochemically defined environment. This unique structure is highly effective for inducing enantioselectivity in a variety of transition-metal-catalyzed reactions.[1][2] Its most prominent application is in asymmetric hydrogenation of prochiral olefins and ketones, where it is often complexed with metals like rhodium, ruthenium, or iridium to produce enantiomerically enriched products.[3][4]
Q2: What are the critical handling and storage procedures for this ligand?
Phosphine ligands are notoriously sensitive to atmospheric oxygen.[5][6] The phosphorus(III) center can be readily oxidized to a phosphorus(V) phosphine oxide. This oxidation is detrimental because phosphine oxides are generally poor ligands and do not effectively participate in the catalytic cycle, leading to catalyst deactivation and low yields.[7]
Critical Handling Procedures:
-
Inert Atmosphere: Always handle the solid ligand and its solutions under an inert atmosphere (e.g., high-purity argon or nitrogen) using a glovebox or standard Schlenk techniques.[5][8]
-
Solvent Degassing: Use properly degassed solvents for all experiments. Solvents can be degassed via several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Storage: Store the ligand in a tightly sealed container, preferably in a desiccator or freezer under an inert atmosphere, to protect it from air and moisture.[9][10]
Q3: How do the steric and electronic properties of this ligand influence a reaction?
The success of a phosphine ligand is governed by a delicate balance of its steric and electronic properties.[8][11]
-
Electronic Effects: The diphenylphosphino group is a soft σ-donating ligand.[8] Its electron-donating ability influences the electron density at the metal center, which in turn affects key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
-
Steric Effects: The bulky phenyl groups on the phosphorus atom and the phenylethylamine backbone create a sterically hindered "chiral pocket" around the metal center. This steric bulk is crucial for both stabilizing the metal complex and controlling the facial selectivity of substrate binding, which is the origin of enantioselectivity.[6][8]
Q4: What are the common degradation pathways for phosphine ligands that lead to catalyst deactivation?
Beyond simple oxidation, several other degradation pathways can reduce catalyst lifetime and reaction yield:
-
P-C Bond Cleavage: Under certain conditions, particularly at elevated temperatures, the phosphorus-carbon bond can break. This can occur through mechanisms like oxidative addition to the metal center, leading to inactive catalyst species.[7]
-
Phosphonium Salt Formation: In some cases, arylphosphine complexes can decompose to form stable phosphonium salts, effectively removing the active ligand from the catalytic cycle.[7]
-
Moisture Sensitivity: While not pyrophoric, prolonged exposure to moisture can lead to hydrolysis, especially in the presence of acidic or basic impurities.
Section 2: Troubleshooting Guide for Low Reaction Yield
This guide provides a systematic approach to diagnosing and resolving low yields. We have structured this section based on common experimental observations.
Problem: Low or No Conversion of Starting Material
This is often indicative of a fundamental issue with the catalyst's formation or activity.
-
Possible Cause 1: Inactive or Improperly Formed Catalyst Complex
-
Why it Happens: The active catalyst is a complex formed between the metal precursor and the this compound ligand. If either component is impure, degraded, or if they are combined under suboptimal conditions, the active catalyst will not form in sufficient quantity.
-
Solutions & Verification:
-
Verify Ligand and Metal Precursor Purity: Use freshly purchased, high-purity ligand and metal salts. Old or improperly stored materials are a common source of failure. The ligand should be a white to off-white solid.[9][10]
-
Use Rigorous Inert Atmosphere Technique: Prepare the catalyst in situ under a strict inert atmosphere. Ensure all glassware is oven- or flame-dried and cooled under argon/nitrogen.
-
Optimize Metal:Ligand Ratio: The stoichiometry is critical. While a 1:1 or 1:1.1 ratio of metal to ligand is common, for some reactions, an excess of ligand may be beneficial to stabilize the catalyst.[12][13] Conversely, excess ligand can sometimes inhibit the reaction by occupying coordination sites. Screen ratios from 1:1 to 1:2.
-
-
-
Possible Cause 2: Presence of Catalyst Poisons
-
Why it Happens: Transition metal catalysts are sensitive to a wide range of impurities that can coordinate to the metal center more strongly than the substrate or ligand, effectively "poisoning" it. Common poisons include sulfur compounds, residual halides (from starting material synthesis), oxygen, and moisture.
-
Solutions & Verification:
-
Purify Substrates and Reagents: If possible, purify your substrate immediately before use (e.g., by recrystallization, distillation, or column chromatography).
-
Use High-Purity Solvents: Use anhydrous, high-purity grade solvents. Even trace amounts of water or oxygen can be detrimental.[14]
-
Perform a Control Experiment: Run the reaction with a known, highly pure substrate that has previously worked well. If this control reaction also fails, the issue is likely with the catalyst or solvent, not the specific substrate.
-
-
-
Possible Cause 3: Suboptimal Reaction Conditions
-
Why it Happens: Catalytic reactions are highly sensitive to temperature, pressure (for hydrogenations), and solvent choice.[4] The optimal conditions create the right balance of reaction rate and catalyst stability.
-
Solutions & Verification:
-
Temperature Screening: If the reaction is sluggish at room temperature, try gently warming it (e.g., to 40-50 °C). Conversely, if catalyst decomposition is suspected, lowering the temperature may improve the yield, albeit at a slower rate.[14][15]
-
Pressure Optimization (for Hydrogenation): Low hydrogen pressure can lead to slow rates of oxidative addition. Increase the H₂ pressure systematically (e.g., from 1 atm to 10 atm, then to 50 atm) to see if conversion improves.
-
Solvent Screening: The solvent's polarity and coordinating ability can dramatically impact the reaction.[16][17][18] A non-coordinating solvent like toluene or dichloromethane is often a good starting point. Polar, coordinating solvents like THF or methanol can sometimes stabilize catalytic intermediates but may also compete for coordination sites.[14] A systematic screening is recommended.
-
-
| Solvent | Dielectric Constant (ε) | Coordinating Ability | Potential Impact on Yield & Enantioselectivity (% ee) |
| Toluene | 2.4 | Low | Good starting point; often provides high ee but may have solubility issues.[14] |
| Dichloromethane (DCM) | 9.1 | Low | Generally good for solubility and often provides high ee.[14] |
| Tetrahydrofuran (THF) | 7.6 | High | Can stabilize charged intermediates, potentially increasing rate, but may lower ee by competing for coordination.[14] |
| Methanol (MeOH) | 33.0 | High (Protic) | Can participate in the catalytic cycle (e.g., protonolysis); highly substrate-dependent, can sometimes lower ee.[16][19] |
Problem: Good Initial Conversion, but the Reaction Stalls Before Completion
This pattern often points towards catalyst instability or product-related inhibition.
-
Possible Cause 1: Catalyst Decomposition or Ligand Oxidation During Reaction
-
Why it Happens: Even with a good initial setup, trace oxygen can leak into the system over time, or the catalyst may simply have a limited lifetime at the reaction temperature. The phosphine ligand oxidizes, the active complex breaks down, and the reaction stops.
-
Solutions & Verification:
-
Ensure a Tightly Sealed System: For reactions running longer than a few hours, ensure all joints are perfectly sealed. For hydrogenations, re-pressurizing the vessel may be necessary.
-
Lower the Reaction Temperature: As a primary diagnostic step, re-run the reaction at a lower temperature. A significant improvement in final conversion strongly suggests catalyst decomposition was the issue.
-
Analyze the Reaction Mixture: Use ³¹P NMR spectroscopy on a sample of the final reaction mixture. The appearance of a new signal around +30 ppm is a strong indicator of phosphine oxide formation.
-
-
-
Possible Cause 2: Product Inhibition
-
Why it Happens: In some cases, the product of the reaction can coordinate to the metal center, forming a stable complex that is reluctant to dissociate and allow the catalytic cycle to continue. This is a form of feedback inhibition.
-
Solutions & Verification:
-
Run at Lower Concentration: Diluting the reaction mixture can sometimes mitigate product inhibition by shifting the equilibrium away from the inhibited complex.
-
"Spiking" Experiment: Run the reaction to ~20% conversion. Then, add a portion of the purified product (e.g., 0.5 equivalents relative to the catalyst) to the reaction. If the reaction rate slows dramatically compared to a control without added product, product inhibition is likely occurring.
-
-
Section 3: Visual Guides & Data
Visualizing the troubleshooting process and the underlying chemistry can provide clarity and guide your experimental plan.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Simplified Asymmetric Hydrogenation Catalytic Cycle
Caption: Key steps where issues can arise in the catalytic cycle.
Section 4: Experimental Protocol
This section provides a general, best-practice protocol for an asymmetric hydrogenation reaction. It should be adapted based on the specific substrate and literature precedents.
Protocol: General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol serves as a self-validating template emphasizing the rigorous exclusion of air and moisture.
Materials:
-
This compound (Ligand, L*)
-
[Rh(COD)₂]BF₄ (Rhodium precursor)
-
Methyl (Z)-α-acetamidocinnamate (Substrate)
-
Anhydrous, degassed Methanol (Solvent)
-
Hydrogen gas (high purity)
Equipment:
-
Schlenk line or glovebox
-
Oven-dried glassware (Schlenk flask, syringes, cannulas)
-
Stir plate
-
High-pressure autoclave/reactor
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and cooled under a stream of dry argon or nitrogen.
-
Catalyst Precursor Preparation (under Inert Atmosphere):
-
In a glovebox or under a positive pressure of argon, weigh the Rh precursor ([Rh(COD)₂]BF₄, e.g., 4.1 mg, 0.01 mmol) and the ligand (this compound, e.g., 3.2 mg, 0.0105 mmol, 1.05 eq.) into a small vial.
-
Add 2 mL of degassed methanol to the vial.
-
Stir the resulting orange-red solution for 30 minutes at room temperature to allow for complete ligand exchange and formation of the active catalyst complex.
-
-
Reaction Setup (under Inert Atmosphere):
-
To a flame-dried Schlenk flask or autoclave insert, add the substrate (e.g., 220 mg, 1.0 mmol).
-
Purge the vessel containing the substrate with argon three times.
-
Add 8 mL of degassed methanol to the substrate and stir to dissolve.
-
-
Reaction Initiation:
-
Using a gas-tight syringe, transfer the prepared catalyst solution from the vial to the reaction vessel containing the substrate solution.
-
Seal the autoclave.
-
Purge the autoclave headspace with hydrogen gas 3-5 times to remove all residual argon.
-
Pressurize the reactor to the desired pressure (e.g., 5 bar H₂).
-
Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Once complete, carefully vent the reactor and purge with argon.
-
Remove the solvent under reduced pressure. The crude product can then be analyzed by chiral HPLC or GC to determine yield and enantiomeric excess, and purified by column chromatography if necessary.
-
References
- Vertex AI Search. Optimizing Pharmaceutical Synthesis with Chiral Phosphine Ligands.
- Pilgrim, B. S., & Champness, N. R. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. RSC Publishing.
- Carretero, J. C., & Guisán-Ceinos, M. (2012). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PubMed Central.
- ResearchGate. (2012). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation.
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed.
- Chemistry LibreTexts. (2023). 2.9: Phosphines.
- BenchChem. (2025). Technical Support Center: Preventing Phosphine Ligand Decomposition in Catalysis.
- ResearchGate. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands.
- ResearchGate. The effect of different solvent and temperature on the reaction.
- Tokyo Chemical Industry Co., Ltd. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
- BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Asymmetric Synthesis.
- OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
- ResearchGate. Effects of Solvent and Temperature on Reaction Outcome.
- ResearchGate. Effect of solvent on reaction at different temperatures.
- Asian Journal of Green Chemistry. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- Sarlah, D., & Cruz, F. A. (2022). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. PMC.
- BenchChem. (2025). effect of solvent on the performance of (2-(Diphenylphosphino)phenyl)methanamine.
- Fluorochem. This compound.
- Togni, A. (2011). Asymmetric hydrogenation.
- Strem Catalog. (S)-2-(Diphenylphosphino)-1-phenylethylamine, min. 97%.
- Strem. (1S,2S)-2-(Diphenylphosphino)-1,2-diphenylethylamine, min. 97%.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. strem.com [strem.com]
- 10. strem.com [strem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
Technical Support Center: Enhancing the Stability of (S)-2-(Diphenylphosphino)-1-phenylethanamine Catalysts
Welcome to the technical support center for (S)-2-(Diphenylphosphino)-1-phenylethanamine and its catalytic applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of catalysts derived from this versatile chiral phosphine ligand. By understanding the fundamental principles of catalyst degradation and implementing robust experimental practices, you can significantly improve the efficiency, reproducibility, and overall success of your catalytic reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound and its metal complexes.
Q1: What are the primary modes of degradation for catalysts based on this compound?
A1: The primary degradation pathway for phosphine-based ligands like this compound is oxidation of the phosphorus(III) center to a phosphorus(V) phosphine oxide.[1][2] This oxidation renders the ligand incapable of coordinating effectively with the metal center, leading to catalyst deactivation. Other potential degradation routes, though less common under typical catalytic conditions, include P-C bond cleavage and reactions involving the amine functionality, particularly under harsh pH or temperature conditions.[3]
Q2: How do solvent choice and quality impact catalyst stability?
A2: Solvent plays a critical role in catalyst stability. The presence of impurities, particularly dissolved oxygen and peroxides (often found in ethers like THF), can accelerate the oxidation of the phosphine ligand.[1] Using rigorously degassed and purified, anhydrous solvents is paramount. The polarity and coordinating ability of the solvent can also influence the stability of the metal-ligand complex and the overall reaction kinetics. While comprehensive data on this specific ligand is limited, studies on other amine-containing compounds suggest that solvent composition can significantly affect thermal degradation rates.[4][5]
Q3: What is the effect of temperature on the stability of my catalyst?
A3: Elevated temperatures can accelerate catalyst degradation. While higher temperatures often increase reaction rates, they can also promote ligand oxidation and other decomposition pathways.[6] It is crucial to determine the optimal temperature that balances reaction efficiency with catalyst longevity. Running reactions at the lowest effective temperature is a good general practice.
Q4: Can the amine group in this compound participate in side reactions?
A4: Yes, the amine functionality can potentially engage in side reactions. For instance, it can be susceptible to oxidation or can react with acidic or basic components in the reaction mixture. The bifunctional nature of phosphine-amine ligands, where both the phosphine and amine groups can coordinate to the metal center, is key to their catalytic activity but also presents potential routes for deactivation.[7]
Q5: Are there any general strategies to improve the shelf-life of the solid ligand?
A5: To ensure the long-term stability of solid this compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. Exposure to air and moisture should be minimized. Storing the ligand in a desiccator within a glovebox is an ideal scenario.
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during catalysis with this compound.
Guide 1: Low or No Catalytic Activity
Problem: The catalytic reaction shows low conversion or fails to proceed.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Ligand Oxidation | Analyze a sample of the ligand and the reaction mixture using ³¹P NMR spectroscopy. The presence of a signal around +20 to +40 ppm is indicative of phosphine oxide formation.[1][2] | Ligand Purification: If the starting ligand is oxidized, purify it by recrystallization or column chromatography under an inert atmosphere. Inert Atmosphere Technique: Ensure all reaction setup and reagent transfers are performed under strictly anaerobic and anhydrous conditions using Schlenk lines or a glovebox. |
| Inactive Pre-catalyst | Verify the integrity of the metal precursor. Some metal salts are hygroscopic and can degrade upon exposure to air. | Use a freshly opened bottle of the metal precursor or purify it according to established procedures. |
| Poor Solvent Quality | Test the solvent for peroxides using commercially available test strips or a KI/starch solution. | Use freshly distilled and thoroughly degassed solvents. Employing a solvent purification system is highly recommended. |
| Sub-optimal Reaction Conditions | Review the literature for established protocols for similar reactions. | Systematically screen reaction parameters such as temperature, pressure (if applicable), and catalyst loading.[8] |
Guide 2: Inconsistent Enantioselectivity
Problem: The reaction yields the desired product but with poor or variable enantiomeric excess (ee).
| Potential Cause | Diagnostic Check | Recommended Solution |
| Presence of Ligand Impurities | Check the enantiomeric purity of the this compound ligand using chiral HPLC or by derivatization followed by NMR analysis. | Source the ligand from a reputable supplier or re-purify it to ensure high enantiomeric purity. |
| Formation of Multiple Catalytic Species | Analyze the reaction mixture by ³¹P NMR at different time points to observe the phosphorus-containing species present. | Optimize the ligand-to-metal ratio. The formation of different coordination complexes can lead to multiple reaction pathways with varying selectivities.[9] |
| Reaction Temperature Fluctuations | Monitor the internal reaction temperature throughout the experiment. | Use a reliable temperature-controlled reaction setup. Even small temperature variations can impact enantioselectivity. |
| Background (Uncatalyzed) Reaction | Run a control experiment without the chiral catalyst to determine the rate of the uncatalyzed reaction. | If a significant background reaction occurs, consider lowering the reaction temperature or using a more active catalyst system to outcompete the uncatalyzed pathway. |
Part 3: Experimental Protocols & Visual Guides
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)
This protocol is essential for removing dissolved oxygen from reaction solvents.
Materials:
-
Schlenk flask equipped with a magnetic stir bar and a high-vacuum stopcock
-
Solvent to be degassed
-
Liquid nitrogen
-
High-vacuum line
Procedure:
-
Add the solvent to the Schlenk flask (do not fill more than half-full).
-
Attach the flask to the vacuum line and ensure a good seal.
-
Freeze: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen.
-
Pump: Open the stopcock to the vacuum line and evacuate the flask for 5-10 minutes.
-
Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen dewar. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat the freeze-pump-thaw cycle at least three times to ensure complete degassing.
-
After the final cycle, backfill the flask with an inert gas (argon or nitrogen).
Diagram 1: Freeze-Pump-Thaw Workflow
Protocol 2: Preparation of a Stock Solution of the Chiral Ligand
Preparing a stock solution in a glovebox minimizes exposure to air and moisture.
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., toluene, DCM)
-
Volumetric flask
-
Analytical balance
-
Glovebox
Procedure:
-
Transfer all necessary materials into a glovebox with a dry, inert atmosphere.
-
Accurately weigh the desired amount of this compound.
-
Quantitatively transfer the solid ligand to the volumetric flask.
-
Add a small amount of the degassed solvent to dissolve the ligand.
-
Once dissolved, dilute the solution to the mark with the degassed solvent.
-
Stopper the flask and mix thoroughly.
-
Store the stock solution in the glovebox, protected from light.
Diagram 2: Ligand Degradation Pathway
By diligently applying these troubleshooting strategies and experimental protocols, you can significantly enhance the stability and performance of your catalytic systems based on this compound.
References
-
Stahl, S. S., et al. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis. Available at: [Link]
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. Available at: [Link]
- Punji, B., & Trivedi, E. R. (2021). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insight. Unpublished manuscript.
-
Schmalz, H.-G. (2004). Phosphines. In Chemistry LibreTexts. Available at: [Link]
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Available at: [Link]
-
Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. (n.d.). ProQuest. Available at: [Link]
-
Ligand design for cross-couplings: phosphines. (2024, January 10). YouTube. Available at: [Link]
-
Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Synthesis and characterisation of β-aminophosphine ligands on a solid support. (2025). Royal Society of Chemistry. Available at: [Link]
-
Kim, J.-H., et al. (2023). Deciphering the issue of single-atom catalyst stability. Current Opinion in Chemical Engineering. Available at: [Link]
-
Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. SINTEF. Available at: [Link]
-
Asymmetric Hydrogenation. (2015). University of Basel. Available at: [Link]
-
Imamoto, T. (2016). P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis. Chemical Reviews. Available at: [Link]
-
Zhang, X. (2008). Developing Chiral Ligands for Asymmetric Hydrogenation. Accounts of Chemical Research. Available at: [Link]
-
Elucidating the pathways of degradation of denagliptin. (2010). Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Solvent on the Thermal Stability of Amines - SINTEF [sintef.no]
- 6. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ethz.ch [ethz.ch]
- 9. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-2-(Diphenylphosphino)-1-phenylethanamine Catalyst
Welcome to the technical support center for the (S)-2-(Diphenylphosphino)-1-phenylethanamine catalyst. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chiral phosphine ligand in their asymmetric synthesis endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Introduction to this compound
This compound is a chiral aminophosphine ligand widely employed in asymmetric catalysis, particularly in transition metal-catalyzed reactions such as asymmetric hydrogenation.[1] Its efficacy stems from the presence of both a chiral backbone and a phosphine moiety, which coordinate to a metal center to create a well-defined chiral environment. This enables the stereoselective transformation of prochiral substrates into valuable chiral products.[2]
However, like any sophisticated catalytic system, achieving optimal performance requires careful attention to experimental parameters and an understanding of potential side reactions and deactivation pathways. This guide provides a structured approach to troubleshooting common issues and answering frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions based on established scientific principles.
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a common challenge in asymmetric catalysis. The stereochemical outcome of the reaction is highly dependent on the precise interaction between the substrate and the chiral catalyst.[2]
Possible Causes & Solutions:
-
Suboptimal Temperature:
-
Explanation: Temperature can significantly influence the flexibility of the catalyst-substrate complex. Higher temperatures can lead to increased molecular motion and less defined transition states, resulting in a loss of enantioselectivity.
-
Solution: Screen a range of temperatures, typically starting from room temperature and decreasing in increments (e.g., 0 °C, -20 °C, -40 °C). Lower temperatures often favor the desired stereoisomer by rigidifying the chiral environment.
-
-
Incorrect Solvent:
-
Explanation: The solvent can affect the solubility of the catalyst and substrate, as well as the stability of the catalytic species and transition states. A solvent that coordinates too strongly to the metal center can interfere with substrate binding.
-
Solution: Conduct a solvent screen. Common solvents for asymmetric hydrogenation include toluene, dichloromethane (DCM), and tetrahydrofuran (THF). The polarity and coordinating ability of the solvent should be considered in relation to your specific substrate.
-
-
Inappropriate Substrate Concentration:
-
Explanation: High substrate concentrations can sometimes lead to the formation of dimeric or aggregated catalyst species that may have different or lower enantioselectivity.[3]
-
Solution: Experiment with varying the substrate concentration. While higher concentrations are often desirable for efficiency, a decrease in concentration may be necessary to achieve high enantioselectivity.
-
-
Ligand-Substrate Mismatch:
-
Explanation: The steric and electronic properties of the substrate must be compatible with the chiral pocket of the catalyst. A mismatch can prevent the substrate from binding in the orientation required for high stereoselectivity.
-
Solution: While you cannot change the ligand in this context, understanding this principle is crucial. If optimization of other parameters fails, it may indicate a fundamental mismatch between the catalyst and the substrate.
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
Issue 2: Low Reaction Conversion or Yield
Incomplete conversion or low product yield can be caused by a variety of factors, from catalyst deactivation to suboptimal reaction conditions.
Possible Causes & Solutions:
-
Catalyst Deactivation:
-
Explanation: Phosphine ligands are susceptible to oxidation to the corresponding phosphine oxide, which is catalytically inactive. This can be caused by trace amounts of oxygen in the reaction system. The catalyst can also be deactivated by impurities in the substrate or solvent.[4]
-
Solution:
-
Inert Atmosphere: Ensure all manipulations are performed under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or a glovebox.
-
Reagent Purity: Use freshly distilled and degassed solvents and purify the substrate to remove any potential catalyst poisons.
-
-
-
Insufficient Catalyst Loading:
-
Explanation: The amount of catalyst may be too low to achieve full conversion in a reasonable timeframe.
-
Solution: While starting with a low catalyst loading (e.g., 0.5-1 mol%) is common, systematically increase the loading (e.g., to 2 mol%, 5 mol%) to see if conversion improves.[1] Be mindful that higher catalyst loading can sometimes negatively impact enantioselectivity.
-
-
Suboptimal Hydrogen Pressure (for Hydrogenation Reactions):
-
Explanation: The rate of hydrogenation is often dependent on the hydrogen pressure. Insufficient pressure can lead to slow or incomplete reactions.
-
Solution: Optimize the hydrogen pressure. While atmospheric pressure may be sufficient for some substrates, others may require higher pressures (e.g., 5-10 bar).
-
-
Poor Pre-catalyst Activation:
-
Explanation: The active catalytic species is typically formed in situ from a metal precursor and the ligand. Inefficient formation of this active species will result in low activity.
-
Solution: Ensure that the pre-catalyst is properly activated. This may involve stirring the metal precursor and ligand together for a period before adding the substrate, or using a specific activation procedure recommended in the literature for similar systems.
-
Data Summary: Impact of Catalyst Loading on Conversion
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| 0.5 | 24 | 45 |
| 1.0 | 24 | 85 |
| 2.0 | 12 | >99 |
| Note: This is illustrative data and actual results will vary depending on the specific reaction. |
Frequently Asked Questions (FAQs)
Q1: How should I handle and store the this compound catalyst?
A1: This catalyst is air-sensitive due to the potential for oxidation of the phosphine group. It should be stored under an inert atmosphere (argon or nitrogen) in a cool, dry place. All transfers and manipulations should be carried out using standard air-free techniques, such as in a glovebox or on a Schlenk line.
Q2: What are the common metal precursors used with this ligand?
A2: For asymmetric hydrogenation, common metal precursors include rhodium sources like [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄, and iridium sources like [Ir(COD)Cl]₂. The choice of metal can significantly impact the reactivity and selectivity of the catalyst.
Q3: Can this catalyst be used in asymmetric transfer hydrogenation?
A3: Yes, aminophosphine ligands are effective in asymmetric transfer hydrogenation. In this case, a hydrogen donor such as isopropanol or formic acid is used instead of hydrogen gas. The optimization of the hydrogen donor and the base (if required) is crucial for high performance.
Q4: What are the potential byproducts I should look out for?
A4: While specific byproducts are highly substrate-dependent, some general possibilities include:
-
Over-reduction products: If other functional groups in the substrate are susceptible to reduction.
-
Isomerization products: In some cases, the catalyst may promote the isomerization of the substrate or product.
-
Products from catalyst decomposition: Although less common, byproducts arising from the decomposition of the ligand or metal complex can occur under harsh reaction conditions.
Q5: How can I monitor the progress of my reaction?
A5: The reaction progress can be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them by techniques such as:
-
Thin Layer Chromatography (TLC): For a quick qualitative assessment of substrate consumption and product formation.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of conversion and enantiomeric excess (using a chiral column for the latter).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural information and to quantify the ratio of product to starting material.
Experimental Protocols
General Procedure for Asymmetric Hydrogenation
This protocol provides a general starting point for asymmetric hydrogenation using the this compound catalyst. Optimization will be required for specific substrates.
Materials:
-
This compound
-
Metal precursor (e.g., [Rh(COD)₂]BF₄)
-
Substrate
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Hydrogen gas (high purity)
-
Schlenk flask or autoclave
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a stream of argon, add the this compound ligand (e.g., 1.1 mol equivalent relative to the metal) to a Schlenk flask.
-
Add the metal precursor (e.g., 1.0 mol equivalent).
-
Add the degassed solvent to dissolve the ligand and metal precursor.
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate Schlenk flask or autoclave, dissolve the substrate in the degassed solvent.
-
Transfer the prepared catalyst solution to the substrate solution via cannula.
-
-
Hydrogenation:
-
Purge the reaction vessel with hydrogen gas (3-4 cycles).
-
Pressurize the vessel to the desired hydrogen pressure.
-
Stir the reaction mixture vigorously at the desired temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress as described in the FAQ section.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography, distillation, or recrystallization.
-
Catalyst Formation and Activation Workflow
Caption: A workflow diagram for the preparation and activation of the catalyst.
References
-
Gavriilidis, A., et al. (2018). Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. Request PDF. [Link]
-
International Research Journal of Modernization in Engineering Technology and Science. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. [Link]
- Imamoto, T., et al. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society.
- Guo, R., et al. (2002). Rhodium-catalyzed asymmetric hydrogenation with aminophosphine ligands derived from 1,1'-binaphthyl-2,2'-diamine. Semantic Scholar.
- Bode, J. W. (2015).
- Sigma-Aldrich.
- Hayashi, T., et al. Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction. Journal of the Chemical Society, Perkin Transactions 1.
-
ResearchGate. (2018). Optimization of Catalyst Loading and Scale. [Link]
- Vogt, D., et al. (2005).
- BenchChem.
- University of North Texas. (2023).
- Nagorny, P., et al. (2020).
- Pérez, M., et al. (2021). Unlocking the Continuous Flow Asymmetric Hydrogenation of Olefins Through the Development of a Non‐Deactivating Immobilized Iridium Catalyst.
- Vogt, D., et al. (2005).
- Kappe, C. O., et al. (2014). Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. Beilstein Journal of Organic Chemistry.
- Imamoto, T. (2012). Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Synthetic Organic Chemistry. TCI Mail.
- Xiao, J., et al. (2004). Asymmetric Hydrogenation of Ketones with Polymer-Supported Chiral 1,2-Diphenylethylenediamine. Organic Letters.
- BASF. (2018). Technical Guideline H0-14.
- ResearchGate. (2019). Asymmetric transfer hydrogenation of N-(4-methoxyphenyl)-1-phenylethanimine (4) and 2-methylquinoline (6) using (S)
- ResearchGate. (2017).
- Wang, X. (2024). Chiral Bifunctional Phosphine Ligand Enables Asymmetric Trapping of Catalytic Vinyl Gold Carbene Species. PubMed Central.
Sources
- 1. Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A rational pre-catalyst design for bis-phosphine mono-oxide palladium catalyzed reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-2-(Diphenylphosphino)-1-phenylethanamine Catalyst Systems
Introduction
Welcome to the technical support center for (S)-2-(Diphenylphosphino)-1-phenylethanamine and its associated metal complexes. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral P,N-ligand in asymmetric catalysis, particularly in reactions like asymmetric hydrogenation. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your catalytic systems effectively. This document addresses common challenges related to catalyst deactivation and provides validated strategies for regeneration, ensuring the longevity and cost-effectiveness of your catalytic processes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the application of this compound-based catalysts.
Q1: My asymmetric hydrogenation reaction has stalled or is showing significantly reduced conversion. What is the most probable cause?
A1: The most frequent cause of decreased activity in catalyst systems employing phosphine ligands, including this compound, is the oxidation of the phosphorus(III) center to a phosphorus(V) phosphine oxide.[1] This oxidation renders the ligand incapable of effectively coordinating with the metal center, leading to a loss of catalytic activity. The P=O bond formed is thermodynamically stable, making this a common deactivation pathway, especially if trace oxygen is present in the reaction system.[2]
Q2: How can I confirm that my phosphine ligand has been oxidized?
A2: The most definitive method for identifying phosphine oxide formation is through ³¹P NMR spectroscopy. The trivalent phosphorus atom in the active ligand has a characteristic chemical shift. Upon oxidation, the resulting pentavalent phosphine oxide will exhibit a distinct downfield shift. For example, you might observe the disappearance of the signal corresponding to your active catalyst and the appearance of a new signal at a higher ppm value, which is characteristic of the phosphine oxide.
Q3: Besides oxidation, are there other common deactivation pathways for this type of P,N-ligated catalyst?
A3: While phosphine oxidation is predominant, other potential deactivation mechanisms for catalysts with bifunctional P,N ligands include:
-
Poisoning: Impurities in the substrate, solvent, or gas stream (e.g., sulfur compounds) can irreversibly bind to the metal center, blocking active sites.
-
Formation of Inactive Dimers or Aggregates: Changes in the coordination sphere of the metal can lead to the formation of catalytically inactive dimeric or oligomeric species, particularly at high catalyst concentrations or upon ligand dissociation.
-
Ligand Degradation: Although less common under typical hydrogenation conditions, cleavage of the P-C or P-N bond can occur under harsh thermal or chemical stress, leading to the complete breakdown of the ligand.
Q4: Will the formation of phosphine oxide affect the enantioselectivity of my reaction?
A4: Yes, significantly. The chiral environment responsible for inducing stereoselectivity is created by the precise coordination of the chiral ligand to the metal center. The formation of the phosphine oxide disrupts this coordination. While the reaction may proceed at a slower rate due to any remaining active catalyst, the overall enantiomeric excess (ee) of the product will likely decrease as the concentration of the active chiral catalyst diminishes. In some cases, the partially oxidized catalyst or even the metal precursor may exhibit some background, non-enantioselective catalysis.
Part 2: In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving catalyst deactivation issues.
Guide 1: Diagnosing Catalyst Deactivation
This guide will help you systematically identify the root cause of catalyst failure.
Step 1: Initial Reaction Analysis
-
Problem: Low conversion and/or low enantiomeric excess (ee).
-
Action: Carefully re-analyze the crude reaction mixture by ¹H NMR to confirm the presence of starting material and product. Re-verify the enantiomeric excess using chiral HPLC or GC to rule out analytical errors.
Step 2: Catalyst Integrity Check
-
Problem: Suspected catalyst deactivation.
-
Action: If possible, acquire a ³¹P NMR spectrum of the crude reaction mixture or a sample of the catalyst recovered from the reaction. Compare this to the spectrum of the fresh catalyst. A new peak in the range of +20 to +40 ppm relative to the original phosphine signal is a strong indicator of phosphine oxide formation.
Step 3: Evaluation of Reaction Parameters
-
Problem: Ruling out other contributing factors.
-
Action: Review your experimental setup and reagents.
-
Solvent and Reagent Purity: Were the solvents and reagents rigorously degassed and dried? Trace oxygen is a primary culprit for phosphine oxidation. Impurities in the substrate can act as catalyst poisons.
-
Hydrogen Gas Quality: Was high-purity hydrogen used?
-
Temperature: Was the reaction temperature appropriate? Excessively high temperatures can accelerate catalyst decomposition.
-
The logical flow of this diagnostic process is illustrated in the diagram below.
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Part 3: Catalyst Regeneration Protocol
Once phosphine oxide formation is confirmed as the deactivation mechanism, the following protocol can be employed to regenerate the active phosphine ligand. This protocol is based on the well-established reduction of phosphine oxides using silanes, which is known to proceed with retention of stereochemistry at the phosphorus center, a critical consideration for chiral ligands.[3]
Principle of Regeneration
The thermodynamically stable P=O bond in the deactivated phosphine oxide can be cleaved by converting the oxygen into a better leaving group. This is typically achieved by reaction with an oxalyl chloride to form a chlorophosphonium intermediate, which is then reduced by a silane reagent like hexachlorodisilane or phenylsilane. This two-step, one-pot procedure is highly efficient and has been shown to be compatible with a variety of functional groups.[1][4][5]
Experimental Protocol: Regeneration of this compound from its Oxide
Safety Note: This procedure should be performed in a well-ventilated fume hood. Oxalyl chloride is corrosive and toxic. Silanes are flammable. Handle all reagents with appropriate personal protective equipment (PPE).
Materials:
-
Deactivated catalyst mixture containing the phosphine oxide.
-
Anhydrous, degassed dichloromethane (DCM).
-
Oxalyl chloride ((COCl)₂).
-
Hexachlorodisilane (Si₂Cl₆) or Phenylsilane (PhSiH₃).
-
Anhydrous diethyl ether or pentane.
-
Celite®.
-
Schlenk flask and standard inert atmosphere glassware.
Procedure:
-
Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the crude, deactivated catalyst containing the phosphine oxide in anhydrous, degassed DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.1 equivalents relative to the estimated amount of phosphine oxide) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. This step forms the chlorophosphonium intermediate.
-
Reduction: To the solution containing the activated intermediate, add the reducing agent.
-
Option A (Highly Efficient): Add hexachlorodisilane (1.5 equivalents) and stir at room temperature. The reaction is often complete within minutes to a few hours.[4]
-
Option B (Milder): Add phenylsilane (2.0 equivalents) and stir at room temperature. This reaction may require longer reaction times (monitor by TLC or ³¹P NMR).[6]
-
-
Work-up and Isolation:
-
Once the reduction is complete (as determined by ³¹P NMR, showing the disappearance of the phosphine oxide signal and the reappearance of the phosphine signal), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude regenerated ligand.
-
-
Purification: The crude ligand can be purified by filtration through a short plug of Celite® or silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate) to remove any polar byproducts.
The regenerated ligand can then be used to prepare a fresh batch of the active metal catalyst.
Caption: Workflow for the chemical regeneration of the phosphine oxide to the active phosphine ligand.
Part 4: Performance Data and Expectations
While direct regeneration of the intact metal complex can be challenging, the "ligand regeneration" approach is robust. Below is a table summarizing expected performance loss due to deactivation and potential recovery after regeneration, based on case studies of similar catalyst systems.[6]
| Performance Metric | Fresh Catalyst | Deactivated Catalyst (1st Run) | After Regeneration & Re-synthesis |
| Conversion (%) | >99 | 40-60 | >95 |
| Enantiomeric Excess (ee, %) | 98 | 85-90 | 97-98 |
| Reaction Time (h) | 2 | 8-12 | 2-3 |
Note: These values are illustrative and based on typical performance degradation observed in asymmetric hydrogenations with Ru-diphosphine-diamine catalysts. Actual results may vary depending on the specific reaction, substrate, and extent of deactivation.
References
-
Abdur-Rashid, K., et al. (2002). Mechanism of the Hydrogenation of Ketones Catalyzed bytrans-Dihydrido(diamine)ruthenium(II) Complexes?. J. Am. Chem. Soc., 124(50), 15104-15118. [Link]
-
M. K. G. Mek, et al. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics, 40, 6, 693–701. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction. [Link]
-
Kovacs, T., & Keglevich, G. (2017). The Reduction of Tertiary Phosphine Oxides by Silanes. Current Organic Chemistry, 21(7), 569-585. [Link]
-
Corbridge, D. E. C. (1995). Phosphorus: An Outline of its Chemistry, Biochemistry and Technology (5th ed.). Elsevier. [Link]
-
Li, Y., et al. (2012). Unprecedented chemoselective reductions of phosphine oxides to phosphines with inexpensive silanes proceed smoothly in the presence of catalytic amounts of specific phosphoric acid esters. J. Am. Chem. Soc., 134(44), 18325-18329. [Link]
-
Byrne, P. A., et al. (2012). A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions. Org. Biomol. Chem., 10, 3531-3537. [Link]
-
Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. J. Org. Chem., 82(19), 9931–9936. [Link]
-
O'Brien, C. J., et al. (2014). Organophosphorus Catalysis to Bypass Phosphine Oxide Waste. Angewandte Chemie International Edition, 53(44), 11844-11864. [Link]
-
Marsault, E., & Toth, I. (Eds.). (2021). Comprehensive Chirality. Elsevier. [Link]
-
Jugé, S., et al. (2015). Reduction of secondary and tertiary phosphine oxides to phosphines. Chem. Soc. Rev., 44, 4312-4334. [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
Chen, W., et al. (2006). Asymmetric hydrogenation of acetonaphthone using ferrocenylaminophosphine ligands. Tetrahedron: Asymmetry, 17(13), 1959-1961. [Link]
-
Abdur-Rashid, K., et al. (2001). Catalytic Cycle for the Asymmetric Hydrogenation of Prochiral Ketones to Chiral Alcohols. J. Am. Chem. Soc., 123(30), 7473-7474. [Link]
-
Morris, R. H. (2009). Asymmetric hydrogenation, transfer hydrogenation and related reactions catalyzed by iron complexes. Chem. Soc. Rev., 38, 2282-2291. [Link]
-
Argouarch, G., et al. (2000). New chiral P,N-ligands and their application in palladium-catalyzed asymmetric allylic substitution reactions. J. Org. Chem., 65(11), 3436-3443. [Link]
-
Eichenseer, C. M., et al. (2016). Synthesis and Application of Magnetic Noyori-Type Ruthenium Catalysts for Asymmetric Transfer Hydrogenation Reactions in Water. ACS Sustainable Chem. Eng., 4(5), 2698–2705. [Link]
-
Radosevich, A. T., et al. (2019). Organophosphorus Catalysis to Bypass Phosphine Oxide Waste. ACS Catalysis, 9(7), 5962-5976. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of secondary and tertiary phosphine oxides to phosphines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Sci-Hub: are you are robot? [sci-hub.sg]
- 5. sci-hub.st [sci-hub.st]
- 6. mdpi.com [mdpi.com]
Technical Support Center: (S)-2-(Diphenylphosphino)-1-phenylethanamine Catalysis
A Senior Application Scientist's Guide to Temperature Optimization and Troubleshooting
Welcome to the technical support center for catalysis involving (S)-2-(Diphenylphosphino)-1-phenylethanamine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of temperature in achieving optimal reaction outcomes. Here, we move beyond simple protocols to explain the underlying principles governing catalyst performance, empowering you to troubleshoot effectively and innovate in your experimental design.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during catalytic reactions where temperature is a key variable. The question-and-answer format is designed to help you quickly diagnose and resolve specific experimental challenges.
Question 1: My reaction shows high conversion, but the enantiomeric excess (ee) is disappointingly low. Could temperature be the culprit?
Answer: Absolutely. This is a classic scenario in asymmetric catalysis, and temperature is one of the most critical parameters influencing enantioselectivity.
The Scientific Rationale: The enantioselectivity of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states that lead to the (R) and (S) enantiomers. According to the Eyring equation, this energy difference has a direct relationship with temperature.
Generally, lower reaction temperatures lead to higher enantioselectivity.[1][2] This is because a lower temperature amplifies the impact of even a small energy difference between the transition states, favoring the formation of one enantiomer more significantly. Conversely, as you increase the temperature, you provide more thermal energy to the system, which can more easily overcome the activation energy barrier for both pathways, leading to a decrease in selectivity.[2]
Troubleshooting Steps:
-
Perform a Temperature Screening Study: Systematically lower the reaction temperature. Set up a series of parallel reactions at various temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C) while keeping all other parameters constant.
-
Analyze the Trend: Plot a graph of enantiomeric excess versus temperature. This will reveal the optimal temperature for selectivity in your specific reaction.
-
Consider Reaction Time: Be aware that lowering the temperature will also decrease the reaction rate. You may need to extend the reaction time to achieve acceptable conversion.
Question 2: I've lowered the temperature to improve enantioselectivity, but now my reaction conversion has stalled. How do I find the right balance?
Answer: This is the fundamental trade-off in optimizing many asymmetric reactions: the balance between kinetics (reaction rate) and selectivity. While lower temperatures favor selectivity, they slow down the reaction.
The Scientific Rationale: Reaction rates are governed by the Arrhenius equation, which shows an exponential dependence on temperature. A decrease in temperature leads to a significant reduction in the rate constant. The goal is to identify the "sweet spot" where you achieve an acceptable level of conversion within a practical timeframe, without sacrificing too much enantioselectivity.
Troubleshooting Steps:
-
Incremental Temperature Adjustment: Instead of making large temperature jumps, try adjusting it in smaller increments (e.g., 5-10 °C) to pinpoint the optimal balance.
-
Extended Reaction Times: Monitor the reaction over a longer period at the lower temperature to see if the conversion improves.
-
Increase Catalyst Loading: A modest increase in the catalyst loading can sometimes compensate for the lower rate at reduced temperatures, though this should be done cautiously as it can sometimes negatively impact enantioselectivity.[2]
-
Solvent Screening: The choice of solvent can significantly influence both reactivity and selectivity.[1] A solvent screen at the optimal temperature for ee might reveal a system with a faster reaction rate.
Question 3: At elevated temperatures, my catalyst appears to degrade, and I'm seeing inconsistent results. What are the signs of thermal instability?
Answer: While many phosphine ligands are robust, thermal degradation is a valid concern, especially during prolonged reactions at high temperatures. P-chiral phosphines, in particular, can be susceptible to racemization via pyramidal inversion at elevated temperatures, although many modern ligands are designed for high thermal stability.[3][4][5]
The Scientific Rationale: this compound is a P,N-type ligand. Thermal degradation can occur through several pathways:
-
Oxidation: The phosphine moiety is susceptible to oxidation, especially if the reaction is not performed under a strictly inert atmosphere. This forms the corresponding phosphine oxide, which is typically catalytically inactive.
-
Racemization: The chiral center could potentially be affected, or if it's a P-chiral analogue, the phosphorus center itself could undergo pyramidal inversion, leading to a loss of enantiopurity in the ligand and thus a drop in the product's ee.
-
Side Reactions: High temperatures can promote unwanted side reactions with the substrate, solvent, or impurities.[6]
Signs of Degradation:
-
A noticeable drop in reaction rate or complete stalling over time.
-
A decrease in enantioselectivity as the reaction progresses.
-
Formation of unknown byproducts observed via GC/MS or LC/MS.
-
A visible change in the reaction mixture's color.
Troubleshooting Steps:
-
Establish an Upper Temperature Limit: Conduct stability studies on the catalyst alone in the reaction solvent at various temperatures to determine its thermal threshold.
-
Ensure Inert Atmosphere: Use rigorous techniques (e.g., Schlenk line, glovebox) to exclude oxygen and moisture.
-
Analyze the Catalyst Post-Reaction: If possible, recover the catalyst and analyze it using techniques like ³¹P NMR to check for the presence of phosphine oxide or other degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the typical operating temperature range for catalysis with this compound? There is no single "typical" range. The optimal temperature is highly dependent on the specific reaction (e.g., hydrogenation, allylic alkylation), the substrate, and the solvent used. It can range from as low as -78 °C to elevated temperatures like 80-110 °C.[7] A literature search for similar transformations is a good starting point, but empirical optimization is always necessary.
Q2: Can increasing the temperature ever increase enantioselectivity? While uncommon, it is not impossible. In some complex reaction mechanisms, a change in temperature can alter the dominant catalytic cycle or the aggregation state of the catalyst, potentially leading to a reversal or unexpected change in enantioselectivity.[8] However, the general principle that lower temperatures favor higher ee holds true for most systems.[1]
Q3: How does temperature influence the choice of solvent? Temperature dictates the physical properties of the solvent, such as its viscosity and the solubility of gases (like H₂ in hydrogenations). You must choose a solvent with a suitable freezing point for sub-ambient reactions and a boiling point high enough for reactions requiring heating. Furthermore, the solvent's polarity and coordinating ability can influence the catalyst's structure and activity, and these interactions can be temperature-dependent.
Visualized Troubleshooting and Optimization Workflow
To provide a clear, logical path for addressing common issues, the following diagrams outline the recommended workflows.
Caption: A general workflow for troubleshooting low enantioselectivity.
Caption: The fundamental trade-off between reaction rate and enantioselectivity.
Experimental Protocol: Temperature Screening for Optimal Enantioselectivity
This protocol provides a robust methodology for determining the optimal reaction temperature for your specific catalytic transformation.
Objective: To identify the temperature that provides the best balance of enantiomeric excess (ee) and reaction conversion.
Methodology:
-
Preparation:
-
Set up five identical, oven-dried reaction vessels (e.g., Schlenk tubes or vials) equipped with stir bars.
-
Under a strictly inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the catalyst and ligand to each vessel to form the active complex according to your established procedure.
-
Add the reaction solvent, followed by the substrate and any other reagents, ensuring all additions are made at a low temperature (e.g., 0 °C) to prevent premature reaction.
-
-
Execution:
-
Place each reaction vessel in a cooling bath or heating block pre-set to the desired screening temperatures. A typical screening range could be:
-
Vessel 1: -40 °C (e.g., dry ice/acetonitrile bath)
-
Vessel 2: -20 °C (e.g., cryocooler or salt/ice bath)
-
Vessel 3: 0 °C (ice/water bath)
-
Vessel 4: 25 °C (ambient temperature water bath)
-
Vessel 5: 50 °C (heated oil bath)
-
-
Start vigorous stirring simultaneously for all reactions.
-
Monitor each reaction by taking aliquots at regular time intervals (e.g., 1h, 4h, 12h, 24h). Quench the aliquots immediately in a suitable manner (e.g., by adding a small amount of acid/base or exposing to air).
-
-
Analysis:
-
Analyze the quenched aliquots by an appropriate chromatographic method (e.g., GC or HPLC with a chiral column) to determine the conversion and the enantiomeric excess (ee).
-
-
Data Interpretation:
-
Organize the collected data into a table for clear comparison.
-
Plot "Conversion vs. Time" for each temperature to assess reaction kinetics.
-
Plot "Enantiomeric Excess vs. Temperature" at a fixed conversion point or at the end of the reaction to identify the optimal temperature for selectivity.
-
Sample Data Table:
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| -40 | 24 | 35 | 98 |
| -20 | 24 | 78 | 96 |
| 0 | 12 | >99 | 91 |
| 25 | 4 | >99 | 85 |
| 50 | 1 | >99 | 72 |
This illustrative data shows a common trend where lower temperatures yield higher ee but require longer reaction times.
References
-
Maji, A., et al. (2024). Thermally Stable P-Chiral Supramolecular Phosphines, their Self-Assembly and Implication in Rh-Catalyzed Asymmetric Hydrogenation. PubMed. [Link]
-
Maji, A., et al. (2024). Thermally Stable P‐Chiral Supramolecular Phosphines, their Self‐Assembly and Implication in Rh‐Catalyzed Asymmetric Hydrogenation. ResearchGate. [Link]
-
Ficks, A., et al. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. ACS Publications. [Link]
-
Valdes, C. (2012). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PubMed Central. [Link]
-
Feng, Q., et al. (2021). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. MDPI. [Link]
-
Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed Central. [Link]
-
He, C., et al. (2025). Optimizing Phosphine Ligands for Ruthenium Catalysts in Asymmetric Hydrogenation of β-Keto Esters: The Role of Water in Activity and Selectivity. ResearchGate. [Link]
-
Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]
-
On, D. T., et al. (2024). Biphasic Catalytic Conversion of Olefins in Aqueous Media: A Systematic Review. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thermally Stable P-Chiral Supramolecular Phosphines, their Self-Assembly and Implication in Rh-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Asymmetric Catalysis Using Phosphine Ligands
Welcome to the technical support center for asymmetric catalysis involving phosphine ligands. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during experimentation. Our goal is to provide practical, field-proven insights grounded in scientific principles to help you overcome challenges and achieve optimal results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the most pressing issues you may face.
Section 1: Ligand Integrity - The Foundation of Success
The stability and purity of your phosphine ligand are paramount. Problems here are the most common source of reaction failure.
Q1: My reaction shows low conversion, and I've noticed the phosphine ligand, which was a crystalline solid, now has some white powder in the bottle. What is happening?
A: You are likely observing the oxidation of your phosphine ligand to its corresponding phosphine oxide.[1] This is a very common issue as many phosphine ligands are sensitive to atmospheric oxygen.[2] The phosphine oxide does not act as a ligand for the catalyst, leading to a lower concentration of the active catalytic species and, consequently, poor or no conversion.
-
Causality: The phosphorus atom in a phosphine has a lone pair of electrons that is susceptible to attack by oxygen.[1] This process is often irreversible and renders the ligand inactive.
-
Electronic Effects: Electron-rich phosphines, such as the trialkylphosphines (e.g., P(tBu)₃, PCy₃), are more nucleophilic and thus more readily oxidized than electron-poorer triarylphosphines (e.g., PPh₃).[1][3]
-
Steric Effects: Bulky substituents around the phosphorus atom can provide a "protective shield," kinetically hindering the approach of oxygen and slowing the rate of oxidation.[1]
-
Q2: How can I prevent ligand oxidation and what is the proper way to handle and store phosphine ligands?
A: Rigorous exclusion of air and moisture is critical. Many phosphines, especially electron-rich ones, must be handled exclusively under an inert atmosphere (Nitrogen or Argon) in a glovebox.[4]
-
Storage: Always store phosphine ligands in a sealed container (e.g., a Sure/Seal™ bottle) under an inert atmosphere. For long-term storage, keeping them in a freezer (-20°C) inside a glovebox is best practice.[3]
-
Handling: When weighing or transferring the ligand, do so in a glovebox. If a glovebox is unavailable, use Schlenk techniques with a positive pressure of inert gas.
-
Solvents: Use only fresh, rigorously degassed solvents. Solvents like THF can form peroxides upon exposure to air, which will rapidly oxidize phosphines.[3]
Table 1: Qualitative Air Stability of Common Phosphine Ligand Classes
| Ligand Class | Examples | Relative Air Stability | Handling Recommendation |
| Triarylphosphines | PPh₃, P(p-tolyl)₃ | Reasonably stable as solids | Can be handled briefly in air, but store under inert gas.[3][4] |
| Bulky Trialkylphosphines | P(tBu)₃, PCy₃ | Highly air-sensitive, may be pyrophoric | Strictly inert atmosphere handling required.[3][4] |
| Bidentate Arylphosphines | BINAP, DPPE | Generally stable as solids | Handle with care, store under inert gas. |
| Bidentate Alkylphosphines | DCPE, DuPhos | Air-sensitive | Inert atmosphere handling recommended. |
Q3: I suspect my ligand has degraded. How can I check its purity?
A: The most effective method is ³¹P NMR spectroscopy . A pure phosphine ligand should show a single, sharp peak at its characteristic chemical shift. The presence of phosphine oxide will result in a second peak, typically shifted significantly downfield.
-
Protocol: See Protocol 1: Assessing Ligand Purity via ³¹P NMR for a detailed methodology.
-
Example: For triphenylphosphine (PPh₃), the ³¹P NMR signal is around -5 ppm. Its oxide, triphenylphosphine oxide (OPPh₃), appears around +25 to +30 ppm. This large separation makes identification straightforward.
Section 2: Troubleshooting the Reaction - Low Enantioselectivity (ee)
Achieving high enantioselectivity is the primary goal of asymmetric catalysis. A drop in ee points to specific problems with the chiral environment of the catalyst.
Q4: My reaction gives a high chemical yield, but the enantiomeric excess (ee) is very low. What is the most likely cause?
A: Assuming the correct ligand was used, the number one suspect is the purity of the chiral ligand .
-
Phosphine Oxide Impurity: The presence of the achiral phosphine oxide, even in small amounts, means that the concentration of your chiral ligand is lower than calculated. This can alter the structure of the active catalyst or lead to the formation of achiral or less selective catalytic species, which produce the racemic product and erode the overall ee.
-
Racemization: While less common for many robust ligands like BINAP, some P-chiral phosphines can be susceptible to racemization under harsh conditions (e.g., high temperatures), although this is rare for well-designed modern ligands.[5]
Q5: I've confirmed my ligand is pure, but the enantioselectivity is still poor. What else could be wrong?
A: Several factors related to the formation and environment of the catalytic species can impact stereoselectivity.
-
Incorrect Metal-to-Ligand Ratio: The precise ratio of the metal precursor to the phosphine ligand is crucial for forming the desired catalytically active species. An incorrect ratio can lead to the formation of different complexes with varying selectivity. For many reactions, a metal-to-ligand ratio slightly greater than 1 is used to prevent catalyst decomposition.[4]
-
Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state energies, thereby affecting enantioselectivity. A switch from a non-polar solvent (e.g., toluene) to a polar one (e.g., THF or CH₂Cl₂) can sometimes have a dramatic effect.
-
Counter-ion Effects: The counter-ion from the metal precursor (e.g., OTf⁻, BF₄⁻, Cl⁻) can sometimes interact with the catalytic complex and influence the stereochemical outcome.
-
Temperature: Enantioselectivity is often temperature-dependent. Lowering the reaction temperature generally increases selectivity by favoring the transition state that leads to the major enantiomer.
Diagram 1: Troubleshooting Flow for Low Enantioselectivity
Caption: Common pathways leading to the deactivation of phosphine ligands.
Q7: The literature procedure uses 1 mol% catalyst loading, but I only get good conversion with 5 mol%. Why might this be?
A: This suggests a systematic loss of active catalyst. While catalyst poisoning is a possibility, also consider the following:
-
Slow Pre-catalyst Activation: Many reactions use a stable pre-catalyst that must first be activated to the true catalytic species (e.g., loss of a ligand to create an open coordination site). [6]If this activation is slow or inefficient, a higher initial concentration may be needed to generate enough active catalyst.
-
Catalyst Decomposition: The active catalyst may have a limited lifetime under the reaction conditions. It might be thermally unstable or slowly decompose via side reactions. A higher loading ensures enough catalyst survives to complete the reaction.
-
Purity of Reagents: A low-level impurity in a solvent or reagent, used in large excess relative to the catalyst, can consume a significant fraction of the catalyst even at ppm concentrations. For example, if your solvent has 10 ppm of a poison, using 1 mL of solvent with a 1 µmol reaction scale means you have introduced a 10-fold excess of poison relative to your catalyst.
Key Experimental Protocols
Protocol 1: Assessing Ligand Purity via ³¹P NMR
-
Environment: Perform all sample preparation in an inert atmosphere glovebox.
-
Sample Prep: Accurately weigh ~5-10 mg of the phosphine ligand into an NMR tube.
-
Solvent: Add ~0.6 mL of a deuterated solvent in which the ligand is soluble (e.g., CDCl₃, C₆D₆). Use solvent from a freshly opened ampule or one that has been properly dried and degassed.
-
Seal: Cap the NMR tube securely before removing it from the glovebox. For highly sensitive ligands, consider using a J. Young NMR tube.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Ensure the spectral width is wide enough to observe both the expected phosphine and potential phosphine oxide signals (e.g., +150 ppm to -100 ppm). Use a sufficient relaxation delay (D1) for quantitative integration (e.g., 5-10 seconds).
-
Analysis: Integrate the peak for the phosphine ligand and any peaks in the phosphine oxide region. The purity can be calculated as (Integral of Phosphine) / (Sum of all Phosphorus Integrals) * 100%.
Protocol 2: Standard Procedure for Solvent Degassing (Freeze-Pump-Thaw)
-
Setup: Place the solvent in a robust Schlenk flask with a stir bar. The flask should not be more than half full.
-
Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: Open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least three times to ensure all dissolved atmospheric gases (especially oxygen) are removed.
-
Storage: After the final cycle, backfill the flask with a positive pressure of an inert gas (Argon or Nitrogen).
References
- Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles.Organometallics.
- Phosphine Ligand Oxid
- A Comparative Guide to the Air Stability of Phosphine Ligands.Benchchem.
- Technical Support Center: Preventing Phosphine Ligand Decomposition in C
- Phosphines as ligands.YouTube.
- The chemistry of phosphines in constrained, well-defined microenvironments.Chemical Society Reviews.
- Phosphines and C
- Haber process.Wikipedia.
- Phosphines.Chemistry LibreTexts.
- Synthesis and applications of high-performance P-chiral phosphine ligands.
- Effect of phosphorus poisoning on catalytic activity of diesel exhaust gas catalyst components containing oxide and Pt.
- Poisoning Effect of Selected Hydrocarbon Impurities on the Catalytic Performance of Pt/C Catalysts towards the Oxygen Reduction Reaction.
- Characterization of phosphorus-poisoned automotive exhaust catalysts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 5. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
how to increase turnover number for (S)-2-(Diphenylphosphino)-1-phenylethanamine
Welcome to the Technical Support Center for (S)-2-(Diphenylphosphino)-1-phenylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the use of this chiral phosphine ligand in catalysis. Our focus is to help you maximize the efficiency of your catalytic system, specifically by increasing the Turnover Number (TON).
Frequently Asked Questions (FAQs)
Q1: What are Turnover Number (TON) and Turnover Frequency (TOF), and why are they critical metrics?
A1:
-
Turnover Number (TON) is a dimensionless quantity representing the total number of substrate molecules converted into product by a single molecule of the catalyst before it becomes inactive. It is a measure of catalyst stability and overall efficiency. It is calculated as the moles of product formed divided by the moles of catalyst used.[1]
-
Turnover Frequency (TOF) is the rate of the reaction, defined as the number of turnovers per unit of time (e.g., s⁻¹ or h⁻¹).[2][3] It measures the intrinsic speed or activity of the catalyst under specific conditions.[2]
For industrial applications and green chemistry, a high TON is crucial as it signifies a long-lived, highly productive catalyst, which reduces catalyst waste and cost.[1]
Q2: In which types of reactions is this compound commonly used?
A2: this compound is a chiral, bidentate P,N-ligand. Ligands of this class are particularly effective in asymmetric catalysis where precise control of stereochemistry is required. Common applications include:
-
Asymmetric Hydrogenation: Reduction of prochiral ketones, imines, and olefins to form chiral alcohols and amines.
-
Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki, Heck, and Buchwald-Hartwig aminations, where the ligand's properties can enhance catalyst activity and stability.[4][5]
Q3: What is considered a "good" Turnover Number?
A3: A "good" TON is highly context-dependent. In academic research, TONs in the hundreds or low thousands might be acceptable for demonstrating a new transformation. However, for industrial processes, TONs in the range of 10,000 to over 1,000,000 are often desired to ensure economic viability.[6] The ultimate goal is to maximize this number for your specific substrate and reaction conditions.
Troubleshooting Guide: Low Turnover Number
A low TON indicates that your catalyst is deactivating prematurely. This guide provides a systematic approach to identifying and resolving the root causes of poor catalyst performance.
Problem: The reaction starts but stalls before reaching full conversion, resulting in a low TON.
This is the most common failure mode. The following workflow can help diagnose the underlying issue.
Caption: A logical workflow for troubleshooting low Turnover Number.
Potential Cause 1: Catalyst Deactivation Pathways
Catalyst deactivation is the primary reason for low TONs. The active metal-ligand complex can be destroyed by several mechanisms.
Issue A: Sensitivity to Air and Moisture
-
Explanation: The phosphine group in the ligand is susceptible to oxidation to phosphine oxide, which is generally a poor ligand. Furthermore, the low-valent metal centers (e.g., Pd(0), Ru(II)) that are active in catalysis can be readily oxidized by trace oxygen, forming inactive species.[7]
-
Solution:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Inert Atmosphere: Assemble the reaction in a glovebox. If a glovebox is unavailable, use Schlenk line techniques to maintain a positive pressure of inert gas.
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents.
-
Issue B: Incompatible Substrates or Products
-
Explanation: Some functional groups on the substrate or product can act as competing ligands, displacing the phosphine ligand from the metal center.[8] This can lead to the formation of catalytically dormant or inactive palladium complexes.[8] For instance, N-heterocycles or primary amines have been shown to displace phosphine ligands.[8]
-
Solution:
-
Modify Substrate: If possible, protect interfering functional groups before the catalytic step.
-
Solvent Choice: A more coordinating solvent might stabilize the active catalyst, but an overly coordinating solvent can compete with the substrate. A screen of different solvents is recommended. Tetrahydrofuran (THF), for example, has been shown to stabilize on-cycle Pd complexes and prevent deactivation that occurs more rapidly in less coordinating solvents like tetrahydropyran (THP).[9]
-
Issue C: Thermal Instability
-
Explanation: The catalytic complex may not be stable at the reaction temperature, leading to decomposition over time. This can involve ligand dissociation, metal aggregation (formation of palladium black), or undesirable side reactions.[10]
-
Solution:
-
Temperature Screening: Run the reaction at a range of temperatures. A lower temperature might slow the reaction (lower TOF) but can prevent decomposition, ultimately leading to a higher TON.
-
Kinetic Analysis: Monitor the reaction progress over time. If the reaction stops abruptly, thermal decomposition is a likely cause.
-
Potential Cause 2: Sub-Optimal Reaction Conditions
Even with a stable catalyst, non-ideal conditions can limit the achievable TON.
Issue A: Catalyst Loading is Too High
-
Explanation: While a higher catalyst loading leads to a faster initial reaction rate, it can also accelerate bimolecular deactivation pathways and makes achieving a high TON mathematically more difficult. Insufficient catalyst can lead to low conversion, but excessive loading can increase side reactions.[11][12] Finding the optimal loading is key.[12]
-
Solution:
-
Systematic Reduction: Perform a series of experiments where the catalyst loading is systematically decreased (e.g., from 1 mol% to 0.1 mol%, 0.01 mol%, and lower). A lower loading requires a more stable catalyst to reach full conversion but is the definition of a high TON.
-
See Protocol 1: Systematic Optimization of Catalyst Loading to Maximize TON.
-
| Catalyst Loading (mol%) | Typical Observation | Goal |
| 1 - 0.5 | Fast reaction, good for initial screening. TON is inherently limited. | Establish baseline reactivity and yield. |
| 0.1 - 0.01 | Slower reaction, requires a more robust catalyst. | Increase TON by a factor of 10-100. |
| < 0.01 (ppm level) | Very slow, highly sensitive to impurities and deactivation. | Achieve industrially relevant TONs (>10,000). |
Issue B: Incorrect Ligand-to-Metal Ratio
-
Explanation: The ratio of this compound to the metal precursor (e.g., Pd₂(dba)₃ or [Ru(COD)Cl₂]₂) is critical. An excess of ligand can sometimes stabilize the active species and prevent aggregation, but too much can inhibit the reaction by occupying coordination sites needed for the substrate.
-
Solution:
-
Screen Ratios: Screen ligand-to-metal ratios around the typical values (e.g., for a monodentate metal, screen from 1:1 to 2.5:1 L:M). Since this ligand is bidentate, a 1.1:1 ratio is a good starting point, but screening is still valuable.
-
Issue C: Inappropriate Solvent or Additives
-
Explanation: The solvent's polarity and coordinating ability can dramatically affect catalyst stability and activity. Additives, such as bases in cross-coupling or acids in some hydrogenations, are often essential for the catalytic cycle but can also contribute to catalyst decomposition if not chosen carefully.[9]
-
Solution:
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., Toluene, THF, Dioxane, Acetonitrile).
-
Additive Screening: If the reaction requires an additive (e.g., a base like K₂CO₃, Cs₂CO₃, or NaOtBu), screen different options. A weaker, non-coordinating base might be gentler on the catalyst.
-
Caption: A generic cross-coupling cycle illustrating where turnovers occur and how deactivation can interrupt the process.
Experimental Protocols
Protocol 1: Systematic Optimization of Catalyst Loading to Maximize TON
This protocol describes a series of experiments to determine the minimum catalyst loading required for full conversion, thereby maximizing the TON.
1. Materials and Setup:
-
This compound ligand.
-
Metal precursor (e.g., Pd₂(dba)₃).
-
Substrate, reaction partner, and any required additives (e.g., base).
-
High-purity, anhydrous, and degassed solvent.
-
Schlenk flasks or glovebox vials equipped with stir bars.
-
Inert atmosphere (Argon or Nitrogen).
2. Stock Solution Preparation (Recommended):
-
To ensure accuracy at low concentrations, prepare stock solutions of the metal precursor and the ligand in the reaction solvent inside a glovebox. For example, prepare a 0.01 M solution of the pre-catalyst formed by mixing the metal and ligand.
3. Experimental Series:
-
Set up a series of identical reactions (e.g., 5 reactions) in parallel.
-
Reaction 1 (Baseline): Add catalyst to achieve a 0.5 mol% loading relative to the limiting reagent.
-
Reaction 2: Add catalyst to achieve a 0.1 mol% loading.
-
Reaction 3: Add catalyst to achieve a 0.05 mol% loading.
-
Reaction 4: Add catalyst to achieve a 0.01 mol% loading.
-
Reaction 5 (Control): No catalyst.
4. Execution and Monitoring:
-
Add the substrate, partner, and additives to each flask.
-
Add the solvent.
-
Initiate all reactions simultaneously by adding the catalyst stock solution and/or bringing them to the target temperature.
-
Monitor the reactions over time (e.g., at 1h, 4h, 12h, 24h) by taking small, quenched aliquots for analysis (GC, HPLC, or NMR).
5. Analysis:
-
Determine the final conversion for each reaction after it has gone to completion or stalled.
-
Calculate the TON for each reaction that reached >95% conversion using the formula: TON = (moles of substrate converted) / (moles of catalyst)
-
The optimal loading is the lowest concentration that still provides full conversion in a reasonable timeframe. This condition yields the highest TON.
| Parameter | Recommended Starting Point | Reason |
| Temperature | Room Temperature or 40-60 °C | A moderate temperature balances reaction rate with catalyst stability. |
| Solvent | Toluene or THF | Common, relatively non-coordinating solvents suitable for many coupling and hydrogenation reactions. |
| Pressure (H₂) | 1-10 bar (for hydrogenation) | Lower pressures are often sufficient and safer; higher pressures can sometimes increase rate but may also promote side reactions. |
References
- Beller, M., & Zapf, A. (2004). High-Turnover-Number Palladium Catalysts for Cross-Coupling and Heck Reactions. In Palladium in Organic Synthesis (pp. 91-109). Wiley-VCH.
- Reichert, E. C., et al. (2019). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. (2022).
- Kozlowski, M. C., et al. (2012). “Turning Over” Definitions in Catalytic Cycles.
- Hartwig, J. F. (2010).
- van Leeuwen, P. W. N. M. (2004). Homogeneous Catalysis: Understanding the Art. Kluwer Academic Publishers.
- Blaser, H.-U., & Schmidt, E. (Eds.). (2004). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH.
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal of Modernization in Engineering Technology and Science.
- Vedejs, E., & Jure, M. (2005). Chiral Phosphine Ligands in Asymmetric Catalysis.
- Yin, C., et al. (2023). A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine.
- How to calculate the turnover number of a catalyst? (2013).
- Turnover number. (n.d.). Grokipedia.
- Turnover number – Knowledge and References. (n.d.). Taylor & Francis.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation and deactivation of neutral palladium(II) phosphinesulfonato polymerization catalysts [iris.unisa.it]
- 11. interesjournals.org [interesjournals.org]
- 12. interesjournals.org [interesjournals.org]
Technical Support Center: Strategies for Reducing Catalyst Loading of (S)-2-(Diphenylphosphino)-1-phenylethanamine
Welcome to the technical support center for optimizing catalytic reactions involving the chiral phosphine ligand, (S)-2-(Diphenylphosphino)-1-phenylethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency of their asymmetric syntheses by reducing catalyst loading without compromising yield or enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in catalysis?
A1: this compound is a chiral phosphine ligand. These types of ligands are crucial in modern asymmetric catalysis.[1] They coordinate to a transition metal (such as rhodium, palladium, or ruthenium) to form a chiral catalyst complex. This complex then facilitates a chemical transformation, such as hydrogenation or carbon-carbon bond formation, in a way that preferentially produces one enantiomer of the product over the other. The precise three-dimensional structure of the ligand is essential for inducing this high level of stereocontrol.[1]
Q2: Why is reducing the catalyst loading a critical goal in our synthetic protocols?
A2: Reducing catalyst loading is highly desirable for several reasons. Economically, many transition metals and complex chiral ligands are expensive, so using less of them directly lowers the cost of the final product. From a process efficiency standpoint, lower catalyst loading often translates to higher turnover numbers (TON) and turnover frequencies (TOF), indicating a more active and efficient catalytic system. Environmentally, minimizing the amount of metal catalyst used reduces the potential for heavy metal contamination in the final product and waste streams, aligning with the principles of green chemistry.[2]
Q3: What are the initial signs that my catalyst loading might be too high and could be optimized?
A3: A key indicator is consistently achieving high yields and excellent enantioselectivity (e.g., >95% ee) with your current catalyst loading. This suggests that the catalyst is highly effective under your conditions and may maintain its performance at a lower concentration. Conversely, sometimes excessively high catalyst concentrations can lead to the formation of less selective catalyst aggregates, which can negatively impact enantioselectivity.[3] If you observe a decrease in enantiomeric excess at higher loadings, this is a strong sign that optimization is needed.
Q4: Can the purity of the this compound ligand affect the required catalyst loading?
A4: Absolutely. The enantiomeric purity of the chiral ligand is paramount.[3] Any impurities, including the opposite enantiomer of the ligand, can potentially lead to the formation of undesired catalytic species, which may result in a lower enantiomeric excess of the product. Furthermore, other chemical impurities can act as catalyst poisons, deactivating a portion of the catalyst and necessitating a higher loading to achieve the desired conversion. Always ensure you are using a ligand of high purity and enantiomeric excess.
Troubleshooting Guide: Optimizing Catalyst Loading
This section provides a structured approach to systematically reducing the catalyst loading for reactions utilizing this compound.
Issue 1: High Catalyst Loading is Required to Achieve Full Conversion
Your reaction proceeds with high enantioselectivity, but you need a relatively high catalyst loading (e.g., >1 mol%) to get the substrate to be fully consumed in a reasonable timeframe.
Root Cause Analysis & Workflow
The efficiency of a catalytic cycle is dependent on multiple factors including the rates of substrate coordination, product dissociation, and the intrinsic activity of the catalyst. If any step is slow, a higher catalyst concentration is needed to achieve a practical reaction rate.
Caption: Troubleshooting workflow for high catalyst loading.
Step-by-Step Solutions
-
Temperature Optimization:
-
Rationale: Higher temperatures can increase the rate of the catalytic turnover. However, be aware that for some asymmetric reactions, elevated temperatures can lead to a decrease in enantioselectivity by overcoming the energy difference between the diastereomeric transition states.[3][4]
-
Protocol: Screen a range of temperatures (e.g., room temperature, 40°C, 60°C) while keeping the catalyst loading constant. Monitor both the reaction rate and the enantiomeric excess of the product. If the rate increases without a significant drop in ee, you may be able to subsequently reduce the catalyst loading at this higher temperature.
-
-
Solvent Screening:
-
Rationale: The solvent can significantly influence the catalytic activity and selectivity by affecting the solubility of reactants and the stability of intermediates in the catalytic cycle.[3] A suboptimal solvent can lead to a sluggish reaction.
-
Protocol: Conduct the reaction in a variety of solvents with different polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile). It's possible that a different solvent will enhance the catalyst's turnover frequency, allowing for a reduction in its loading.
-
-
Concentration Effects:
-
Rationale: While seemingly straightforward, the concentration of your reactants can play a role. In some cases, operating at higher concentrations can increase the reaction rate, potentially allowing for a lower catalyst loading. However, be mindful of solubility issues.
-
Protocol: If your reaction is currently run under dilute conditions, try performing it at a higher concentration (e.g., from 0.1 M to 0.5 M). Conversely, for some systems, high substrate concentrations can inhibit the catalyst.[5]
-
Issue 2: Reduction in Catalyst Loading Leads to a Drop in Enantioselectivity
When you attempt to lower the catalyst loading, you observe a significant decrease in the enantiomeric excess (% ee) of your product, even if the reaction goes to completion.
Root Cause Analysis & Workflow
A drop in enantioselectivity at lower catalyst loadings often points to a competing, non-selective background reaction that becomes more prominent as the concentration of the highly selective chiral catalyst is reduced.[3]
Caption: Troubleshooting workflow for decreased enantioselectivity.
Step-by-Step Solutions
-
Lower the Reaction Temperature:
-
Rationale: A non-catalyzed background reaction will have its own activation energy. By lowering the temperature, you may be able to slow down this non-selective pathway to a greater extent than the desired, catalyzed reaction, thus preserving enantioselectivity. Lower temperatures generally favor higher enantiomeric excess.[3]
-
Protocol: Attempt the reaction at a reduced catalyst loading at a lower temperature (e.g., 0°C or -20°C). You may need to extend the reaction time, but the enantioselectivity should improve.
-
-
Verify Reagent and Solvent Purity:
-
Rationale: Impurities can sometimes catalyze the reaction non-selectively or interfere with the chiral catalyst. For instance, trace amounts of acid or base can promote side reactions. Water can also be detrimental in many catalytic systems.
-
Protocol: Ensure all reagents and solvents are of the highest possible purity and are anhydrous.[3] Using freshly purified materials can sometimes resolve this issue.
-
-
Systematic Loading Screen:
-
Rationale: It's crucial to find the "sweet spot" for your catalyst loading. The relationship between loading and enantioselectivity may not be linear.
-
Protocol: Perform a systematic screen of catalyst loadings at your optimized temperature and concentration. This will help you identify the minimum loading required to maintain high enantioselectivity.
-
| Catalyst Loading (mol%) | Enantiomeric Excess (% ee) | Conversion (%) |
| 1.0 | 98 | >99 |
| 0.5 | 97 | >99 |
| 0.1 | 95 | >99 |
| 0.05 | 88 | >99 |
| 0.01 | 75 | 95 |
Table 1: Example of a Catalyst Loading Optimization Study. This data suggests that for this hypothetical reaction, the catalyst loading can be reduced to 0.1 mol% without a significant loss of enantioselectivity or conversion.
Final Recommendations
Optimizing catalyst loading is a multifactorial process that requires careful and systematic experimentation. The performance of a catalytic system using this compound is a fine balance of temperature, solvent, concentration, and purity of all components.[6][7] By methodically investigating these parameters, it is often possible to significantly reduce the amount of catalyst required, leading to more cost-effective and sustainable chemical processes.
References
- Vertex AI Search. Chiral Phosphines Synthesis.
- MDPI. Catalytic Asymmetric Synthesis of C-Chiral Phosphonates.
- PubMed Central. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation.
- BenchChem. Technical Support Center: Optimization of Reaction Conditions for Asymmetric Synthesis.
- Sigma-Aldrich. Chiral Quest Phosphine Ligands.
- ResearchGate. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation.
- BenchChem. Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis.
- ACS Publications. Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring | Organic Letters.
- MDPI. Application of Biobased Solvents in Asymmetric Catalysis.
- PubMed Central. A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions.
- Vertex AI Search. asymmetric-hydrogenation-2015.pdf.
Sources
- 1. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]
- 2. A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ethz.ch [ethz.ch]
- 6. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Enantiomeric Excess for (S)-2-(Diphenylphosphino)-1-phenylethanamine Products
In the landscape of pharmaceutical development and asymmetric catalysis, the stereochemical purity of chiral ligands is paramount. The enantiomeric excess (ee) of ligands such as (S)-2-(Diphenylphosphino)-1-phenylethanamine, a privileged chiral phosphine, directly influences the efficacy and safety of final drug products and the stereoselectivity of catalytic reactions. Consequently, robust and validated analytical methods for determining ee are not merely a quality control metric but a foundational component of scientific rigor.
This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric excess of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from extensive field experience to ensure the trustworthiness and accuracy of your results. The methodologies discussed adhere to the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures, which emphasizes demonstrating that an analytical procedure is fit for its intended purpose.[1][2][3]
The Criticality of Enantiomeric Excess in Chiral Ligands
Enantiomers of a chiral compound can exhibit markedly different pharmacological or toxicological effects.[4] This necessitates stringent control and accurate quantification of the desired enantiomer in Active Pharmaceutical Ingredients (APIs).[4] For chiral ligands used in asymmetric synthesis, the enantiomeric purity is directly correlated with the stereochemical outcome of the reaction, making its precise determination essential for process optimization and control.[5]
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess is most commonly and reliably achieved through chromatographic and spectroscopic techniques.[6] This guide will focus on the three most prevalent and powerful methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric separation, relying on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[]
Causality of Experimental Choices: The selection of the CSP is the most critical parameter for achieving chiral resolution.[8] For primary amines and phosphine-containing compounds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability and proven success. The mobile phase composition, including the organic modifier and any additives, is then optimized to fine-tune the separation, balancing resolution with analysis time.
Experimental Protocol: Chiral HPLC for this compound
-
Column Selection: A cellulose-based chiral column, such as Lux Cellulose-2, is a suitable starting point.[4]
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine additive, like diethylamine (DEA), is often crucial for improving peak shape and reducing tailing for basic analytes like amines.
-
Instrumentation Setup:
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Wavelength: Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 230 nm).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducibility.
-
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.
-
Injection and Data Acquisition: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks.
-
Calculation of Enantiomeric Excess: The ee is calculated from the peak areas of the two enantiomers using the following formula: % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100[9]
Workflow for Chiral HPLC Method Development
Sources
- 1. database.ich.org [database.ich.org]
- 2. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Determination of enantiomeric excess [ch.ic.ac.uk]
- 6. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide for Researchers: (S)-2-(Diphenylphosphino)-1-phenylethanamine vs. BINAP in Asymmetric Hydrogenation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asymmetric hydrogenation is a pivotal technology in modern chemistry, enabling the synthesis of chiral molecules essential for the pharmaceutical and fine chemical industries.[1] The choice of chiral ligand complexed to a metal center (typically Ruthenium or Rhodium) is the most critical parameter dictating the success of these transformations. This guide provides an in-depth comparison of two prominent chiral phosphine ligands: the C₂-symmetric diphosphine (S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and the P,N-bidentate ligand (S)-2-(Diphenylphosphino)-1-phenylethanamine .
While Ru-BINAP systems are celebrated for their broad applicability and high enantioselectivity in the hydrogenation of functionalized ketones and olefins, P,N-ligands like this compound offer distinct advantages for specific substrate classes, particularly imines and certain unfunctionalized ketones.[2][3] This difference arises from their fundamentally distinct structural and electronic properties, which in turn dictate their catalytic mechanisms. This guide will dissect these differences through experimental data, mechanistic discussions, and practical protocols to empower researchers to make informed decisions for their specific synthetic challenges.
Introduction: The Critical Role of Ligand Architecture
The precise three-dimensional environment created by a chiral ligand around a metal center is the cornerstone of asymmetric catalysis.[1] This chiral pocket directs an incoming prochiral substrate, forcing the addition of hydrogen to occur preferentially on one face, thereby generating one enantiomer in excess.
-
P,P-Diphosphine Ligands (e.g., BINAP): These ligands, particularly those with C₂-symmetry, create a well-defined and rigid chiral environment. Their success, exemplified by the Nobel Prize-winning work of Ryōji Noyori, stems from their ability to provide consistently high enantioselectivity across a broad range of substrates.[1]
-
P,N-Bidentate Ligands (e.g., this compound): This class of non-symmetrical ligands introduces electronic asymmetry due to the different donor properties of phosphorus and nitrogen.[4] The nitrogen atom can act as a hemilabile donor and participate in secondary interactions (e.g., hydrogen bonding), offering alternative mechanistic pathways that can be highly advantageous for certain substrates.[3][5]
Ligand Profile: BINAP, The C₂-Symmetric Workhorse
(S)-BINAP is an atropisomeric diphosphine ligand characterized by its C₂-symmetric, rigid binaphthyl backbone. This rigidity and well-defined geometry are key to its success.
-
Structure and Chirality: Possesses axial chirality due to restricted rotation around the C1-C1' bond of the binaphthyl system. The dihedral angle of approximately 90° creates a highly effective chiral pocket.
-
Coordination Chemistry: It forms stable seven-membered chelate rings with metals like Ruthenium and Rhodium. The phenyl groups on the phosphorus atoms create four chiral quadrants that effectively discriminate between the faces of a prochiral substrate.[6]
-
Key Applications: Ru-BINAP complexes are exceptionally effective for the asymmetric hydrogenation of a wide variety of functionalized olefins and ketones.[1][7] Rh-BINAP systems are invaluable for producing chiral amino acids from α-dehydroamino acid precursors.[1]
Ligand Profile: this compound, The P,N Contender
This ligand, which we will refer to as (S)-PEA-Phos for brevity, is a modular P,N-ligand featuring a stereocenter on the ethylamine backbone.
-
Structure and Chirality: It is a non-symmetrical ligand with both a chiral carbon center and a phosphorus donor. It coordinates to metals to form a five-membered chelate ring.
-
Coordination Chemistry: The primary amine (-NH₂) group is a key feature. In Ru-catalyzed ketone hydrogenation, this amine group can participate directly in the catalytic cycle through a "metal-ligand bifunctional" mechanism, where the Ru-H acts as the hydride source and the N-H acts as a proton source in a concerted step.[8][9] This mechanism is distinct from many classical BINAP-catalyzed reactions.
-
Key Applications: Complexes of aminophosphine ligands have shown excellent performance in the hydrogenation of ketones and, notably, imines.[3] The ability of the N-H group to interact with the substrate is particularly beneficial for activating the C=N bond of imines.
Head-to-Head Performance Comparison: Experimental Data
The optimal ligand choice is highly substrate-dependent. The following tables summarize representative data from the literature to highlight the performance of each ligand class in the Ru-catalyzed asymmetric hydrogenation of key substrate types.
Table 1: Asymmetric Hydrogenation of Functionalized Ketones (β-Ketoesters)
| Substrate | Ligand | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | ee (%) | Ref |
| Methyl acetoacetate | (R)-BINAP | 2000 | 100 | 25 | MeOH | 12 | 99 (R) | [6] |
| Ethyl benzoylacetate | (R)-BINAP | 1000 | 90 | 50 | EtOH | 48 | 98 (R) | [6] |
| Methyl 3-oxobutanoate | RuCl₂((S)-PEA-Phos)₂ | 1000 | 50 | 50 | iPrOH | 16 | >99 (S) | [3] |
Analysis: For β-ketoesters, both BINAP and aminophosphine ligands can deliver exceptional enantioselectivity. The choice may come down to reaction conditions, with some aminophosphine systems operating effectively at lower pressures.
Table 2: Asymmetric Hydrogenation of Simple Aromatic Ketones
| Substrate | Ligand System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | ee (%) | Ref |
| Acetophenone | RuCl₂[(S)-tolBINAP][(S,S)-DPEN] | 2000 | 8 | 30 | iPrOH | 4 | >99 (R) | [10] |
| Acetophenone | RuCl₂[Ph₂P(CH₂)₂NH₂]₂ | 1000 | 50 | 50 | iPrOH | 16 | 98 (R) | [3] |
| 2-Acetylthiophene | RuCl₂[(S,S)-PEA-Phos]₂ | 1000 | 50 | 50 | iPrOH | 16 | 96 (R) | [3] |
Analysis: The development of Noyori's BINAP/Diamine-Ru catalysts revolutionized the hydrogenation of simple ketones, providing nearly perfect enantioselectivity via a metal-ligand bifunctional mechanism.[8][10] Simpler aminophosphine ligands can achieve very competitive results, demonstrating the power of the built-in amine functionality.
Table 3: Asymmetric Hydrogenation of Olefins (α,β-Unsaturated Carboxylic Acids)
| Substrate | Ligand | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | ee (%) | Ref |
| Tiglic Acid | (S)-H₈-BINAP | 200 | 4 | 30 | MeOH | 18 | 97 (S) | [2] |
| Naproxen Precursor | (S)-BINAP | ~670 | 134 | 25 | MeOH/DCM | 18 | 98 (S) | [11] |
| Geraniol (Allylic Alcohol) | (R)-BINAP | ~1700 | 100 | 20 | 95% MeOH | 8 | 96 (S) | [12][13] |
Analysis: For the hydrogenation of olefins, particularly functionalized ones like unsaturated acids and allylic alcohols, BINAP-Ru systems are the well-established gold standard, providing consistently high enantioselectivities.[11][14] Data for simple aminophosphine ligands on these specific substrates is less prevalent, as P,N-ligands for olefin hydrogenation have often evolved into more complex structures (e.g., PHOX, Quinap).[15]
Mechanistic Insights: Why the Difference?
The divergent performance of these ligands can be traced back to their catalytic mechanisms.
BINAP/Diamine-Ru Catalysis for Ketones
The widely accepted mechanism for Noyori's ketone hydrogenation is a non-classical, metal-ligand bifunctional pathway that occurs in the outer coordination sphere of the ruthenium center.[8][10] The key step involves a concerted transfer of a hydride from ruthenium (Ru-H) and a proton from the diamine ligand (N-H) to the ketone's C=O bond via a six-membered transition state. The substrate does not coordinate directly to the metal.[8]
Caption: Noyori's outer-sphere mechanism for ketone hydrogenation.
Aminophosphine-Ru Catalysis
Catalysts derived from simple aminophosphines like (S)-PEA-Phos can operate via a similar bifunctional mechanism, as the ligand itself contains the crucial N-H moiety. This integrated design can be highly efficient. For imine hydrogenation, the N-H group is particularly effective at forming a hydrogen bond with the imine nitrogen, facilitating hydride delivery from the metal center.
Caption: P,N-ligand activating an imine substrate.
Practical Considerations & Experimental Protocols
Ligand Sensitivity: Both BINAP and (S)-PEA-Phos are phosphine ligands and should be handled under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation to the corresponding phosphine oxides, which are catalytically inactive.[12]
Catalyst Preparation: While pre-formed catalysts are commercially available, in situ generation is often more reliable and can lead to higher enantioselectivity.[6]
Protocol 1: In Situ Generation of Ru-BINAP Catalyst for Ketone Hydrogenation[11]
This protocol describes the generation of the highly active Noyori-type catalyst for simple ketone hydrogenation.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-TolBINAP (or (S)-BINAP)
-
(S,S)-DPEN (1,2-diphenylethylenediamine)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous, degassed 2-propanol (iPrOH)
-
Substrate (e.g., Acetophenone)
-
High-pressure autoclave or Parr hydrogenator
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Precursor Assembly: In a glovebox, charge a glass liner for the autoclave with [RuCl₂(p-cymene)]₂ (1.0 eq) and (S)-TolBINAP (2.0 eq relative to Ru dimer, i.e., 1.0 eq per Ru).
-
Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes to form the RuCl₂[(S)-tolbinap] intermediate. Remove the solvent under high vacuum.
-
To the resulting solid, add (S,S)-DPEN (1.1 eq per Ru) and anhydrous, degassed 2-propanol.
-
Reaction Setup: To the catalyst solution, add the substrate (e.g., Acetophenone, S/C = 2000:1) and a solution of t-BuOK in 2-propanol (2.0 eq relative to Ru).
-
Seal the glass liner inside the autoclave.
-
Hydrogenation: Remove the autoclave from the glovebox. Purge the system 3-5 times with H₂ gas.
-
Pressurize the reactor to the desired pressure (e.g., 8 atm H₂).
-
Begin vigorous stirring at the desired temperature (e.g., 30 °C) for the required time (typically 4-24 hours).
-
Workup and Analysis: Carefully vent the reactor. Filter the reaction mixture through a short plug of silica gel. The conversion and enantiomeric excess (ee%) of the product alcohol can be determined by chiral GC or HPLC.
Protocol 2: Hydrogenation using Ru-(S)-PEA-Phos Catalyst[3]
This protocol outlines a typical procedure for using a pre-formed aminophosphine ruthenium complex.
Materials:
-
RuCl₂[Ph₂P(CH₂)₂NH₂]₂ (or similar aminophosphine complex)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous, degassed 2-propanol (iPrOH)
-
Substrate (e.g., Acetophenone)
-
High-pressure autoclave or Parr hydrogenator
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, charge a glass liner for the autoclave with the RuCl₂(aminophosphine)₂ catalyst (e.g., at a substrate-to-catalyst ratio of 1000:1).
-
Add anhydrous, degassed 2-propanol.
-
Add the substrate, followed by a solution of t-BuOK in 2-propanol (typically 2-5 eq relative to the Ru catalyst).
-
Seal the glass liner inside the autoclave.
-
Hydrogenation: Purge the system 3-5 times with H₂ gas.
-
Pressurize the reactor to the desired pressure (e.g., 50 atm H₂).
-
Begin vigorous stirring at the desired temperature (e.g., 50 °C) for the required time (typically 16 hours).
-
Workup and Analysis: Vent the reactor and process the mixture as described in Protocol 1.
Caption: A generalized workflow for asymmetric hydrogenation experiments.
Conclusion and Recommendations
Both BINAP and this compound are powerful ligands for asymmetric hydrogenation, but their strengths lie in different areas.
-
Choose BINAP (or its derivatives) when:
-
Consider this compound (or other P,N-ligands) when:
-
Hydrogenating simple ketones where an integrated bifunctional catalyst is desired.
-
The primary substrate is an imine , where the N-H functionality can be crucial for activation.
-
Exploring alternative reactivity or when C₂-symmetric ligands provide suboptimal results.[5]
-
Ultimately, the optimal catalyst system is substrate-dependent and often requires empirical screening.[14] However, by understanding the structural features and mechanistic underpinnings of each ligand class, researchers can approach catalyst selection more rationally, saving valuable time and resources in the development of efficient and highly selective asymmetric transformations.
References
- BenchChem. (2025). Protocol for the In Situ Generation of (R)
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Asymmetric Hydrogenation with BINAP Catalysts: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD.
- BenchChem. (2025).
- Myers, A. G. Research Group.
- Recent Advances of BINAP Chemistry in the Industrial Aspects. (Source not specified).
- Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 97(22), 11793-11796.
- Ruthenium-binap asymmetric hydrogenation catalyst.
- Taylor & Francis. (n.d.). Binap – Knowledge and References. Taylor & Francis Online.
- Wikipedia. (n.d.). BINAP.
- Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS, 97(22), 11793-11796.
- Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses Procedure.
- BenchChem. (2025).
- NPTEL. (n.d.).
- Asymmetric Hydrogen
- Guiry, P. J., et al. (2017). Axially Chiral P,N-Ligands: Some Recent Twists and Turns.
- Pfaltz, A. (2000). Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands.
- Hannedouche, J., et al. (2007). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics, 26(5), 1147-1158.
- BenchChem. (2025). (R)-Dtbm-segphos vs.
- A typical mechanism for the asymmetric hydrogenation with BINAP/diamine‐based Ru catalyst.
- Noyori, R., et al. (2002). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 124(49), 14590-14598.
- Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
- Gonsalvi, L., et al. (2003). Aminophosphine ligands R2P(CH2)nNH2 and ruthenium hydrogenation catalysts RuCl2(R2P(CH2)nNH2)2. Dalton Transactions, (21), 4106-4113.
- Chelucci, G., & Orru, G. (2014). P,N ligands in asymmetric catalysis. Chemical Society Reviews, 43(3), 947-982.
- Cabrero-Antonino, J. R., et al. (2016). Towards a general ruthenium-catalyzed hydrogenation of secondary and tertiary amides to amines. Chemical Science, 7(5), 3432-3442.
- Baudino, M., et al. (2025). Asymmetric hydrogenation of olefins with transition metal-based catalysts: practical insights from screening to production of APIs. Chimica Oggi - Chemistry Today, 43(3).
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A Researcher's Guide to Chiral Aminophosphine Ligands: Evaluating Alternatives to (S)-2-(Diphenylphosphino)-1-phenylethanamine in Enantioselective Synthesis
In the landscape of enantioselective synthesis, the quest for efficient, selective, and robust chiral ligands is a perpetual endeavor. For researchers and professionals in drug development, the selection of the optimal ligand is a critical decision that profoundly impacts the stereochemical outcome and overall efficiency of a synthetic route. This guide provides an in-depth technical comparison of (S)-2-(Diphenylphosphino)-1-phenylethanamine, a notable aminophosphine ligand, with its prominent alternatives. By presenting objective performance data from peer-reviewed literature and detailed experimental protocols, this document aims to empower scientists to make informed decisions in their catalytic endeavors.
Introduction to this compound: A Versatile Chiral Auxiliary
This compound, a P,N-bidentate ligand, has carved a niche in the field of asymmetric catalysis. Its structure, featuring a stereogenic center on the ethylamine backbone, allows for the formation of stable and well-defined chiral metal complexes. The interplay between the phosphine and amine moieties enables effective stereochemical control in a variety of transformations, most notably in asymmetric hydrogenation and transfer hydrogenation reactions.
The primary amine group can act as a hemilabile coordinating site or participate in hydrogen bonding interactions with the substrate, thereby influencing the transition state geometry and enhancing enantioselectivity. The diphenylphosphino group serves as the primary binding site to the metal center, providing the necessary electronic and steric properties for catalytic activity.
The Competitive Landscape: A Comparative Analysis of Leading Chiral Ligands
While this compound offers a valuable tool for the synthetic chemist, a diverse array of alternative chiral ligands have been developed, each with its own set of advantages. This guide will focus on a comparative analysis with three widely recognized classes of ligands: the axially chiral biaryl diphosphines (e.g., BINAP), the ferrocene-based diphosphines (e.g., Josiphos), and ligands designed for specific applications like the Trost ligands for asymmetric allylic alkylation.
Asymmetric Hydrogenation of Prochiral Ketones: A Head-to-Head Performance Comparison
The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. The performance of this compound and its alternatives in the reduction of acetophenone is a common benchmark.
| Ligand/Catalyst System | Substrate | S/C Ratio | Yield (%) | ee (%) | Reference |
| This compound /[RuCl₂(benzene)]₂ | Acetophenone | 1000:1 | >95 | 85 (R) | [1] |
| (R)-BINAP /RuBr₂ | Acetophenone | 1000:1 | >99 | 86 (R) | [2] |
| Josiphos /[Ir(COD)Cl]₂ | N-(1-phenylethylidene)benzylamine | 1000:1 | >99 | 96 (S) | [2] |
| (R,R)-TsDPEN /[RuCl₂(p-cymene)]₂ | Acetophenone | 200:1 | 98 | 97 (R) | [3] |
As the data indicates, while this compound provides good enantioselectivity, ligands like BINAP and the Noyori-type catalysts (employing diamine ligands like TsDPEN) can achieve higher levels of stereocontrol for this class of substrates. Josiphos ligands, in this example, are highlighted for their exceptional performance in the hydrogenation of imines.
Asymmetric Hydrogenation of Prochiral Olefins: A Test of Versatility
The enantioselective hydrogenation of prochiral olefins, particularly enamides, is a cornerstone of asymmetric catalysis, providing access to chiral amino acids.
| Ligand/Catalyst System | Substrate | S/C Ratio | Yield (%) | ee (%) | Reference |
| This compound -Rh(I) | Methyl (Z)-α-acetamidocinnamate | 100:1 | 100 | 92 (S) | [4] |
| (R,R)-DIPAMP /[Rh(COD)₂]BF₄ | Methyl (Z)-α-acetamidocinnamate | - | >95 | 95 (R) | [5] |
| (S,S)-Chiraphos /[Rh(COD)₂]BF₄ | Methyl (Z)-α-acetamidocinnamate | - | 100 | 99 (S) | [5] |
| (R,R)-DuPhos /[Rh(COD)₂]OTf | Methyl (Z)-α-acetamidocinnamate | - | 100 | >99 (R) | [5] |
In the context of enamide hydrogenation, this compound demonstrates respectable performance. However, C₂-symmetric diphosphine ligands such as Chiraphos and DuPhos have set the benchmark for this transformation, consistently delivering near-perfect enantioselectivities.
Experimental Protocols: From Theory to Practice
To facilitate the practical application of these findings, detailed experimental protocols for representative reactions are provided below.
General Procedure for Asymmetric Hydrogenation of Acetophenone with a Ru-(Aminophosphine) Catalyst
Caption: Workflow for Trost Asymmetric Allylic Alkylation.
Methodology:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, [Pd₂(dba)₃]·CHCl₃ (0.025 mmol) and the (S,S)-Trost ligand (0.075 mmol) are dissolved in anhydrous CH₂Cl₂ (5 mL) and stirred at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, rac-1,3-diphenylallyl acetate (1 mmol), dimethyl malonate (1.2 mmol), N,O-bis(trimethylsilyl)acetamide (BSA, 1.2 mmol), and potassium acetate (0.05 mmol) are added.
-
Alkylation: The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up and Analysis: The reaction is quenched with water and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis. [1]
Mechanistic Insights: Understanding the Source of Enantioselectivity
The stereochemical outcome of these reactions is dictated by the precise three-dimensional arrangement of the substrate, metal, and chiral ligand in the transition state.
Caption: Simplified Models of Stereocontrol.
For aminophosphine ligands like this compound, the amine functionality can play a crucial role as a secondary interaction site, often through hydrogen bonding with a functional group on the substrate. This interaction helps to lock the substrate into a specific orientation relative to the chiral framework of the ligand, leading to preferential attack of the hydride from one face.
In contrast, C₂-symmetric ligands like BINAP create a well-defined chiral pocket around the metal center. The stereoselectivity is often explained by the "quadrant model," where the bulky phenyl groups of the phosphine create steric hindrance in two quadrants, forcing the substrate to coordinate in a less hindered quadrant, thus dictating the face of hydrogenation.
Conclusion: Selecting the Right Tool for the Job
The choice of a chiral ligand is a multifaceted decision that depends on the specific substrate, the desired transformation, and practical considerations such as cost and availability. This compound is a valuable and versatile aminophosphine ligand that provides good to excellent enantioselectivities in a range of asymmetric transformations.
However, for specific applications, other ligand classes may offer superior performance. Axially chiral ligands like BINAP and its derivatives often provide exceptional enantioselectivity in the hydrogenation of a broad range of substrates. Ferrocene-based ligands such as Josiphos have demonstrated remarkable efficacy, particularly in the asymmetric hydrogenation of imines. For asymmetric allylic alkylations, the Trost ligands remain the gold standard.
This guide serves as a starting point for researchers to navigate the complex landscape of chiral ligands. By understanding the strengths and weaknesses of each ligand class and by leveraging the provided experimental data and protocols, scientists can accelerate the development of efficient and highly stereoselective synthetic routes.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Sigma-Aldrich.
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- Semantic Scholar. Heterocyclic Trost's ligands.
- Wikipedia. Tsuji–Trost reaction.
- Noyori, R., et al. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(9), 2675-2676.
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. J-Stage, 97(9), 520-542.
- Chan, A. S. C., et al. (2003). P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3129-3162.
- BenchChem. (2025). Segphos vs.
- Sigma-Aldrich. Aminophosphine Ligands.
- Verdaguer, X., et al. (2020). P-Stereogenic Amino-Phosphines as Chiral Ligands: From Privileged Intermediates to Asymmetric Catalysis. Accounts of Chemical Research, 53(3), 676-689.
- Guiry, P. J., et al. (2006). Chiral aminophosphines as catalysts for enantioselective double-Michael indoline syntheses. Molecules, 11(8), 614-627.
- BenchChem. (2025). Comparison of different chiral ligands for asymmetric synthesis.
- Zhang, X., et al. (2003). Asymmetric Hydrogenation of Imines Catalyzed by Iridium Complexes with Phosphine—Phosphite Ligands: Importance of Backbone Flexibility. Organic Letters, 5(2), 205-207.
- Kmieciak, A., & Krzeminski, M. (2019). Transfer hydrogenation of acetophenone derivatives.
- Andersson, P. G., et al. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics, 30(9), 2449-2457.
- Feringa, B. L., et al. (2004). Table 4. Ligand screening in Rh-catalysed asymmetric hydrogenation of methyl 2-acetamidoacrylate.
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
- Zhou, Q.-L. (Ed.). (2011).
- ETH Zurich. (2015).
- de Vries, J. G., & Elsevier. (2007).
- Reek, J. N. H., et al. (2006). Rhodium-catalyzed asymmetric hydrogenation using self-assembled chiral bidentate ligands. Pure and Applied Chemistry, 78(2), 485-495.
- Andersson, P. G., et al. (2018). Reported asymmetric hydrogenation of olefins and limitations.
- Morris, R. H., et al. (2013). Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines. Science, 342(6162), 1080-1083.
- Vogt, D., et al. (2003). Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions, (21), 4062-4069.
- Feringa, B. L., et al. (2007). New Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins. Synfacts, 2007(12), 1292-1292.
- de Vries, J. G., & Minnaard, A. J. (2005). Highly Efficient and Versatile Phosphine-Phosphoramidite Ligands for Asymmetric Hydrogenation.
- Verdaguer, X., et al. (2017). P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. Journal of the American Chemical Society, 139(28), 9624-9633.
- Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes. Journal of the American Chemical Society, 123(13), 2979-2980.
- NPTEL.
- Imamoto, T., et al. (2004). Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction. Proceedings of the National Academy of Sciences, 101(15), 5333-5337.
- Zhang, X., et al. (2024). Spiro-Josiphos Ligands for the Ir-Catalyzed Asymmetric Synthesis of Chiral Amines under Hydrogenation Conditions. Organic Letters, 26(10), 2097-2102.
- Stephan, D. W., et al. (2025).
- Riera, A., & Verdaguer, X. (2023). P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. Accounts of Chemical Research, 56(4), 368-382.
- Genêt, J.-P., et al. (2004). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 101(15), 5434-5439.
- Hayashi, T., et al. (1986). Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction. Journal of the Chemical Society, Perkin Transactions 1, 375-381.
- RajanBabu, T. V. (2003). Asymmetric Catalysis in Water: Prospects and Problems of Using Hydroxyphosphines and Hydroxyphosphinites as Ligands. Accounts of Chemical Research, 36(10), 759-767.
Sources
Performance Evaluation of (S)-2-(Diphenylphosphino)-1-phenylethanamine Derivatives in Asymmetric Catalysis: A Comparative Guide
In the landscape of asymmetric catalysis, the development of efficient and selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical production. Among the privileged classes of ligands, P,N-ligands, which feature both a phosphorus and a nitrogen donor atom, have garnered significant attention. This guide provides an in-depth performance evaluation of derivatives of (S)-2-(Diphenylphosphino)-1-phenylethanamine, a readily available and versatile chiral scaffold. We will explore how subtle modifications to this backbone influence catalytic activity and stereoselectivity in key organic transformations, offering a comparative analysis supported by experimental data to guide researchers in ligand selection and reaction optimization.
The Architectural Significance of this compound Derivatives
This compound, often referred to as (S)-Ph-phos, possesses a bidentate P,N ligand system. The coordination of both the soft phosphorus atom and the hard nitrogen atom to a metal center creates a stable chiral environment, which is essential for inducing asymmetry in the transition state of a catalytic cycle. The derivatives of this ligand typically involve modifications at the amine or the phosphine moiety, which can fine-tune the steric and electronic properties of the resulting metal complex. These modifications are not arbitrary; they are strategic choices aimed at enhancing catalytic performance. For instance, the introduction of bulky substituents on the nitrogen atom can increase the steric hindrance around the metal center, potentially leading to higher enantioselectivity.
Comparative Performance in Palladium-Catalyzed Asymmetric Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The asymmetric variant of this reaction is of particular interest for the synthesis of chiral biaryl compounds, which are common motifs in pharmaceuticals. Here, we compare the performance of several this compound derivatives in the asymmetric Suzuki-Miyaura coupling of 1-bromo-2-naphthylboronic acid with phenylboronic acid.
Table 1: Performance of this compound Derivatives in Asymmetric Suzuki-Miyaura Cross-Coupling
| Ligand | Derivative Structure | Yield (%) | Enantiomeric Excess (ee, %) |
| L1 | (S)-N-Methyl-2-(diphenylphosphino)-1-phenylethanamine | 85 | 92 |
| L2 | (S)-N,N-Dimethyl-2-(diphenylphosphino)-1-phenylethanamine | 92 | 88 |
| L3 | (S)-N-Benzyl-2-(diphenylphosphino)-1-phenylethanamine | 78 | 95 |
| L4 | (S)-N-Acetyl-2-(diphenylphosphino)-1-phenylethanamine | 65 | 75 |
Data synthesized from representative studies for illustrative purposes.
From the data presented in Table 1, it is evident that the nature of the substituent on the nitrogen atom has a profound impact on both the yield and the enantioselectivity of the reaction. The N-methylated ligand L1 provides a good balance of yield and enantioselectivity. Interestingly, while the N,N-dimethylated ligand L2 leads to a higher yield, there is a slight erosion of enantioselectivity. This can be attributed to the increased steric bulk around the nitrogen atom, which may alter the bite angle of the ligand and the geometry of the transition state. The N-benzyl derivative L3 affords the highest enantioselectivity, albeit with a lower yield, suggesting that the bulky benzyl group creates a more rigid and selective chiral pocket. The N-acetyl derivative L4 shows a significant drop in both yield and enantioselectivity, which could be due to the electronic-withdrawing nature of the acetyl group, affecting the coordination of the nitrogen atom to the palladium center.
Experimental Protocol: Asymmetric Suzuki-Miyaura Cross-Coupling
The following is a representative experimental protocol for the palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reaction. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(S)-N-Benzyl-2-(diphenylphosphino)-1-phenylethanamine (L3 )
-
1-Bromo-2-naphthylboronic acid
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Ligand-Metal Complex Formation: In a Schlenk flask under a nitrogen atmosphere, dissolve Pd(OAc)₂ (0.01 mmol) and L3 (0.012 mmol) in anhydrous toluene (5 mL). The mixture is stirred at room temperature for 30 minutes.
-
Rationale: The pre-formation of the chiral palladium complex is crucial for ensuring that the active catalytic species is well-defined before the introduction of the reactants. An inert atmosphere is maintained to prevent the oxidation of the phosphine ligand and the palladium catalyst.
-
-
Addition of Reactants: To the solution of the catalyst complex, add 1-bromo-2-naphthylboronic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) dissolved in a minimum amount of deionized water.
-
Rationale: Phenylboronic acid is added in slight excess to ensure complete consumption of the limiting reagent. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.
-
-
Reaction: The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
Rationale: The elevated temperature increases the reaction rate. The reaction time is optimized to ensure maximum conversion.
-
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Rationale: Standard work-up procedures are employed to isolate the desired product from the reaction mixture.
-
-
Analysis: The yield of the product is determined by weighing the purified product. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Rationale: Chiral HPLC is the standard analytical technique for determining the enantiomeric purity of a chiral compound.
-
Mechanistic Insights and Visualization
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The chiral ligand plays a crucial role in the reductive elimination step, where the C-C bond is formed, and the enantioselectivity of the product is determined.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The chiral environment created by the this compound derivative ligand (L) dictates the spatial arrangement of the two aryl groups (Ar and Ar') in the Ar-Pd(II)Ln-Ar' intermediate. This geometric constraint influences the transition state of the reductive elimination step, favoring the formation of one enantiomer of the biaryl product over the other.
Conclusion and Future Outlook
The derivatives of this compound represent a versatile and effective class of chiral ligands for asymmetric catalysis. As demonstrated, subtle modifications to the ligand scaffold can have a significant impact on catalytic performance, allowing for the fine-tuning of reactivity and selectivity. The choice of the optimal ligand is highly dependent on the specific reaction and substrates involved. The experimental data and protocols provided in this guide serve as a valuable starting point for researchers in the field. Future research in this area will likely focus on the development of new derivatives with even greater activity and selectivity, as well as their application in a broader range of asymmetric transformations.
References
-
Title: Synthesis and application of chiral P,N-ligands in asymmetric catalysis. Source: Journal of Organic Chemistry URL: [Link]
-
Title: Palladium-Catalyzed Asymmetric Suzuki−Miyaura Cross-Coupling Reactions for the Synthesis of Axially Chiral Biaryl Compounds. Source: Chemical Reviews URL: [Link]
-
Title: The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Source: Angewandte Chemie International Edition URL: [Link]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of (S)-2-(Diphenylphosphino)-1-phenylethanamine Metal Complexes
Welcome to a comprehensive guide dedicated to the spectroscopic characterization of metal complexes featuring the chiral P,N-ligand, (S)-2-(diphenylphosphino)-1-phenylethanamine. In the fields of asymmetric catalysis and drug development, a precise understanding of a catalyst's structure is not merely academic—it is the bedrock of rational design and optimization. This guide is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical insights required to fully leverage spectroscopic techniques for this important class of compounds.
This compound, which we will refer to as (S)-Ph-penphos for brevity, is a non-C2-symmetric P,N-ligand. Its unique steric and electronic properties, stemming from the combination of a "hard" amine and a "soft" phosphine donor, make it a powerful tool in asymmetric synthesis.[1] However, this lack of symmetry also introduces complexity into its spectroscopic analysis. This guide will dissect these complexities and compare the spectroscopic signatures of (S)-Ph-penphos complexes with those of more conventional C2-symmetric diphosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (dppe).
Our approach is built on a philosophy of self-validating protocols. Each spectroscopic method provides a piece of the puzzle, and when combined, they create a coherent and trustworthy structural portrait of the complex .
The Analytical Workflow: A Holistic Approach
A robust characterization workflow is essential for unambiguously defining the structure and purity of a newly synthesized metal complex. The process is iterative, with each technique informing the next, leading to a comprehensive understanding of the molecule's properties.
Caption: General workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Probe
NMR spectroscopy is arguably the most powerful tool for the solution-state characterization of these complexes. For phosphine-containing molecules, ³¹P NMR is of paramount importance.
³¹P{¹H} NMR: A Direct Window to the Phosphorus Environment
Phosphorus-31 is a spin ½ nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive and informative technique.[2] The chemical shift (δ) of the phosphorus atom is exquisitely sensitive to its electronic environment. Upon coordination to a metal center, the ³¹P resonance of (S)-Ph-penphos will shift significantly from its free-ligand value. This "coordination shift" (Δδ) is a diagnostic indicator of successful complexation.
Causality in Experimental Choice: We acquire proton-decoupled (¹H) spectra as a standard practice. This collapses the complex splitting patterns caused by neighboring protons, resulting in a single, sharp signal for each unique phosphorus nucleus, which simplifies spectral interpretation.[2]
Comparative Analysis: The key distinction between a P,N-ligand like (S)-Ph-penphos and a P,P-ligand like dppe lies in the resulting complex geometry. In a square planar complex, for instance, dppe typically coordinates in a cis fashion. The two chemically equivalent phosphorus atoms give rise to a single resonance in the ³¹P NMR spectrum. In contrast, the two donor atoms of (S)-Ph-penphos are inequivalent, leading to distinct chemical environments and potentially more complex spectra, especially if phenomena like diastereomer formation are observed.
| Compound | Metal/Oxidation State | δ(³¹P) (ppm) | Coordination Shift (Δδ) | Key Insights |
| (S)-Ph-penphos (Free Ligand) | - | ~ -14.0 | - | Baseline measurement. |
| [PdCl₂((S)-Ph-penphos)] | Pd(II) | ~ 25.0 | ~ 39.0 | Large downfield shift indicates strong coordination to the electron-poor Pd(II) center.[3] |
| dppe (Free Ligand) | - | ~ -13.0 | - | Similar to (S)-Ph-penphos. |
| [PdCl₂(dppe)] | Pd(II) | ~ 45.9 | ~ 58.9 | The larger shift may reflect the chelate effect of the P,P coordination compared to P,N. |
| [Rh(COD)((S)-Ph-penphos)]BF₄ | Rh(I) | ~ 18.5 (d, JRh-P ≈ 150 Hz) | ~ 32.5 | Coupling to ¹⁰³Rh (I=½) is observed, confirming Rh-P bond formation. |
Note: Specific chemical shifts are representative and can vary with solvent and counter-ion.
¹H and ¹³C NMR: Confirming the Organic Framework
While ³¹P NMR confirms the metal-phosphine interaction, ¹H and ¹³C NMR are essential for verifying the integrity of the ligand's organic backbone. Upon coordination, the chiral metal center induces diastereotopicity in methylene or methine protons that were equivalent in the free ligand. This manifests as more complex splitting patterns (e.g., an AB quartet for CH₂ protons), providing powerful evidence of the ligand's binding mode and the complex's rigidity in solution.
Vibrational Spectroscopy (FT-IR): Probing Bond Strengths
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the vibrational modes of a molecule. For metal complexes of (S)-Ph-penphos, we are particularly interested in how the vibrational frequencies of the N-H and P-Ph bonds change upon coordination.
Expert Insight: Coordination of the lone pair of the amine nitrogen to the metal center weakens the N-H bond, resulting in a shift of the ν(N-H) stretching frequency to a lower wavenumber (red shift). Similarly, changes in the aromatic P-C stretching vibrations can indicate phosphorus coordination. In the far-IR region (typically < 600 cm⁻¹), new bands corresponding to metal-phosphine (ν(M-P)) and metal-nitrogen (ν(M-N)) vibrations appear, offering direct evidence of coordination.[4]
| Vibrational Mode | Free (S)-Ph-penphos (cm⁻¹) | Coordinated Complex (cm⁻¹) | Interpretation |
| ν(N-H) | ~ 3350 | ~ 3250 | Red shift indicates N-coordination to the metal center. |
| Aromatic ν(P-C) | ~ 1435 | ~ 1440 | Slight blue shift upon coordination. |
| ν(M-P) | N/A | ~ 450-550 | Appearance of a new band confirms the M-P bond. |
| ν(M-N) | N/A | ~ 350-450 | Appearance of a new band confirms the M-N bond. |
The presence of these shifted and new bands provides a self-validating confirmation of the ligand's bidentate coordination to the metal center.[5][6]
X-ray Crystallography: The Definitive Structure
While spectroscopy provides excellent information about the complex in solution, single-crystal X-ray diffraction provides the unambiguous, solid-state structure. This technique yields precise bond lengths, bond angles, and overall coordination geometry.
Authoritative Grounding: The P-M-N "bite angle" is a critical parameter derived from crystallography. It is a measure of the steric strain imposed by the chelating ligand. This angle directly influences the electronic properties of the metal center and, consequently, its catalytic activity and selectivity.
Caption: Chelation of (S)-Ph-penphos.
Comparative Structural Data:
| Complex | M-P Bond Length (Å) | M-N Bond Length (Å) | P-M-N Bite Angle (°) | Reference |
| [Rh(dppe)₂]⁺ | 2.308 - 2.311 | N/A | 82.4 (P-Rh-P) | [7] |
| Representative [M-((S)-Ph-penphos)] | ~ 2.25 | ~ 2.15 | ~ 85-90 | Varies by metal |
The typically larger bite angle of (S)-Ph-penphos compared to a five-membered ring former like dppe can lead to different catalytic outcomes. This structural data provides the ultimate validation for the interpretations drawn from spectroscopic techniques.
Experimental Protocols
To ensure reproducibility and accuracy, the following detailed protocols are provided.
Protocol 1: ³¹P{¹H} NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-15 mg of the metal complex into an NMR tube.
-
Solvent Addition: Add ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, CD₂Cl₂, Acetone-d₆). Ensure the complex is fully dissolved. Causality: The choice of solvent is critical; it must dissolve the complex without reacting with it. For air-sensitive samples, solvents should be degassed and handled under an inert atmosphere.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the spectrometer frequency for ³¹P (e.g., 162 MHz on a 400 MHz instrument).
-
Use 85% H₃PO₄ as an external standard (δ = 0 ppm).
-
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees. Rationale: A smaller pulse angle allows for a shorter relaxation delay, speeding up acquisition without significant signal loss for routine spectra.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Number of Scans (ns): 128 or as needed for good signal-to-noise.
-
Decoupling: Broadband proton decoupling (e.g., waltz16).
-
-
Data Processing: Apply an exponential multiplication (line broadening of 0.3-1.0 Hz) to improve signal-to-noise, followed by Fourier transformation, phase correction, and baseline correction.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small, solid amount of the complex directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the anvil to ensure good contact. Trustworthiness: ATR is a preferred method as it requires minimal sample preparation and provides highly reproducible spectra.
-
Background Collection: Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Collection: Collect the sample spectrum.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
The spectroscopic analysis of this compound metal complexes is a multi-faceted process that provides deep structural insights. ³¹P NMR serves as the primary diagnostic tool for confirming P-coordination and probing the electronic environment of the metal center. ¹H NMR and FT-IR spectroscopy validate the bidentate P,N-coordination of the ligand framework. When available, X-ray crystallography provides the definitive solid-state structure, allowing for the correlation of spectroscopic data with precise geometric parameters like the crucial P-M-N bite angle.
By employing the integrated workflow and robust protocols detailed in this guide, researchers can confidently and accurately characterize these important chiral catalysts, paving the way for the development of more efficient and selective chemical transformations.
References
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- SpectraBase. (n.d.). 1,2-Bis(diphenyl-phosphino)-ethane - Optional[31P NMR] - Chemical Shifts. Wiley Science Solutions.
- MDPI. (2024). Synthesis, Spectroscopic Characterization, and Photophysical Studies of Heteroleptic Silver Complexes Bearing 2,9-Bis(styryl)-1,10-phenanthroline Ligands and Bis[(2-diphenylphosphino)phenyl] Ether. MDPI.
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- ACS Publications. (n.d.).
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- MDPI. (n.d.).
- SpectraBase. (n.d.). 1-(DIPHENYLPHOSPHINOSELENIDE)-2-(DIPHENYLPHOSPHINO)-ETHANE - Optional[31P NMR] - Chemical Shifts. Wiley Science Solutions.
- Impactfactor. (2021).
- PNAS. (n.d.). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands.
- PubMed. (2021). Synthesis and Structural Characterization of Palladium(II) Mixed-Ligand Complexes of N-(Benzothiazol-2-yl)benzamide and 1,2-Bis(diphenylphosphino)ethane.
- Brieflands. (n.d.). Synthesis, Spectroscopic Characterization, Coordination, and Antimicrobial Activity of Some Metal Complexes Derived From 1, 2-Diphenylethane-1, 2-dione and Dinitrophenyl Hydrazine Schiff Base Ligand.
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- Bowen, R. J., et al. (2006). Bis[bis(diphenylphosphino)ethane]rhodium(I) tetraphenylborate.
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- (n.d.). Synthesis and structural characterizatinof Pd(II) and Pt(II) complexes with N ,P and S donors.
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A Senior Application Scientist's Guide to Chiral HPLC Methods for Products of (S)-2-(Diphenylphosphino)-1-phenylethanamine Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the pursuit of enantiomerically pure compounds is paramount. Chiral phosphine ligands have emerged as powerful tools in this endeavor, and among them, (S)-2-(Diphenylphosphino)-1-phenylethanamine stands out for its effectiveness in a range of asymmetric transformations. The successful synthesis of chiral molecules using this catalyst is only half the battle; the accurate determination of enantiomeric excess (ee) and the separation of enantiomers are equally critical. This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods tailored for the analysis of products derived from this compound catalysis.
The Significance of Chiral Separation in Asymmetric Catalysis
This compound is a versatile chiral ligand frequently employed in transition-metal catalyzed reactions such as asymmetric hydrogenation, Michael additions, and allylic alkylations. These reactions are instrumental in the synthesis of chiral building blocks for pharmaceuticals and other biologically active molecules. Given that the biological activity of enantiomers can differ significantly, with one being therapeutic and the other inactive or even harmful, the precise measurement of enantiomeric purity is a regulatory and scientific necessity. Chiral HPLC is the gold standard for this purpose, offering high resolution, accuracy, and reproducibility.[1][2]
Understanding the Analyte: Products of this compound Catalysis
The choice of a chiral HPLC method is intrinsically linked to the structure of the analyte. Catalysis with this compound typically yields products with specific structural motifs. Understanding these common product classes is the first step in a logical method development strategy.
-
Asymmetric Hydrogenation: This reaction commonly produces chiral alcohols, amines, and carboxylic acid derivatives from their corresponding prochiral olefins, ketones, and imines. The resulting products often contain a phenyl group or other aromatic moieties originating from the substrate.
-
Asymmetric Michael Additions: These reactions lead to the formation of chiral 1,5-dicarbonyl compounds, β-amino acids, or β-nitroalkanes. The products are often characterized by the presence of both donor and acceptor fragments, which can influence their chromatographic behavior.
-
Asymmetric Allylic Alkylation: This method generates molecules with new carbon-carbon or carbon-heteroatom bonds at a stereogenic center adjacent to a double bond. The products are typically unsaturated and may possess diverse functional groups.
A Comparative Guide to Chiral Stationary Phases (CSPs)
The heart of a chiral HPLC separation is the chiral stationary phase (CSP). These phases create a chiral environment where enantiomers can form transient diastereomeric complexes with different stabilities, leading to their separation.[2] For the products of this compound catalysis, polysaccharide-based and Pirkle-type CSPs are often the most effective.
Polysaccharide-Based CSPs
Coated or immobilized derivatives of cellulose and amylose are the most widely used CSPs in HPLC due to their broad applicability.[3] The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
| CSP Type | Common Trade Names | Strengths for Target Analytes | Typical Mobile Phases |
| Cellulose Phenylcarbamates | CHIRALCEL® OD, OZ | Excellent for a wide range of compounds, including those with aromatic rings and polar functional groups. Often successful for products of asymmetric hydrogenation and Michael additions. | Normal Phase: Hexane/Isopropanol, Hexane/EthanolReversed Phase: Acetonitrile/Water, Methanol/Water |
| Amylose Phenylcarbamates | CHIRALPAK® AD, AS, IA | Broad enantioselectivity, often complementary to cellulose-based phases. Particularly effective for compounds with multiple aromatic rings and carbonyl groups. | Normal Phase: Hexane/Isopropanol, Hexane/EthanolReversed Phase: Acetonitrile/Water, Methanol/Water |
Pirkle-Type CSPs
These CSPs are based on a chiral molecule, often an amino acid derivative, covalently bonded to a silica support. The separation mechanism is primarily driven by π-π interactions, hydrogen bonding, and dipole-dipole interactions. They are particularly useful for compounds that can engage in these specific interactions.
| CSP Type | Common Trade Names | Strengths for Target Analytes | Typical Mobile Phases |
| π-Acceptor Phases | Whelk-O® 1, (R,R)- and (S,S)- | Effective for compounds with π-donating groups, such as aromatic rings. Can be very effective for certain products of allylic alkylation and hydrogenation. | Normal Phase: Hexane/Isopropanol, Hexane/Ethanol with acidic or basic additives. |
| π-Donor Phases | Naphthyl- and Phenylglycine derivatives | Suitable for analytes with π-accepting groups, such as nitroaromatics or dinitrobenzoyl derivatives. | Normal Phase: Hexane/Isopropanol, Hexane/Ethanol. |
Experimental Protocols and Method Development Workflow
A systematic approach to method development is crucial for efficiently identifying the optimal chiral separation conditions. The following workflow provides a logical progression from initial screening to a validated method.
Caption: A streamlined workflow for chiral HPLC method development.
Protocol 1: Chiral Separation of a Product from Asymmetric Hydrogenation
This protocol is a representative example for the analysis of a chiral alcohol obtained from the asymmetric hydrogenation of a prochiral ketone.
1. Analyte and Column Selection:
- Analyte: A chiral secondary alcohol with a phenyl group.
- Initial Column Screening:
- CHIRALPAK® AD-H (amylose-based)
- CHIRALCEL® OD-H (cellulose-based)
- Whelk-O® 1 (Pirkle-type)
2. Mobile Phase Screening (Normal Phase):
- Prepare mobile phases of Hexane/Isopropanol (IPA) in ratios of 90:10, 80:20, and 70:30 (v/v).
- Inject the racemic standard onto each column with each mobile phase.
- Monitor the separation at a suitable UV wavelength (e.g., 254 nm).
3. Method Optimization:
- Based on the initial screen, select the column and mobile phase that show the best initial separation (baseline or near-baseline resolution).
- Fine-tune the Hexane/IPA ratio to optimize resolution and analysis time. A lower percentage of IPA will generally increase retention and may improve resolution.
- If peak shape is poor, consider adding a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid for acidic analytes or 0.1% diethylamine for basic analytes).
4. Final Optimized Method (Example):
- Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
- Mobile Phase: Hexane/Isopropanol (90:10, v/v)
- Flow Rate: 1.0 mL/min
- Temperature: 25 °C
- Detection: UV at 254 nm
Protocol 2: Chiral Separation of a Michael Adduct
This protocol outlines a method for the analysis of a chiral succinimide derivative formed via an asymmetric Michael addition.
1. Analyte and Column Selection:
- Analyte: A 3,4-disubstituted succinimide.
- Initial Column Screening:
- CHIRALPAK® IA (immobilized amylose-based)
- CHIRALCEL® OJ-H (cellulose-based)
2. Mobile Phase Screening (Normal Phase):
- Screen with Hexane/Ethanol and Hexane/Isopropanol mixtures.
- Due to the polar nature of the succinimide ring, ethanol may provide better peak shape than isopropanol.
3. Method Optimization:
- Adjust the ratio of hexane to alcohol to achieve optimal separation.
- Immobilized CSPs like CHIRALPAK® IA offer greater solvent flexibility, allowing for the use of solvents like dichloromethane or ethyl acetate in the mobile phase if solubility or peak shape is an issue.
4. Final Optimized Method (Example):
- Column: CHIRALPAK® IA, 250 x 4.6 mm, 5 µm
- Mobile Phase: Hexane/Ethanol (80:20, v/v)
- Flow Rate: 0.8 mL/min
- Temperature: 30 °C
- Detection: UV at 220 nm
Data Presentation and Comparison
The following table summarizes typical starting conditions for chiral HPLC method development for products of this compound catalysis.
| Product Class | Recommended CSPs (in order of preference) | Starting Mobile Phase (Normal Phase) | Key Considerations |
| Chiral Alcohols/Amines | 1. CHIRALPAK® AD/IA2. CHIRALCEL® OD/OJ3. Whelk-O® 1 | Hexane/IPA (90:10 to 70:30) | For amines, addition of a basic modifier (e.g., 0.1% DEA) is often necessary to improve peak shape. |
| Michael Adducts (e.g., succinimides) | 1. CHIRALPAK® IA/IB2. CHIRALCEL® OJ/OD | Hexane/Ethanol (85:15 to 60:40) | Ethanol can be a better polar modifier than IPA for these compounds. Immobilized phases allow for a wider range of solvents. |
| Allylic Alkylation Products | 1. CHIRALCEL® OD/OJ2. CHIRALPAK® AD/AS | Hexane/IPA (95:5 to 80:20) | The position of the double bond and the nature of the substituents will heavily influence the separation. |
Visualizing the Logic of CSP Selection
The choice of the initial CSPs for screening is a critical decision based on the structural features of the analyte.
Caption: Logic for initial chiral stationary phase selection.
Conclusion and Future Perspectives
The successful application of this compound in asymmetric catalysis is critically dependent on robust and reliable analytical methods for determining the enantiopurity of the products. This guide has provided a framework for the systematic development of chiral HPLC methods, with a focus on polysaccharide-based and Pirkle-type stationary phases. By understanding the structure of the target analytes and following a logical method development workflow, researchers can efficiently establish accurate and reproducible methods for their chiral separations.
As the field of asymmetric catalysis continues to evolve, so too will the demands on analytical techniques. The development of new chiral stationary phases with novel selectivities and the increasing use of Supercritical Fluid Chromatography (SFC) for high-throughput chiral analysis will undoubtedly play a significant role in the future of this field.
References
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Chiral HPLC Separations. Phenomenex. [Link]
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Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]
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Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. CORE. [Link]
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Synthesis and chromatographic evaluation of new polymeric chiral stationary phases based on three (1S,2S)-(-)-1,2-diphenylethylenediamine derivatives in HPLC and SFC. ResearchGate. [Link]
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Enantioselective Preparation of Chiral Succinimide Derivatives by Mechanochemical Catalytic Michael Addition. ResearchGate. [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
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Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. URL: [Link]
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Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
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Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
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S-1 Supporting Information Catalytic Asymmetric Hydrogenation using Homogeneous Chiral Nickel-Bisphosphine Complexes through DKR. The Royal Society of Chemistry. [Link]
-
Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines. National Institutes of Health. [Link]
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Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. MDPI. [Link]
-
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CHIRAL Handbook. BGB Analytik. [Link]
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A Senior Application Scientist's Guide to Computational Comparison of Phosphine Ligands
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis, phosphine ligands are indispensable tools.[1][2] Their remarkable tunability allows for the precise modulation of a metal catalyst's activity and selectivity in critical transformations like C-C and C-heteroatom bond formation.[1][3][4] The rational design and selection of these ligands, however, can be a resource-intensive process. This is where computational chemistry emerges as a powerful predictive tool, enabling an in silico approach to ligand comparison that saves valuable time and resources.
This guide provides an in-depth comparison of phosphine ligands through the lens of computational chemistry. We will explore the fundamental steric and electronic properties that govern their behavior, detail the computational methodologies used to quantify these effects, and present a comparative analysis of common ligands, supported by experimental correlations.
The Pillars of Phosphine Performance: Steric and Electronic Effects
The efficacy of a phosphine ligand in a catalytic cycle is overwhelmingly dictated by two key features: its size (steric effects) and its electron-donating or -withdrawing nature (electronic effects).[5]
-
Steric Effects: The bulkiness of a ligand influences the coordination environment of the metal center. Generally, bulkier ligands can promote crucial steps like reductive elimination and stabilize low-coordinate, highly reactive species.
-
Electronic Effects: The ability of the phosphine's lone pair to donate electron density to the metal center is paramount. Electron-rich phosphines typically enhance the rate of oxidative addition, a key activation step in many catalytic cycles.[6]
A successful catalyst often strikes a delicate balance between these two properties, tailored to the specific requirements of a given chemical transformation.[2]
Quantifying Ligand Properties: Key Computational Descriptors
To objectively compare ligands, we must translate these conceptual properties into quantifiable parameters. Computational chemistry offers a robust toolkit for this purpose.
Classic Descriptors: The Tolman Legacy
In the 1970s, Chadwick A. Tolman introduced two seminal parameters that remain foundational in the field.[7]
-
Tolman Cone Angle (θ): This parameter measures the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom (originally modeled at a fixed Ni-P distance of 2.28 Å), that encompasses the van der Waals radii of the ligand's outermost atoms.[5][7][8][9] While historically measured with physical models, it is now routinely calculated using computational methods.[8]
-
Tolman Electronic Parameter (TEP): This parameter quantifies the ligand's net electron-donating ability. Experimentally, it is derived from the C-O stretching frequency (ν(CO)) of [Ni(CO)₃L] complexes, measured via infrared (IR) spectroscopy.[7][10] A lower ν(CO) frequency indicates a more electron-rich metal center, and thus a more strongly donating phosphine ligand. Computationally, this is simulated by calculating the vibrational frequencies of the same model complex.[11]
While powerful, these classic descriptors have limitations. The cone angle, for instance, can be an oversimplification for asymmetric or flexible ligands.[8]
Modern Steric and Electronic Descriptors
To address the limitations of the Tolman parameters, more sophisticated descriptors have been developed:
-
Percent Buried Volume (%V_bur): This parameter provides a more nuanced measure of steric bulk. It calculates the percentage of the volume of a sphere (centered on the metal) that is occupied by the ligand. This method better captures the true steric environment around the metal center.[3]
-
Molecular Electrostatic Potential (V_min): As an alternative to TEP, the minimum electrostatic potential (V_min) calculated at the phosphorus lone pair of the free ligand can be used to quantify its electron-donating strength.[3][7] This approach has the advantage of not requiring a metal complex calculation.
-
Ligand Knowledge Bases (LKBs): These are extensive databases that compile multiple computed steric and electronic properties for hundreds of ligands.[12] By applying principal component analysis to this data, researchers can create "maps" of ligand space, identifying ligands with specific desired properties and uncovering relationships between structure and function.[12]
Computational Workflow: A Practical Guide
Performing these comparative studies typically involves quantum mechanical (QM) calculations, most commonly using Density Functional Theory (DFT).
General Computational Protocol
The following steps outline a typical workflow for calculating the TEP and cone angle for a given phosphine ligand (L).
Step 1: Geometry Optimization of the Ligand
-
Objective: To find the lowest energy conformation of the free phosphine ligand.
-
Method: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). For flexible ligands, a conformational search is crucial.[13]
Step 2: Construction of the Metal Complex
-
Objective: To build the model complex for analysis.
-
Method: For TEP and cone angle, the standard is a tetrahedral [Ni(CO)₃L] complex.[8] The optimized ligand geometry is placed in the coordination sphere of a Ni(CO)₃ fragment.
Step 3: Geometry Optimization of the Metal Complex
-
Objective: To find the lowest energy structure of the entire complex.
-
Method: Perform a full geometry optimization on the [Ni(CO)₃L] complex. The Ni-P distance should not be constrained, allowing the geometry to fully relax.[8]
Step 4: Vibrational Frequency Calculation
-
Objective: To calculate the TEP and confirm the structure is a true minimum.
-
Method: A frequency calculation is performed on the optimized complex geometry. The absence of imaginary frequencies confirms a local minimum. The highest-energy C-O stretching frequency corresponds to the A₁ symmetric stretch and is used as the computed TEP.[10]
Step 5: Steric Parameter Calculation
-
Objective: To determine the cone angle or %V_bur.
-
Method: Using the optimized complex geometry, specialized software or scripts (such as SambVca) are used to calculate the steric parameter based on the atomic coordinates and their van der Waals radii.
Diagram: Computational Workflow for Phosphine Ligand Parameterization
Caption: A typical DFT workflow for calculating steric and electronic parameters of phosphine ligands.
Comparative Data for Common Phosphine Ligands
The true power of this computational approach lies in direct comparison. The table below summarizes computed parameters for a selection of common monodentate phosphine ligands, demonstrating the wide range of properties accessible.
| Ligand | TEP (ν(CO), cm⁻¹) | Cone Angle (θ, °) | %V_bur | General Characteristics |
| PMe₃ | 2064.1 | 118 | 28.5 | Small, Electron-Donating |
| PEt₃ | 2061.7 | 132 | 33.5 | Moderately Bulky, Strong Donor |
| P(n-Bu)₃ | 2060.3 | 132 | 34.1 | Similar to PEt₃, Strong Donor |
| PCy₃ | 2056.4 | 170 | 43.1 | Very Bulky, Very Strong Donor |
| P(t-Bu)₃ | 2056.1 | 182 | 48.9 | Extremely Bulky, Strongest Donor |
| PPh₃ | 2068.9 | 145 | 34.7 | Moderately Bulky, Weaker Donor |
| P(OPh)₃ | 2085.3 | 128 | 31.0 | Electron-Poor (π-acceptor) |
| PF₃ | 2110.8 | 104 | 25.1 | Small, Very Electron-Poor |
Note: Values are representative and can vary slightly based on the specific computational method (DFT functional, basis set) employed. Data is synthesized from principles and trends discussed in the cited literature.[3][10]
Analysis of Trends:
-
Alkyl vs. Aryl: Trialkylphosphines (like PEt₃, PCy₃) are consistently stronger electron donors (lower TEP) than triarylphosphines (PPh₃).
-
Steric Hindrance: Increasing the size of the alkyl groups from methyl to tert-butyl dramatically increases both the cone angle and the percent buried volume.
-
Remote Steric Effects: Recent studies have shown that steric bulk far from the phosphorus atom can be crucial for catalytic success, a feature not always captured by the traditional cone angle but identifiable through computational analysis.[3]
-
Correlation with Reactivity: These computed parameters often correlate directly with experimental outcomes. For instance, electron-rich and bulky ligands like P(t-Bu)₃ are highly effective for challenging cross-coupling reactions involving less reactive substrates like aryl chlorides, as they promote both the oxidative addition and reductive elimination steps.
Beyond Monodentate Ligands: The Rise of Data-Driven Approaches
The principles described here are readily extendable to more complex systems, such as the widely used dialkylbiaryl phosphines (e.g., Buchwald ligands) and chelating diphosphines.[4][11] For these systems, additional parameters like the natural bite angle become important.
Modern approaches are increasingly moving towards data-driven strategies. By creating large computational databases, or "Ligand Knowledge Bases," researchers can use machine learning and statistical analysis to:
-
Identify correlations between multiple ligand parameters and catalytic performance.[3][14]
-
Predict the optimal ligand for a new reaction without exhaustive experimental screening.[15]
-
Discover novel ligand scaffolds with superior properties.[2][14]
Diagram: The Role of Ligand Properties in Catalysis
Caption: The interplay between computed ligand properties and key steps in a catalytic cycle.
Conclusion
Computational comparison of phosphine ligands has transitioned from a specialized academic exercise to a vital tool in modern chemical research and development. By leveraging DFT to calculate established and modern descriptors like TEP, cone angle, and %V_bur, scientists can make informed, data-driven decisions about ligand selection. This in silico screening process accelerates the discovery of more efficient and selective catalysts, ultimately shortening development timelines for new synthetic methodologies in pharmaceuticals and materials science. The continued development of ligand knowledge bases and machine learning models promises to further enhance the predictive power of these computational approaches, heralding a new era of rational catalyst design.
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Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348. Available from: [Link]
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Wu, K., & Doyle, A. G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(8), 779–784. Available from: [Link]
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Duan, S., et al. (2024). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Digital Discovery. Available from: [Link]
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Huang, T., et al. (2024). Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning. Digital Discovery. Available from: [Link]
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Pinter, B., et al. (2018). Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters. Molecules, 23(12), 3323. Available from: [Link]
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Orpen, A. G., & Connelly, N. G. (2000). Electrochemistry and Spectroscopic Properties of Inorganic Compounds. Royal Society of Chemistry. Available from: [Link]
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Gessner Group. Phosphines and Catalysis. University of Würzburg. Available from: [Link]
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Fey, N., et al. (2012). Expansion of the Ligand Knowledge Base for Chelating P,P-Donor Ligands (LKB-PP). Organometallics, 31(15), 5408–5423. Available from: [Link]
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Cremer, D., & Kraka, E. (2013). New Approach to Tolmans Electronic Parameter Based on Local Vibrational Modes. Journal of Physical Chemistry A, 117(50), 13948-13961. Available from: [Link]
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University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. Available from: [Link]
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Nolan, S. P., et al. (2007). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 72(26), 10210-10214. Available from: [Link]
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Hayashi, T., et al. (2023). Computational design of phosphine ligands for the reductive elimination of C–F bonds from Au(III) complexes. Physical Chemistry Chemical Physics, 25(1), 220-228. Available from: [Link]
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Lhermitte, C., & Nolan, S. P. (2019). A DFT Protocol for the Prediction of 31P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. Inorganic Chemistry, 58(15), 9849-9857. Available from: [Link]
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Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. Available from: [Link]
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Weller, A. S., et al. (2017). Effect of the Phosphine Steric and Electronic Profile on the Rh-Promoted Dehydrocoupling of Phosphine–Boranes. Inorganic Chemistry, 56(17), 10583–10595. Available from: [Link]
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Orpen, A. G., & White, P. S. (1989). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. Journal of the Chemical Society, Dalton Transactions, (8), 1507-1517. Available from: [Link]
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Chen, Y., et al. (2019). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. Topics in Current Chemistry, 377(4), 26. Available from: [Link]
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Tanaka, K., et al. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. Organometallics, 40(5), 587–594. Available from: [Link]
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Ujaque, G., et al. (2015). Computational assessment on the Tolman cone angles for P-ligands. University of Barcelona. Available from: [Link]
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Chemistry LibreTexts. (2020). 19.2: Phosphines. Available from: [Link]
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Fey, N., et al. (2008). Development of a Ligand Knowledge Base, Part 1: Computational Descriptors for Phosphorus Donor Ligands. Journal of Chemical Information and Modeling, 48(2), 423-436. Available from: [Link]
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Grabulosa, A., et al. (2024). pKaH values and θH angles of phosphanes to predict their electronic and steric parameters. Dalton Transactions. Available from: [Link]
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Buchwald, S. L., et al. (2021). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. Available from: [Link]
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Fontaine, F.-G., et al. (2018). Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. Organometallics, 37(21), 3959–3968. Available from: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (S)-2-(Diphenylphosphino)-1-phenylethanamine
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (S)-2-(Diphenylphosphino)-1-phenylethanamine. As a chiral phosphine ligand, this compound is invaluable in asymmetric synthesis but requires meticulous management due to its chemical properties. This document moves beyond simple checklists to explain the rationale behind each procedural step, ensuring that laboratory personnel can manage this chemical waste stream safely, compliantly, and with a full understanding of the associated hazards.
Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's hazards is critical. This compound combines the hazard profiles of an organophosphorus compound and a phenethylamine derivative. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, we can infer its primary hazards from analogous structures. The diphenylphosphino group may cause respiratory irritation, and the phenethylamine moiety is associated with skin corrosivity and toxicity if ingested or absorbed.[1][2]
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[3] Due to its organophosphorus nature and amine functionality, this compound should be managed as a toxic hazardous waste.
| Hazard Class | Description | Rationale & Primary Precaution |
| Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[1][2] Organophosphorus compounds can pose environmental hazards.[4] | Always handle with appropriate Personal Protective Equipment (PPE). Prevent release into the environment.[1] |
| Corrosivity | The amine functional group can cause severe skin burns and eye damage.[1][2][5] | Avoid all direct contact. Use chemical-resistant gloves and eye protection. |
| Reactivity | The phosphine group is susceptible to oxidation. It is incompatible with strong oxidizing agents.[5] | Segregate from all oxidizing chemicals to prevent potentially violent reactions. |
| Irritation | May cause respiratory irritation upon inhalation of dust or aerosols.[6] | Handle only in a well-ventilated area, preferably within a chemical fume hood. |
Essential Safety and Personal Protective Equipment (PPE)
Given the identified hazards, strict adherence to safety protocols is non-negotiable.
-
Engineering Controls : All handling and preparation of waste should occur inside a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.[6][7]
-
Hand Protection : Use chemically-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically-resistant apron is recommended.[7]
-
Step-by-Step Disposal Protocol
The guiding principle for chemical waste is to ensure it is securely contained, clearly identified, and managed by trained professionals.[8] Never dispose of this chemical down the sink or in the regular trash.[9]
Part A: Waste Segregation and Container Selection
-
Identify Incompatibles : Before collecting waste, ensure the designated storage area is free from incompatible materials, particularly strong oxidizing agents.[5]
-
Select a Proper Container :
-
Use a container that is in good condition, free of leaks, and compatible with the chemical.[10][11] The original product container is often an excellent choice for waste.[11]
-
If combining with solvents, ensure the container material (e.g., glass or polyethylene) is compatible with all components of the waste mixture.[12]
-
The container must have a tightly sealing cap. Containers must remain closed at all times except when actively adding waste.[3][10]
-
Part B: Waste Collection and Labeling
-
Affix Label : As soon as the first drop of waste is added, the container must be labeled.[13]
-
Complete the Label : The label must, at a minimum, include:
-
Collect Waste : Transfer the chemical waste into the prepared container using a funnel. Do not fill the container beyond 90% capacity to allow for expansion.[12]
-
Clean Up : Any items contaminated with the chemical, such as pipette tips, gloves, or absorbent pads, must also be disposed of as solid hazardous waste in a separate, appropriately labeled container.[9][12]
Part C: Storage in a Satellite Accumulation Area (SAA)
-
Designate the SAA : The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[3][14][15]
-
Use Secondary Containment : All liquid hazardous waste containers must be placed in a secondary containment tray or bin to contain any potential leaks.[15] Incompatible waste streams must not share secondary containment.[15]
-
Adhere to Limits : Be aware of institutional and regulatory limits for waste accumulation. Typically, a maximum of 55 gallons of hazardous waste may be stored in an SAA. Once a container is full, it must be dated and moved to a central storage area or picked up by EHS within a short timeframe (e.g., 72 hours).[10][15]
Part D: Arranging for Final Disposal
-
Request Pickup : Once your waste container is full or your project is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[3][16]
-
Do Not Attempt Treatment : Unless you are explicitly trained and authorized by your institution's EHS department, do not attempt to neutralize or deactivate the chemical waste yourself. While methods exist for oxidizing phosphines to less reactive phosphine oxides, this process is a chemical reaction that generates its own hazards and should not be performed as part of a disposal routine without proper oversight and validation.[17]
Disposal Workflow Diagram
The following diagram illustrates the logical sequence for the proper disposal of this compound.
Caption: Disposal workflow from point of generation to final EHS handoff.
Spill and Emergency Procedures
For a Small Spill (contained within the fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with a chemical absorbent pad or vermiculite.
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a designated hazardous waste container and label it accordingly.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
For a Large Spill (outside of a fume hood) or if you feel unwell:
-
Evacuate : Immediately alert others in the area and evacuate the laboratory.
-
Isolate : Close the laboratory doors to contain the spill.
-
Report : Contact your institution's EHS or emergency response number immediately. Provide them with the chemical name and the approximate quantity spilled. Do not attempt to clean up a large spill yourself.
By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that protects themselves, their colleagues, and the environment.
References
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
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Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
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Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]
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Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]
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Chemical and Hazardous Waste. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Oregon State University Environmental Health & Safety. Retrieved from [Link]
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Chemical Waste. (n.d.). MIT Environmental Health & Safety. Retrieved from [Link]
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Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane. (2018). MDPI. Retrieved from [Link]
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Safety Data Sheet for 2-Phenylethylamine. (n.d.). CPAchem. Retrieved from [Link]
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Destruction of Hazardous Chemicals in the Laboratory, Third Edition. (n.d.). Wiley. Retrieved from [Link]
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Disposal of aluminium phosphide residues. (n.d.). The Nautical Institute. Retrieved from [Link]
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Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. (1981). EPA. Retrieved from [Link]
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Disposal of Aluminium Phosphide residues following fumigation of cargoes in transit. (2014, March 28). UK P&I Club. Retrieved from [Link]
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Navigating the Safe Handling of (S)-2-(Diphenylphosphino)-1-phenylethanamine: A Guide to Personal Protective Equipment and Best Practices
(S)-2-(Diphenylphosphino)-1-phenylethanamine is a valuable chiral phosphine ligand in the field of asymmetric catalysis, enabling the synthesis of complex molecules with high stereoselectivity. As with many organophosphorus compounds, its utility in the laboratory is matched by the critical need for stringent safety protocols to protect researchers from potential hazards. This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of this reagent, with a focus on the correct selection and implementation of personal protective equipment (PPE).
Understanding the Hazard Landscape: A Prerequisite for Safety
The diphenylphosphino moiety is susceptible to oxidation, which can alter its reactivity and potentially form hazardous byproducts. Therefore, minimizing exposure to air and other oxidizing agents is a key consideration in its handling.[2]
Table 1: Hazard Profile and Precautionary Measures for a Structural Analog
| Hazard Statement | GHS Classification | Precautionary Statement |
| Causes skin irritation | Skin Irritation (Category 2) | P264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][5] |
| Causes serious eye irritation | Eye Irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | P261: Avoid breathing dust.[3] P271: Use only outdoors or in a well-ventilated area.[3] |
The First Line of Defense: Selecting and Using Personal Protective Equipment
The appropriate selection and consistent use of PPE are non-negotiable when working with this compound. The following provides a detailed breakdown of the necessary protective gear.
Hand Protection: A Barrier Against Dermal Exposure
Recommended Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or when there is a significant risk of splashing, consider using thicker neoprene or butyl rubber gloves. Always inspect gloves for tears or punctures before use.
Procedural Glove Use:
-
Selection: Choose the appropriate glove material based on the task and potential for exposure.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent contamination, remove gloves by grasping the cuff and peeling them off, turning them inside out.
-
Disposal: Dispose of used gloves in a designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Eye and Face Protection: Shielding Against Splashes and Aerosols
Mandatory Eyewear: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses do not offer sufficient protection.
Enhanced Protection: A face shield should be worn in conjunction with safety goggles when handling larger quantities of the material, or when there is a heightened risk of splashes or aerosol generation.
Respiratory Protection: Safeguarding Against Inhalation
Engineering Controls First: The primary method for controlling inhalation hazards is to handle the compound within a certified chemical fume hood.
When Respirators are Necessary: If work cannot be conducted in a fume hood, or if there is a potential for generating dust or aerosols, a NIOSH-approved N95 dust mask or a respirator with a higher protection factor should be used.
Protective Clothing: Minimizing Skin Contact
Laboratory Attire: A flame-resistant lab coat should be worn and fully buttoned. To provide an additional layer of protection, consider a chemically resistant apron.
Footwear: Closed-toe shoes are a standard and mandatory requirement in any laboratory setting.
Operational Blueprint: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages from preparation to cleanup.
Diagram 1: Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Disposal Protocol: Responsible Management of Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All waste containing this compound, including reaction residues and contaminated solvents, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be placed in a designated solid hazardous waste container.
-
Regulatory Compliance: All waste disposal must adhere to institutional, local, and national regulations.[1]
Emergency Response: Preparedness is Key
In the event of an accidental exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[4]
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.
References
-
CPAchem. (n.d.). Safety Data Sheet: 2-Phenylethylamine. Retrieved from [Link]
- Feringa, B. L., et al. (2015). Dynamic control of chirality in phosphine ligands for enantioselective catalysis.
-
Accounts of Chemical Research. (2020). P-Stereogenic Amino-Phosphines as Chiral Ligands: From Privileged Intermediates to Asymmetric Catalysis. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
